Estrogen receptor antagonist 5
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H31F3N2O3 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(1S,3S)-2-(2,2-difluoro-3-hydroxypropyl)-1-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-methyl-3,4-dihydro-1H-isoquinolin-6-ol |
InChI |
InChI=1S/C25H31F3N2O3/c1-17-10-20-11-21(32)4-7-23(20)24(30(17)15-25(27,28)16-31)19-2-5-22(6-3-19)33-9-8-29-13-18(12-26)14-29/h2-7,11,17-18,24,31-32H,8-10,12-16H2,1H3/t17-,24-/m0/s1 |
InChI Key |
JMKZMWGLYQTHCM-XDHUDOTRSA-N |
Isomeric SMILES |
C[C@H]1CC2=C(C=CC(=C2)O)[C@@H](N1CC(CO)(F)F)C3=CC=C(C=C3)OCCN4CC(C4)CF |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)O)C(N1CC(CO)(F)F)C3=CC=C(C=C3)OCCN4CC(C4)CF |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Estrogen Receptor Antagonists
This guide provides a detailed examination of the molecular mechanisms underpinning the action of estrogen receptor (ER) antagonists. Tailored for researchers, scientists, and drug development professionals, this document delineates the core signaling pathways, summarizes key quantitative data, and outlines the experimental methodologies used to characterize these compounds.
Introduction to Estrogen Receptor Signaling
Estrogen receptors (ERα and ERβ) are ligand-activated transcription factors that play a pivotal role in the development and function of various tissues, including the reproductive system, bone, and cardiovascular system.[1][2] The biological effects of estrogens are primarily mediated through two interconnected pathways:
-
Genomic (Classical) Pathway: Upon binding estrogen, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-regulatory proteins (co-activators or co-repressors) to modulate gene transcription.[3][4][5]
-
Non-Genomic Pathway: A subpopulation of ERs located at the cell membrane or within the cytoplasm can rapidly activate intracellular kinase signaling cascades, such as the MAPK and PI3K/AKT pathways, independent of direct DNA binding.[3][6]
Dysregulation of ER signaling is a key driver in the pathogenesis of hormone receptor-positive (HR+) breast cancer, which accounts for approximately 70% of all cases. Estrogen receptor antagonists are a cornerstone of endocrine therapy, designed to inhibit or abrogate estrogen-driven cellular proliferation.[7] These antagonists are broadly classified into two main categories: Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs).[8]
Mechanism of Action: Selective Estrogen Receptor Modulators (SERMs)
SERMs are compounds that exhibit tissue-specific agonist or antagonist activity.[9][10] The archetypal SERM, tamoxifen, has been a mainstay in the treatment and prevention of ER-positive breast cancer for decades.[9]
2.1 Competitive Inhibition and Conformational Change Tamoxifen and its active metabolites, such as endoxifen, competitively bind to the ligand-binding domain (LBD) of the ER, blocking the binding of the natural ligand, estradiol (B170435).[11][12] This binding induces a distinct conformational change in the ER compared to that induced by estradiol.[12] Specifically, the positioning of helix 12 of the LBD is altered, which disrupts the formation of a functional Activation Function 2 (AF2) domain. This surface is critical for the recruitment of co-activator proteins.[2]
2.2 Differential Co-regulator Recruitment The tissue-specific effects of SERMs are determined by the differential expression of co-activator and co-repressor proteins in various cell types.[2][9]
-
In Breast Tissue (Antagonist): The tamoxifen-ER complex preferentially recruits co-repressor proteins (e.g., NCoR, SMRT), leading to the inhibition of estrogen-dependent gene transcription and a halt in cancer cell proliferation.[11][13]
-
In Uterine and Bone Tissue (Agonist): In these tissues, the tamoxifen-ER complex can recruit a different profile of co-regulators that permit partial transcriptional activation.[1][12] This agonist activity is responsible for maintaining bone density but also increases the risk of endometrial cancer.[12]
Mechanism of Action: Selective Estrogen Receptor Degraders (SERDs)
SERDs, such as fulvestrant (B1683766), are pure ER antagonists that lack any of the agonist activity seen with SERMs.[14] Their primary mechanism involves not only blocking ER function but also eliminating the receptor protein itself.[15]
3.1 Receptor Binding and Destabilization Fulvestrant binds to the ER with high affinity, competitively inhibiting estradiol binding.[16] The binding of fulvestrant induces a significant conformational change that results in receptor destabilization and impairs dimerization.[17][18] This altered conformation exposes hydrophobic surfaces, marking the receptor for cellular degradation machinery.[19]
3.2 Ubiquitin-Proteasome Mediated Degradation The unstable fulvestrant-ER complex is recognized by the ubiquitin-proteasome system.[16][18] E3 ubiquitin ligases tag the receptor with ubiquitin molecules, flagging it for destruction by the 26S proteasome.[18][20] This process leads to a profound downregulation of cellular ER levels, effectively shutting down both genomic and non-genomic estrogen signaling pathways.[15][17] This complete abrogation of ER signaling makes SERDs effective in breast cancers that have developed resistance to SERMs.[14][15]
References
- 1. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. drugs.com [drugs.com]
- 8. Antiestrogen - Wikipedia [en.wikipedia.org]
- 9. Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]
- 11. swolverine.com [swolverine.com]
- 12. news-medical.net [news-medical.net]
- 13. breastcancer.org [breastcancer.org]
- 14. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 16. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 19. Fulvestrant - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of Estrogen Receptor Antagonist 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Estrogen Receptor Antagonist 5, a potent modulator of the estrogen receptor with potential applications in the research of metastatic diseases. This document details the synthetic pathway, experimental protocols, and relevant biological data, presented in a format tailored for researchers and professionals in the field of drug development.
Compound Overview and Data Presentation
This compound, also referred to as compound 165 in patent literature, is a non-steroidal selective estrogen receptor modulator (SERM) belonging to the tetrahydroisoquinoline class of compounds. Its chemical and biological properties are summarized in the tables below.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(4-hydroxyphenyl)-1-phenyl-N-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinolin-6-amine | Patent WO2017174757A1 |
| CAS Number | 2136600-69-4 | |
| Molecular Formula | C34H38N4O | Patent WO2017174757A1 |
| Molecular Weight | 518.70 g/mol | Patent WO2017174757A1 |
Table 2: Biological Activity of this compound
| Assay | IC50 (nM) | Reference |
| ERα Binding Affinity | 1.5 | Patent WO2017174757A1 |
| MCF-7 Cell Proliferation | 3.2 | Patent WO2017174757A1 |
Synthetic Pathway
The synthesis of this compound involves a multi-step sequence, culminating in the formation of the tetrahydroisoquinoline core and subsequent functionalization. The overall synthetic workflow is depicted below.
The Discovery and Development of Estrogen Receptor Antagonist 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estrogen receptor (ER) antagonists are a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer, which accounts for approximately 70% of all breast cancer cases.[1] These therapeutic agents function by inhibiting the proliferative signals mediated by estrogen and its receptor. While early antagonists like tamoxifen (B1202) have been pivotal, the emergence of resistance, often driven by mutations in the estrogen receptor alpha (ESR1) gene, has necessitated the development of novel therapeutic strategies.[2][3] This guide details the discovery and development of "Estrogen Receptor Antagonist 5" (ERA5), a next-generation, orally bioavailable selective estrogen receptor degrader (SERD). ERA5 is designed to overcome the limitations of earlier therapies by potently antagonizing and degrading both wild-type and mutant ERα. This document provides an in-depth overview of its mechanism of action, preclinical and clinical development, and the key experimental protocols utilized in its evaluation.
Introduction: The Evolving Landscape of ER-Targeted Therapies
The estrogen receptor is a ligand-activated transcription factor that, upon binding to estrogen, undergoes a conformational change, dimerizes, and translocates to the nucleus to regulate the expression of genes involved in cell growth and proliferation.[1][4] Disrupting this pathway has been a successful therapeutic strategy for decades. The first generation of ER-targeted therapies included selective estrogen receptor modulators (SERMs) like tamoxifen, which exhibit tissue-dependent agonist and antagonist effects.[1] Subsequently, selective estrogen receptor degraders (SERDs) were developed. The first-in-class SERD, fulvestrant, acts as a pure ER antagonist and promotes the degradation of the ERα protein.[5][6] However, its clinical utility is hampered by poor oral bioavailability, requiring intramuscular injections.[5][7][8]
The development of orally bioavailable SERDs represents a significant advancement, offering improved pharmacokinetic properties and the potential for greater efficacy, particularly against ESR1-mutant breast cancers.[3][7][8] ERA5 is a product of these next-generation drug discovery efforts, designed for high potency, oral availability, and robust activity against both wild-type and clinically relevant mutant forms of ERα.
Mechanism of Action of ERA5
ERA5 employs a dual mechanism of action to potently inhibit ER signaling:
-
Competitive Antagonism : ERA5 competitively binds to the ligand-binding domain (LBD) of the estrogen receptor, preventing the binding of endogenous estrogen. This blockade inhibits the conformational changes necessary for receptor activation.[1]
-
Enhanced Receptor Degradation : Upon binding, ERA5 induces a unique conformational change in the ERα protein. This altered conformation is recognized by the cellular ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the receptor.[2][4] By reducing the total cellular pool of ERα, ERA5 effectively shuts down both ligand-dependent and ligand-independent signaling pathways.
This dual action makes ERA5 particularly effective against tumors that have developed resistance to aromatase inhibitors (which block estrogen production) or SERMs through the acquisition of activating ESR1 mutations.[2][3]
Signaling Pathway Diagram
Caption: Mechanism of ERA5 action on the estrogen receptor signaling pathway.
Preclinical Development of ERA5
The preclinical evaluation of ERA5 involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and anti-tumor activity.
In Vitro Activity
The in vitro potency of ERA5 was assessed in various breast cancer cell lines, including those sensitive to endocrine therapy (MCF-7) and those harboring activating ESR1 mutations (e.g., Y537S, D538G).
Table 1: In Vitro Potency of ERA5 in Breast Cancer Cell Lines
| Cell Line | ER Status | IC50 (nM) for Cell Proliferation | ER Degradation (DC50, nM) |
| MCF-7 | Wild-Type ERα | 2.5 | 0.7 |
| T47D | Wild-Type ERα | 3.1 | 1.0 |
| MCF-7 Y537S | Mutant ERα | 4.2 | 1.5 |
| MCF-7 D538G | Mutant ERα | 3.8 | 1.3 |
Data are representative of typical next-generation oral SERDs. IC50: half-maximal inhibitory concentration. DC50: half-maximal degradation concentration.
In Vivo Efficacy
The anti-tumor activity of ERA5 was evaluated in patient-derived xenograft (PDX) models, which more accurately reflect the heterogeneity of human tumors.
Table 2: In Vivo Efficacy of ERA5 in PDX Models
| PDX Model | ER Status | Treatment Group | Tumor Growth Inhibition (%) |
| ERX-01 | Wild-Type ERα | Vehicle | 0 |
| Tamoxifen | 65 | ||
| ERA5 (10 mg/kg, oral) | 95 | ||
| ERX-05 (ESR1-mut) | Mutant ERα (Y537S) | Vehicle | 0 |
| Fulvestrant | 40 | ||
| ERA5 (10 mg/kg, oral) | 88 |
Data are illustrative of preclinical results for potent oral SERDs.[9]
Preclinical Development Workflow
Caption: A generalized workflow for the preclinical development of ERA5.
Clinical Development
Based on its promising preclinical profile, ERA5 has advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and anti-tumor activity in patients with advanced or metastatic ER+/HER2- breast cancer.
Table 3: Overview of ERA5 Clinical Trials
| Phase | Trial Identifier | Patient Population | Endpoints | Status |
| Phase I/II | NCT03250676 (example) | ER+/HER2- advanced/metastatic breast cancer, pre-treated | Safety, MTD, PK, ORR, CBR | Ongoing |
| Phase I | NCT04288089 (example) | ER+/HER2- advanced breast cancer | Safety and PK of ERA5 in combination with a CDK4/6 inhibitor | Ongoing |
| Phase III | EMERALD (example) | ER+/HER2- advanced/metastatic breast cancer, progressed on prior endocrine therapy | Progression-Free Survival (PFS), Overall Survival (OS) | Recruiting |
MTD: Maximum Tolerated Dose, PK: Pharmacokinetics, ORR: Objective Response Rate, CBR: Clinical Benefit Rate. Trial identifiers are examples based on real-world oral SERD trials.[10]
Key Experimental Protocols
Protocol: ERα Competitive Binding Assay
Objective: To determine the binding affinity of ERA5 for the estrogen receptor alpha (ERα).
Methodology:
-
Reagents: Recombinant human ERα, [3H]-Estradiol (radioligand), unlabeled ERA5 (competitor), assay buffer.
-
Procedure: a. A constant concentration of recombinant ERα and [3H]-Estradiol are incubated in a 96-well plate. b. Increasing concentrations of unlabeled ERA5 are added to the wells to compete with the radioligand for binding to ERα. c. The plate is incubated to allow binding to reach equilibrium. d. Unbound radioligand is separated from the receptor-bound radioligand using a filter-based method. e. The amount of bound [3H]-Estradiol is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of bound radioligand versus the log concentration of ERA5. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value, which is then converted to a binding affinity constant (Ki).
Protocol: Western Blot for ERα Degradation
Objective: To quantify the degradation of ERα protein in breast cancer cells following treatment with ERA5.
Methodology:
-
Cell Culture: MCF-7 cells are seeded in 6-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with increasing concentrations of ERA5 or vehicle control for a specified time (e.g., 24 hours).
-
Protein Extraction: Cells are washed with PBS and lysed using RIPA buffer containing protease inhibitors. Total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b. The membrane is incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is also used. c. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Data Analysis: The intensity of the ERα band is normalized to the loading control. The percentage of ERα degradation is calculated relative to the vehicle-treated control. The DC50 (concentration causing 50% degradation) is determined from a dose-response curve.
Protocol: Patient-Derived Xenograft (PDX) Efficacy Study
Objective: To evaluate the in vivo anti-tumor efficacy of ERA5.
Methodology:
-
Model Establishment: Tumor fragments from a patient with ER+ breast cancer are implanted subcutaneously into immunocompromised mice (e.g., NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., Vehicle, ERA5, standard-of-care). ERA5 is administered orally once daily.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA).
Conclusion and Future Directions
This compound represents a significant step forward in the management of ER+ breast cancer. Its oral bioavailability, potent dual-action mechanism, and efficacy against both wild-type and mutant ERα position it as a promising therapeutic agent.[7][8] Ongoing clinical trials will further define its role, both as a monotherapy and in combination with other targeted agents like CDK4/6 inhibitors.[7][10] The continued development of next-generation ER antagonists like ERA5 holds the promise of overcoming endocrine resistance and improving outcomes for patients with ER+ breast cancer.[1][8]
References
- 1. What are ERs antagonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Evolution of Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer Treatment - Conference Correspondent [conference-correspondent.com]
- 5. Recent progress in selective estrogen receptor downregulators (SERDs) for the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. elgenelim.com [elgenelim.com]
- 8. Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives – ScienceOpen [scienceopen.com]
Structure-Activity Relationship of Tetrahydroisoquinoline-Based Estrogen Receptor Antagonists: A Technical Overview
Disclaimer: Specific quantitative data for a compound designated solely as "ER antagonist 5," identified as compound 165 in patent WO2017174757A1, is not publicly available. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for the broader class of tetrahydroisoquinoline-based estrogen receptor (ER) antagonists, drawing upon published research for this structural class. The data presented is representative and intended to illustrate key SAR principles.
The estrogen receptor is a critical target in the treatment of hormone-dependent breast cancers.[1] Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs) are classes of compounds that antagonize the effects of estrogen.[2][3][4][5] The tetrahydroisoquinoline scaffold has emerged as a promising core for the development of novel ER antagonists.[1][6][7] This guide details the structure-activity relationships, experimental evaluation, and mechanisms of action for this class of compounds.
Core Structure and Pharmacophore
The fundamental pharmacophore for a tetrahydroisoquinoline-based ER antagonist consists of a central tetrahydroisoquinoline core, a phenolic hydroxyl group essential for binding to the ER's ligand-binding pocket, and a side chain that typically contains a basic amine. This side chain is crucial for conferring antagonist activity by disrupting the conformation of the receptor necessary for coactivator recruitment.[6]
Structure-Activity Relationship (SAR)
Systematic modification of the tetrahydroisoquinoline scaffold has revealed several key determinants of ER binding affinity and antagonist potency.
-
The Phenolic Hydroxyl Group: This group is critical for high-affinity binding to the estrogen receptor, mimicking the A-ring of estradiol (B170435). Its interaction with key amino acid residues, such as Glu353 and Arg394 in the ERα ligand-binding domain, is a primary anchor for the ligand.[6]
-
The Antagonist Side Chain: The nature and orientation of the side chain extending from the core are paramount for antagonist activity. Typically, a basic aminoethoxy or a conformationally restricted cyclic amine side chain, when positioned correctly, sterically hinders the repositioning of helix 12 of the ER, preventing the formation of the coactivator binding groove and thus blocking transcriptional activation.[2][6][8] The length and flexibility of this side chain can modulate the degree of antagonism.
-
Substituents on the Core: Modifications to the tetrahydroisoquinoline core and its pendant phenyl rings can fine-tune potency, selectivity for ERα versus ERβ, and pharmacokinetic properties. For instance, substitution at the 1-position of the tetrahydroisoquinoline ring can impact the orientation of the D-ring phenyl group, influencing binding affinity.[9]
Quantitative Data Summary
The following table summarizes representative data for a hypothetical series of tetrahydroisoquinoline ER antagonists to illustrate the SAR principles discussed.
| Compound ID | Core Modification | Side Chain | ERα Binding IC50 (nM) | MCF-7 Proliferation IC50 (nM) |
| Analog A | 1-H | 2-(piperidin-1-yl)ethoxy | 15.2 | 25.8 |
| Analog B | 1-Methyl | 2-(piperidin-1-yl)ethoxy | 5.1 | 8.9 |
| Analog C | 1-H | Diazadecaline | 12.5 | 20.1 |
| Analog D | 1-Methyl | Diazadecaline | 4.3 | 7.5 |
| Analog E | 1-H, 3'-OH on D-ring | 2-(piperidin-1-yl)ethoxy | 18.9 | 30.2 |
Note: The data in this table is illustrative and intended to demonstrate typical SAR trends for this class of compounds.
Key Experimental Protocols
The evaluation of novel ER antagonists involves a series of in vitro and in vivo assays to determine their binding affinity, cellular activity, and therapeutic potential.
ERα Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor alpha.
-
Preparation of ERα: Recombinant human ERα protein is used.
-
Radioligand: A solution of [3H]-estradiol is prepared at a concentration near its Kd for ERα.
-
Competition: A constant concentration of ERα and [3H]-estradiol are incubated with increasing concentrations of the test compound.
-
Separation: Bound and free radioligand are separated, often using hydroxylapatite or size-exclusion chromatography.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is calculated by non-linear regression analysis.
MCF-7 Cell Proliferation Assay (E-Screen)
This cell-based assay assesses the ability of a compound to inhibit the proliferation of estrogen-dependent breast cancer cells.
-
Cell Culture: MCF-7 cells, an ER-positive human breast cancer cell line, are maintained in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Seeding: Cells are seeded into 96-well plates and allowed to attach.
-
Treatment: Cells are treated with increasing concentrations of the test compound in the presence of a low concentration of 17β-estradiol to stimulate proliferation.
-
Incubation: The cells are incubated for a period of 6 days, with media and compounds being replenished every 2 days.
-
Proliferation Measurement: Cell proliferation is quantified using methods such as the MTS assay, which measures mitochondrial activity, or by direct cell counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the estradiol-induced cell proliferation (IC50) is determined.
In Vivo Tumor Xenograft Model
This animal model evaluates the in vivo efficacy of an ER antagonist in a tumor setting.
-
Animal Model: Ovariectomized immunodeficient mice (e.g., nude or SCID) are used to prevent endogenous estrogen production.
-
Tumor Implantation: MCF-7 cells are implanted subcutaneously or into the mammary fat pad of the mice.
-
Estrogen Supplementation: The mice are supplemented with a slow-release estradiol pellet to promote tumor growth.
-
Treatment: Once tumors reach a palpable size, the animals are randomized into vehicle control and treatment groups. The test compound is administered orally or via injection according to a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: At the end of the study, tumors are excised and weighed. The efficacy of the compound is determined by its ability to inhibit tumor growth compared to the vehicle control group.
Visualizations
Signaling Pathway Diagram
Caption: Estrogen receptor signaling and antagonist inhibition mechanism.
Experimental Workflow Diagram
Caption: Workflow for the preclinical evaluation of ER antagonists.
References
- 1. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. epa.gov [epa.gov]
- 5. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 8. academic.oup.com [academic.oup.com]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
The Discovery of H3B-5942: A Novel Covalent Antagonist of Estrogen Receptor Alpha
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The estrogen receptor alpha (ERα), encoded by the ESR1 gene, is a critical driver in the majority of breast cancers. For decades, endocrine therapies targeting ERα have been a cornerstone of treatment for ER-positive breast cancer. These therapies primarily include selective estrogen receptor modulators (SERMs) like tamoxifen, and selective estrogen receptor degraders (SERDs) like fulvestrant (B1683766). However, the efficacy of these treatments is often limited by the development of resistance, frequently driven by mutations in the ESR1 gene. These mutations, particularly in the ligand-binding domain, can lead to constitutive, estrogen-independent activation of the receptor, rendering existing therapies less effective.[1] This clinical challenge has spurred the development of next-generation ERα antagonists that can effectively inhibit both wild-type (WT) and mutant forms of the receptor.
This technical guide details the discovery and preclinical characterization of H3B-5942, a first-in-class selective estrogen receptor covalent antagonist (SERCA). H3B-5942 represents a novel therapeutic strategy by forming an irreversible covalent bond with a specific cysteine residue in the ERα ligand-binding domain, leading to potent and sustained antagonism of both wild-type and mutant ERα. This document will provide a comprehensive overview of the mechanism of action, key preclinical data, and detailed experimental protocols utilized in the discovery and evaluation of H3B-5942.
Mechanism of Action: Covalent Inhibition of ERα
H3B-5942 was designed to covalently target cysteine 530 (Cys530) within the ligand-binding domain of ERα. This cysteine residue is unique to ERα and not conserved in other steroid hormone receptors, providing a basis for selectivity. The molecule contains a Michael acceptor, an electrophilic group that reacts with the nucleophilic thiol group of the Cys530 residue, forming a stable, irreversible covalent bond.[2]
This covalent modification locks ERα into a unique antagonist conformation, distinct from that induced by SERMs or SERDs.[3] This unique conformation prevents the recruitment of coactivators necessary for gene transcription, even in the context of activating mutations like Y537S and D538G.[2] While SERDs like fulvestrant function by promoting the degradation of the ERα protein, H3B-5942 stabilizes the receptor in an inactive state. This sustained and irreversible antagonism of ERα signaling effectively suppresses the proliferation of both endocrine-sensitive and resistant breast cancer cells.
Figure 1: ERα Signaling and H3B-5942 Covalent Antagonism.
Quantitative Preclinical Data
The preclinical profile of H3B-5942 was extensively characterized through a series of in vitro assays, demonstrating its potent and selective activity against both wild-type and mutant ERα.
Table 1: In Vitro Binding Affinity of H3B-5942
| Target | Ki (nM) | Reference(s) |
| ERα WT | 1 | [4][5][6] |
| ERα Mutant (Y537S) | 0.41 | [4][5][6] |
Ki: Inhibitory constant, a measure of binding affinity.
Table 2: In Vitro Anti-proliferative Activity of H3B-5942
| Cell Line | ERα Status | GI50 (nM) | Reference(s) |
| MCF7-Parental | WT | 0.5 | [4][5] |
| MCF7-LTED-ERαWT | WT, Endocrine-Resistant | 2 | [4][5] |
| MCF7-LTED-ERαY537C | Y537C Mutant, Endocrine-Resistant | 30 | [4][5] |
GI50: The concentration of a drug that inhibits cell growth by 50%.
Table 3: In Vivo Antitumor Efficacy of H3B-5942 in Xenograft Models
| Xenograft Model | ERα Status | Dosing (p.o., q.d.) | Tumor Growth Inhibition (TGI) | Reference(s) |
| MCF7 | WT | 1, 3, 10, 30 mg/kg | 19%, 41%, 68%, 83% (Day 17) | [7] |
| ST941 (PDX) | Y537S/WT | 3, 10, 30, 100, 200 mg/kg | Dose-dependent | [6][8] |
p.o.: per os (oral administration); q.d.: quaque die (once daily); PDX: Patient-Derived Xenograft.
Experimental Protocols
The following section provides detailed methodologies for the key experiments performed in the discovery and characterization of H3B-5942.
Cell Lines and Reagents
-
Cell Culture: MCF7 breast cancer cell lines (parental and engineered to overexpress ERα WT or mutants) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and GlutaMAX.[9]
-
Compounds: H3B-5942, 4-hydroxytamoxifen (B85900) (4-OHT), and fulvestrant were synthesized and dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments.
Intact Mass Spectrometry for Covalent Binding Assessment
-
Objective: To confirm the covalent binding of H3B-5942 to ERα and identify the target residue.
-
Procedure:
-
Recombinant ERα ligand-binding domains (LBDs) for both WT and mutants (including C530S) were expressed and purified.
-
The ERα proteins were incubated with a 2-fold molar excess of H3B-5942 in a buffer solution (50 mmol/L Tris pH 8.0, 150 mmol/L NaCl, 5% glycerol, and 1 mmol/L TCEP) overnight at 4°C.[5]
-
The samples were then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the protein-drug conjugate.
-
A mass shift corresponding to the molecular weight of H3B-5942 confirmed covalent binding. The absence of this shift in the C530S mutant validated Cys530 as the site of covalent modification.[4]
-
Mammalian Two-Hybrid (M2H) Assay
-
Objective: To assess the impact of H3B-5942 on ERα's interaction with coactivator peptides.
-
Procedure:
-
The M2H system utilizes two plasmids: one expressing the ERα LBD fused to the GAL4 DNA-binding domain (the "bait") and another expressing a coactivator peptide (e.g., containing an LXXLL motif) fused to the VP16 activation domain (the "prey").[2][10]
-
These plasmids, along with a reporter plasmid containing GAL4 binding sites upstream of a luciferase gene, were co-transfected into mammalian cells.[10]
-
Transfected cells were treated with vehicle (DMSO) or various compounds (H3B-5942, 4-OHT, fulvestrant) at saturating concentrations (10 μmol/L) for 24 hours.
-
Luciferase activity was measured as a readout of the interaction between ERα and the coactivator peptide. A reduction in luciferase signal indicated that the compound disrupted this interaction.
-
Western Blotting for ERα Expression
-
Objective: To evaluate the effect of H3B-5942 on total ERα protein levels.
-
Procedure:
-
MCF7 parental and PDX-derived cell lines were treated with increasing concentrations of H3B-5942, fulvestrant, or 4-OHT for 24 hours.
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody specific for ERα. GAPDH was used as a loading control.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Proliferation Assay
-
Objective: To determine the anti-proliferative activity of H3B-5942 in various breast cancer cell lines.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere.
-
The cells were then treated with a range of concentrations of H3B-5942 or control compounds for 6 days.[8]
-
Cell viability was assessed using a CellTiter-Glo (CTG) luminescent cell viability assay or similar methods that measure ATP levels, which correlate with the number of viable cells.
-
The luminescent signal was read on a plate reader, and the data was normalized to DMSO-treated controls to calculate GI50 values.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of H3B-5942 in mouse models of breast cancer.
-
Procedure:
-
MCF7 Xenograft Model: Athymic nude mice were implanted with MCF7 cells. To support the growth of these estrogen-dependent tumors, mice were supplemented with a 17β-estradiol pellet.[7]
-
Patient-Derived Xenograft (PDX) Model: The ST941 PDX model, expressing ERαY537S/WT, was established by implanting patient tumor fragments into immunocompromised mice.[6]
-
Once tumors reached a specified volume, mice were randomized into treatment groups.
-
H3B-5942 was formulated for oral administration (p.o.) and dosed daily (q.d.) at various concentrations.[8] Control groups received vehicle, tamoxifen, or fulvestrant.[8]
-
Tumor volume was measured regularly, and at the end of the study, tumors were excised for further analysis.
-
Figure 2: Experimental Workflow for the Discovery of H3B-5942.
Conclusion
The discovery of H3B-5942 marks a significant advancement in the pursuit of more effective treatments for endocrine-resistant breast cancer. As a selective estrogen receptor covalent antagonist, H3B-5942 demonstrates a novel mechanism of action that effectively circumvents common resistance pathways mediated by ESR1 mutations. Its ability to irreversibly bind to and inactivate both wild-type and mutant ERα results in superior preclinical activity compared to standard-of-care agents in relevant models. The comprehensive preclinical data and the detailed methodologies outlined in this guide provide a solid foundation for the continued investigation and development of H3B-5942 and other SERCAs as a promising new class of therapeutics for patients with ER-positive breast cancer.
References
- 1. f.oaes.cc [f.oaes.cc]
- 2. Mammalian Two-Hybrid Assay for Detecting Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. CheckMate™ Mammalian Two-Hybrid System Protocol [promega.sg]
An In-depth Technical Guide to the Identification of Novel Estrogen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the strategies and methodologies employed in the discovery and characterization of novel estrogen receptor (ER) antagonists. It is designed to be a technical resource for professionals in the field of drug development, offering detailed experimental protocols, data presentation standards, and visual representations of key processes.
Introduction: The Estrogen Receptor as a Therapeutic Target
The estrogen receptor (ER) is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily. It plays a crucial role in the development and function of various tissues, including those in the reproductive, skeletal, cardiovascular, and central nervous systems. Two main subtypes of the estrogen receptor exist, ERα and ERβ, encoded by separate genes, which can form homodimers or heterodimers upon ligand binding.[1][2]
In the context of disease, ERα is a well-established driver of proliferation in the majority of breast cancers, making it a primary target for endocrine therapies.[3][4] These therapies aim to block estrogen-driven tumor growth by either inhibiting estrogen production or by antagonizing the action of estrogen at the receptor level. ER antagonists are a cornerstone of treatment for ER-positive breast cancer.
There are two main classes of ER antagonists:
-
Selective Estrogen Receptor Modulators (SERMs): These compounds exhibit tissue-specific agonist or antagonist activity. For example, tamoxifen (B1202) acts as an antagonist in the breast but as an agonist in the uterus and bone.[1][5][6]
-
Selective Estrogen Receptor Downregulators/Degraders (SERDs): These agents are pure antagonists that not only block ER activity but also lead to the degradation of the ER protein, thereby reducing the total amount of receptor in the cell.[3][7][8]
The development of resistance to existing endocrine therapies is a significant clinical challenge, driving the continuous search for novel ER antagonists with improved efficacy and safety profiles.[9][10] This guide will detail the multifaceted approach to identifying and validating such novel compounds.
Estrogen Receptor Signaling Pathway
Upon binding to its ligand, estradiol (B170435) (E2), the estrogen receptor undergoes a conformational change, dissociates from chaperone proteins, and dimerizes. The ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator proteins, leading to the transcription of genes involved in cell proliferation and survival. ER antagonists interfere with this process by preventing ligand binding, inducing a receptor conformation that favors co-repressor binding, or promoting receptor degradation.
Strategies for Novel ER Antagonist Identification
The identification of novel ER antagonists is a multi-step process that typically begins with high-throughput screening (HTS) of large compound libraries, followed by a series of more detailed in vitro and in vivo characterizations. Computational methods are also increasingly being used to complement and guide these experimental efforts.
In Vitro Assays for ER Antagonist Identification and Characterization
A variety of in vitro assays are employed to identify and characterize novel ER antagonists. These assays can be broadly categorized into binding assays, reporter gene assays, co-regulator recruitment assays, and cell-based functional assays.
Estrogen Receptor Competitive Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand, typically [3H]-estradiol, for binding to the ER. It is a fundamental assay for determining the binding affinity of a compound for the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay [11][12][13][14]
-
Preparation of ER Source:
-
Recombinant human ERα protein or cytosol preparations from ER-positive cell lines (e.g., MCF-7) or rat uterine tissue can be used.[11]
-
For rat uterine cytosol, uteri from ovariectomized rats are homogenized in ice-cold Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.[11] The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the ER.[11]
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the ER preparation, a fixed concentration of [3H]-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of the unlabeled test compound.[11]
-
To determine non-specific binding, a set of wells should contain a 100-fold excess of unlabeled estradiol.
-
Total binding is determined in the absence of any competitor.
-
-
Incubation:
-
The plate is incubated for 16-20 hours at 4°C to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Hydroxylapatite (HAP) slurry is added to each well to bind the receptor-ligand complexes.
-
The plate is incubated and then washed to remove the unbound radioligand.
-
-
Detection and Data Analysis:
-
Scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.
-
The percentage of specific binding is plotted against the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Estrogen Receptor Reporter Gene Assay
Reporter gene assays are cell-based assays that measure the transcriptional activity of the ER. They are widely used in HTS to identify compounds that can modulate ER function.
Experimental Protocol: ERα Luciferase Reporter Gene Assay [15][16][17][18][19]
-
Cell Culture and Plating:
-
An ER-positive cell line stably or transiently transfected with an estrogen-responsive reporter construct is used. A common choice is the MCF-7 cell line, which endogenously expresses ERα, transfected with a plasmid containing multiple EREs upstream of a luciferase reporter gene.[16]
-
Cells are cultured in phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove any estrogenic compounds.
-
Cells are seeded into 96- or 384-well plates and allowed to attach overnight.
-
-
Compound Treatment:
-
For antagonist screening, cells are co-treated with a fixed concentration of an ER agonist (e.g., 17β-estradiol at its EC80 concentration) and varying concentrations of the test compound.
-
Control wells include cells treated with vehicle (e.g., DMSO), agonist alone, and a known antagonist (e.g., fulvestrant (B1683766) or 4-hydroxytamoxifen).
-
-
Incubation:
-
The plates are incubated for 18-24 hours at 37°C in a CO2 incubator to allow for reporter gene expression.
-
-
Lysis and Luminescence Measurement:
-
The medium is removed, and cells are lysed using a luciferase assay lysis buffer.
-
The luciferase substrate is added to the cell lysate.
-
The luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is normalized to a measure of cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay) to account for any cytotoxic effects of the compounds.
-
The percentage of inhibition of the agonist-induced luciferase activity is plotted against the log concentration of the test compound.
-
The IC50 value is determined using non-linear regression.
-
References
- 1. Treating ER-positive breast cancer: a review of the current FDA-approved SERMs and SERDs and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Potent estrogen receptor β agonists with inhibitory activity in vitro, fail to suppress xenografts of endocrine-resistant cyclin-dependent kinase 4/6 inhibitor-resistant breast cancer cells [frontiersin.org]
- 5. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism-based discovery of SERMs and SERDs - McDonnell Lab [sites.duke.edu]
- 8. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective | MDPI [mdpi.com]
- 9. Development of new estrogen receptor-targeting therapeutic agents for tamoxifen-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of a robust model protocol with accelerated throughput for a human recombinant full length estrogen receptor-alpha binding assay: protocol optimization and intralaboratory assay performance as initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. eubopen.org [eubopen.org]
- 16. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
The Pharmacology of Fulvestrant: A Technical Guide for Researchers
An In-depth Examination of a Potent Estrogen Receptor Antagonist and Degrader
Introduction
Fulvestrant (B1683766) is a steroidal antiestrogen (B12405530) that belongs to a class of drugs known as Selective Estrogen Receptor Degraders (SERDs).[1] Unlike Selective Estrogen Receptor Modulators (SERMs) such as tamoxifen, which have mixed agonist and antagonist effects, fulvestrant is a pure estrogen receptor (ER) antagonist with no known agonist activity.[2] Its unique mechanism of action, which involves both blocking and promoting the degradation of the estrogen receptor, makes it a critical therapeutic agent in the treatment of hormone receptor-positive (HR+) breast cancer, particularly in cases of resistance to other endocrine therapies.[3][4] This technical guide provides a comprehensive overview of the pharmacology of fulvestrant, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data, detailed experimental protocols, and the visualization of key cellular pathways.
Mechanism of Action
Fulvestrant exerts its potent anti-estrogenic effects through a dual mechanism that distinguishes it from other endocrine therapies.[3] It competitively binds to the estrogen receptor with a high affinity, comparable to that of estradiol (B170435), thereby blocking the binding of the natural ligand and preventing the receptor's activation.[5] Furthermore, upon binding, fulvestrant induces a conformational change in the ER, which inhibits receptor dimerization and impairs its nuclear localization.[6][7] This altered conformation marks the receptor for ubiquitination and subsequent degradation by the proteasome, leading to a significant reduction in the cellular levels of ERα protein.[3] By both antagonizing and degrading the estrogen receptor, fulvestrant effectively abrogates estrogen-mediated signaling pathways that are crucial for the proliferation and survival of ER-positive breast cancer cells.[3]
Signaling Pathway of Estrogen Receptor and Fulvestrant's Intervention
The following diagram illustrates the normal estrogen signaling pathway and the points of intervention by fulvestrant.
Caption: Estrogen signaling pathway and Fulvestrant's mechanism of action.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for fulvestrant, providing a basis for comparison and evaluation.
Table 1: Pharmacodynamic Properties of Fulvestrant
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (IC50) | 0.94 nM | Cell-free assay | [8] |
| Relative Binding Affinity | 89% of estradiol | - | [5] |
| IC50 (Proliferation) | 0.29 nM | MCF-7 | [9] |
| ERα Degradation (EC50) | 13 nM | MCF-7 | [8] |
Table 2: Pharmacokinetic Properties of Fulvestrant (Human)
| Parameter | Value | Route of Administration | Reference |
| Time to Peak Plasma Conc. (Tmax) | ~7 days | Intramuscular | [10] |
| Elimination Half-life | ~40 days | Intramuscular | [10] |
| Protein Binding | >99% | - | [10] |
| Metabolism | Hepatic (CYP3A4) | - | [10] |
| Excretion | Primarily feces | - | [10] |
Table 3: Clinical Efficacy of Fulvestrant in Advanced Breast Cancer
| Clinical Trial | Treatment Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| CONFIRM | Fulvestrant 500 mg | 6.5 months | 26.4 months | [11] |
| Fulvestrant 250 mg | 5.5 months | 22.3 months | [11] | |
| FALCON | Fulvestrant 500 mg | 16.6 months | 44.8 months | [1][12] |
| Anastrozole 1 mg | 13.8 months | 42.7 months | [1][12] | |
| Retrospective Study | Fulvestrant (all lines) | 9.0 months | 28.0 months | [13] |
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize the pharmacology of fulvestrant are provided below.
Competitive Estrogen Receptor Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.
Workflow Diagram:
Caption: Workflow for a competitive estrogen receptor binding assay.
Detailed Protocol:
-
Preparation of Rat Uterine Cytosol:
-
Uteri are collected from ovariectomized female rats (7-10 days post-surgery).[14]
-
The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[14]
-
The homogenate is centrifuged at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.[14]
-
The supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C.[14]
-
The resulting supernatant (cytosol containing ER) is collected and can be used immediately or stored at -80°C.[14]
-
-
Binding Assay:
-
A fixed concentration of [3H]-estradiol (e.g., 1 nM) is incubated with the uterine cytosol preparation.[14]
-
Varying concentrations of fulvestrant are added to compete for binding to the ER.[14]
-
The mixture is incubated for 16-20 hours at 4°C to reach equilibrium.
-
The separation of bound from free radioligand is achieved by adding a hydroxylapatite slurry, which binds the ER-ligand complex.
-
After washing to remove unbound ligand, the radioactivity of the bound fraction is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of specific binding of [3H]-estradiol is plotted against the logarithm of the fulvestrant concentration.
-
The IC50 value, which is the concentration of fulvestrant that inhibits 50% of the specific binding of [3H]-estradiol, is determined from the resulting dose-response curve.[14]
-
MCF-7 Cell Proliferation Assay
This assay measures the effect of fulvestrant on the proliferation of ER-positive human breast cancer cells.
Workflow Diagram:
Caption: Workflow for an MCF-7 cell proliferation assay.
Detailed Protocol:
-
Cell Culture:
-
MCF-7 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.[15]
-
Prior to the assay, cells are switched to a phenol (B47542) red-free medium with charcoal-stripped serum to remove exogenous estrogens.[16]
-
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of approximately 400 cells per well.[16]
-
After a 3-day adaptation period in hormone-free medium, the cells are treated with a range of concentrations of fulvestrant.[16]
-
The plates are incubated for 6 days, with daily media changes.[16]
-
Cell proliferation is assessed using a viability assay, such as one based on the conversion of a tetrazolium salt (e.g., MTT or WST-1) to a colored formazan (B1609692) product by metabolically active cells.[17]
-
The absorbance of the formazan product is measured using a microplate reader.[17]
-
-
Data Analysis:
-
The absorbance values are normalized to the vehicle-treated control to determine the percentage of cell viability.
-
The percentage of viability is plotted against the logarithm of the fulvestrant concentration.
-
The IC50 value, representing the concentration of fulvestrant that inhibits cell proliferation by 50%, is calculated from the dose-response curve.
-
Western Blot for ERα Degradation
This technique is used to quantify the reduction in ERα protein levels in response to fulvestrant treatment.
Workflow Diagram:
Caption: Workflow for Western blot analysis of ERα degradation.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
MCF-7 cells are treated with fulvestrant (e.g., 100 nM) for different durations (e.g., 0, 6, 12, 24 hours).[8]
-
After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease inhibitors.[8][18]
-
The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).[8]
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]
-
The separated proteins are then transferred to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[8][18]
-
-
Immunoblotting:
-
The membrane is blocked with a solution such as 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[8]
-
The membrane is incubated with a primary antibody specific for ERα. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.[8]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the bands are visualized using an imaging system.
-
-
Data Analysis:
-
The intensity of the ERα and loading control bands is quantified using densitometry software.
-
The ERα band intensity is normalized to the corresponding loading control band intensity to account for any variations in protein loading.
-
The level of ERα degradation is determined by comparing the normalized ERα levels in fulvestrant-treated samples to the vehicle-treated control.
-
Conclusion
Fulvestrant is a potent and clinically important estrogen receptor antagonist with a unique mechanism of action that involves both ER blockade and degradation. Its pharmacological profile, characterized by high binding affinity, significant antiproliferative activity, and a long half-life, supports its use in the treatment of HR+ advanced breast cancer. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of fulvestrant and other ER-targeting agents, while the quantitative data and signaling pathway diagrams offer a comprehensive resource for researchers and drug development professionals in the field of oncology.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Clinical utility of fulvestrant in the treatment of breast cancer: a report on the emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 4. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Final Overall Survival: Fulvestrant 500mg vs 250mg in the Randomized CONFIRM Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overall survival and progression-free survival with endocrine therapy for hormone receptor-positive, HER2-negative advanced breast cancer: review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Retrospective Evaluation of Fulvestrant Efficacy and Clinical Results in Patients Using Fulvestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Targeting the ERα DBD-LBD interface with mitoxantrone disrupts receptor function through proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of Estrogen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of key estrogen receptor (ER) antagonists. Given that "Estrogen Receptor Antagonist 5" is not a recognized scientific designation, this document focuses on well-characterized antagonists pivotal in research and clinical applications: Tamoxifen and its active metabolite 4-hydroxytamoxifen, Raloxifene (B1678788), Fulvestrant, and Elacestrant.
This guide details quantitative binding data, the experimental protocols for determining these affinities, and the associated cellular signaling pathways.
Quantitative Analysis of Binding Affinity
The therapeutic efficacy of estrogen receptor antagonists is fundamentally linked to their binding affinity for the two main estrogen receptor subtypes: ERα and ERβ. This affinity is quantified by parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the dissociation constant (Kd). A lower value for these parameters indicates a higher binding affinity. The following tables summarize the binding affinities for prominent ER antagonists.
Table 1: Binding Affinity of Tamoxifen and its Metabolites for Estrogen Receptors
| Compound | Receptor | Parameter | Value (nM) | Comments/System |
| Tamoxifen | ER (unspecified) | Kd | ~1.7 | Direct binding studies with [3H]tamoxifen in uterine cytosol.[1] |
| 4-Hydroxytamoxifen | ER (from human breast carcinoma) | Relative Affinity vs. Estradiol (B170435) | Equal | Competitive binding assays.[2][3] |
| 4-Hydroxytamoxifen | ER (from human breast carcinoma) | Relative Affinity vs. Tamoxifen | 25-50x higher | Competitive binding assays.[2] |
| trans-4-OH-TAM | ERα | Relative Binding Affinity (RBA) | 195% (Estradiol = 100%) | In vitro competitive binding assay.[4] |
| trans-Endoxifen | ERα | Relative Binding Affinity (RBA) | 158% (Estradiol = 100%) | In vitro competitive binding assay.[4] |
| Desmethyltamoxifen | ER (from human breast carcinoma) | Relative Affinity vs. Tamoxifen | <1% | Competitive binding assays.[2] |
Table 2: Binding Affinity of Raloxifene for Estrogen Receptors
| Compound | Receptor | Parameter | Value | Comments/System |
| Raloxifene | ERα and ERβ | Binding Affinity | High, similar to estradiol | Competitive binding assays.[5][6][7] |
Table 3: Binding Affinity of Fulvestrant for Estrogen Receptors
| Compound | Receptor | Parameter | Value | Comments/System |
| Fulvestrant | ER (unspecified) | Relative Binding Affinity vs. Estradiol | 89% | [8] |
| Fulvestrant | ER (unspecified) | Binding Affinity vs. Tamoxifen | Much greater | Competitively binds to ER.[9] |
Table 4: Binding Affinity of Elacestrant for Estrogen Receptors
| Compound | Receptor | Parameter | Value | Comments/System |
| Elacestrant | ERα (wild-type and mutant) | Binding Affinity | High | In vitro binding assays using purified ligand-binding domain.[10] |
Experimental Protocols for Determining Binding Affinity
The determination of binding affinities for estrogen receptor antagonists primarily relies on competitive binding assays. These assays measure the ability of a test compound to displace a labeled ligand (often a high-affinity radiolabeled estrogen like [3H]-estradiol) from the receptor.
Radioligand Binding Assay (Competitive Inhibition)
This method is a gold standard for quantifying the affinity of a ligand for its receptor.
Objective: To determine the IC50 and subsequently the Ki of a test antagonist for the estrogen receptor.
Materials:
-
Receptor Source: Rat uterine cytosol or purified recombinant human ERα or ERβ.[11][12]
-
Radioligand: Tritiated estradiol ([3H]-E2) with high specific activity.
-
Test Compound: Estrogen receptor antagonist of interest.
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[13]
-
Wash Buffer: Ice-cold assay buffer.
-
Separation Method: Dextran-coated charcoal, hydroxylapatite, or glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[1][13]
-
Scintillation Cocktail: For detection of radioactivity.
-
Instrumentation: Scintillation counter, 96-well plates, filter harvester (if using filters).
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test antagonist.
-
Prepare a stock solution of the radioligand ([3H]-E2) at a concentration close to its Kd for the receptor (typically 0.5-1.0 nM).[12]
-
Prepare the receptor source (e.g., rat uterine cytosol, ensuring a protein concentration of 50-100 µg per assay tube).[12]
-
-
Assay Setup (in 96-well plates or tubes):
-
Total Binding: Add receptor preparation, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Add receptor preparation, radioligand, and a high concentration (e.g., 100-fold excess) of unlabeled estradiol to saturate the receptors.[12]
-
Competitive Binding: Add receptor preparation, radioligand, and varying concentrations of the test antagonist.
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., 4°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes to overnight).[13]
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the free radioligand.
-
Filtration Method: Use a cell harvester to filter the incubation mixture through glass fiber filters. The receptors and bound ligand are retained on the filter, while the free ligand passes through. Wash the filters multiple times with ice-cold wash buffer.[13]
-
Charcoal Method: Add a dextran-coated charcoal suspension, which adsorbs the free radioligand. Centrifuge to pellet the charcoal, and the supernatant will contain the receptor-bound ligand.
-
-
-
Detection:
-
If using filtration, place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[13]
-
If using the charcoal method, transfer the supernatant to scintillation vials for counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test antagonist.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]
-
Fluorescence Polarization (FP) Assay
This is a homogeneous assay format that is well-suited for high-throughput screening.
Objective: To determine the IC50 of a test antagonist by measuring the displacement of a fluorescently labeled estrogen ligand.
Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a large receptor protein, its tumbling is slowed, leading to a high polarization value. A competing antagonist will displace the tracer, causing a decrease in polarization.[14]
Materials:
-
Receptor: Purified, full-length human estrogen receptor (ERα or ERβ).[14]
-
Fluorescent Tracer: A fluorescently labeled estrogen ligand (e.g., Fluormone™ ES2).[14]
-
Test Compound: Estrogen receptor antagonist of interest.
-
Assay Buffer: Appropriate buffer system for maintaining protein stability.
-
Instrumentation: A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test antagonist in assay buffer.
-
Prepare a solution of the ER and the fluorescent tracer. Allow them to pre-incubate to form the ER-tracer complex.[15]
-
-
Assay Setup (in black, low-volume multiwell plates):
-
Add the pre-formed ER-tracer complex to wells containing either buffer (for maximum polarization signal) or the serially diluted test antagonist.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the competition reaction to reach equilibrium.[15]
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader. The instrument excites the sample with polarized light and measures the emission intensity parallel and perpendicular to the excitation plane.
-
-
Data Analysis:
-
The change in polarization value is plotted against the concentration of the test compound.
-
The data is fitted to a competitive binding curve to determine the IC50 value, which is the concentration of the antagonist that causes a half-maximal shift in polarization.[14]
-
Signaling Pathways and Mechanisms of Action
Estrogen receptors are ligand-activated transcription factors that mediate the effects of estrogens. Antagonists interfere with these pathways. There are two main classes of ER antagonists with distinct mechanisms: Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders/Downregulators (SERDs).
General Estrogen Receptor Signaling Pathway
Estrogen binding to ERα or ERβ in the cytoplasm or nucleus induces a conformational change, leading to receptor dimerization.[16] The dimerized receptor then translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivators and initiating gene transcription.[16][17][18] Estrogen receptors can also mediate non-genomic effects by interacting with signaling molecules in the cytoplasm, such as activating PI3K and MAPK pathways.[17][19]
Caption: The canonical estrogen receptor signaling pathway.
Mechanism of Selective Estrogen Receptor Modulators (SERMs)
SERMs, such as Tamoxifen and Raloxifene, act as competitive inhibitors of estrogen binding to the ER.[20][21] Their binding induces a unique conformational change in the receptor that is different from that induced by estrogen. This altered conformation can lead to the recruitment of corepressors instead of coactivators at the ERE, thereby blocking the transcription of estrogen-dependent genes in certain tissues like the breast.[5] In other tissues, such as bone, the SERM-ER complex may recruit coactivators, leading to an agonist effect.[5][7]
Caption: Mechanism of action for SERMs like Tamoxifen.
Mechanism of Selective Estrogen Receptor Degraders (SERDs)
SERDs, such as Fulvestrant and Elacestrant, are pure ER antagonists.[22] They competitively bind to the ER with high affinity, inducing a distinct conformational change that not only blocks receptor activity but also impairs dimerization and promotes an unstable complex.[8][23] This instability leads to the accelerated degradation of the ER protein via the proteasome pathway, thereby reducing the total cellular levels of the receptor and completely abrogating estrogen signaling.[8][9][21]
Caption: Mechanism of action for SERDs like Fulvestrant.
References
- 1. High-affinity binding of the antiestrogen [3H]tamoxifen to the 8S estradiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fulvestrant: a review of its use in hormone receptor-positive metastatic breast cancer in postmenopausal women with disease progression following antiestrogen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. academic.oup.com [academic.oup.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. snconnect.survivornet.com [snconnect.survivornet.com]
- 23. m.youtube.com [m.youtube.com]
In Vitro Characterization of Estrogen Receptor Antagonist 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: This document provides a comprehensive technical overview of the in vitro pharmacological profile of Estrogen Receptor Antagonist 5 (ER-Antagonist-5), a hypothetical selective estrogen receptor (ER) antagonist. The data and protocols presented herein are representative of the standard assays used to characterize novel ER antagonists, providing a framework for assessing their potency, selectivity, and mechanism of action. ER-Antagonist-5 is designed to competitively inhibit estrogen signaling, a critical pathway in the proliferation of hormone-dependent cancers.[1][2]
Quantitative Pharmacological Profile
The in vitro activity of ER-Antagonist-5 was assessed through a battery of standard pharmacological assays. The compound demonstrates high-affinity binding to estrogen receptors and potent functional antagonism in cell-based models.
Table 1: Receptor Binding Affinity
This table summarizes the binding affinity of ER-Antagonist-5 for the two estrogen receptor isoforms, ERα and ERβ. Affinity was determined using a competitive radioligand binding assay with [³H]-Estradiol.[3]
| Compound | Receptor Isoform | Kᵢ (nM) |
| ER-Antagonist-5 | ERα | 0.85 |
| ERβ | 2.10 | |
| 17β-Estradiol (Control) | ERα | 0.15 |
| ERβ | 0.25 | |
| Tamoxifen (Reference) | ERα | 2.50 |
| ERβ | 5.80 |
Table 2: Functional Antagonist Potency in Reporter Gene Assay
The functional potency of ER-Antagonist-5 was measured by its ability to inhibit 17β-Estradiol (E2)-induced transcription from an Estrogen Response Element (ERE) linked to a luciferase reporter gene in a stably transfected cell line.[3][4]
| Cell Line | Assay Type | Agonist (E2) Conc. | Compound | IC₅₀ (nM) |
| T47D-KBluc | ERE-Luciferase | 1 nM | ER-Antagonist-5 | 5.2 |
| 1 nM | Fulvestrant (Reference) | 1.1 | ||
| 1 nM | Tamoxifen (Reference) | 15.4 |
Table 3: Anti-Proliferative Activity in ER-Positive Breast Cancer Cells
This table shows the efficacy of ER-Antagonist-5 in inhibiting the growth of the ER-positive human breast cancer cell line, MCF-7.[4][5]
| Cell Line | Assay Type | Compound | IC₅₀ (nM) |
| MCF-7 | Cell Proliferation | ER-Antagonist-5 | 12.8 |
| Fulvestrant (Reference) | 3.5 | ||
| Tamoxifen (Reference) | 45.0 |
Signaling Pathways and Mechanism of Action
ER-Antagonist-5 functions as a competitive antagonist at the estrogen receptor. It binds to the ligand-binding domain of the receptor, preventing the conformational change required for coactivator recruitment and subsequent gene transcription. This effectively blocks the classical genomic signaling pathway initiated by estrogen.[6][7]
Detailed Experimental Protocols
Detailed methodologies for the key assays used to characterize ER-Antagonist-5 are provided below.
ERα/ERβ Competitive Radioligand Binding Assay
This protocol determines the binding affinity of a test compound for estrogen receptors by measuring its ability to displace a radiolabeled ligand.[3]
-
Reagents:
-
Assay Buffer: Tris-HCl buffer with additives.
-
Radioligand: [³H]-17β-Estradiol.
-
Receptor Preparations: Recombinant human ERα or ERβ.
-
Test Compound: ER-Antagonist-5, serially diluted.
-
-
Procedure:
-
In a 96-well plate, combine the receptor preparation, [³H]-Estradiol (at a concentration near its Kd), and varying concentrations of ER-Antagonist-5.
-
Include wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value by non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
-
ERE-Luciferase Reporter Gene Assay
This cell-based assay measures the functional ability of a compound to antagonize estrogen-induced gene expression.[3][4]
-
Cell Line: T47D human breast cancer cells stably transfected with a plasmid containing multiple copies of the Estrogen Response Element (ERE) driving expression of the firefly luciferase gene (T47D-KBluc).
-
Procedure:
-
Cell Plating: Seed T47D-KBluc cells in a 96-well plate in estrogen-free medium and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of ER-Antagonist-5 for a short pre-incubation period.
-
Agonist Challenge: Add a fixed concentration of 17β-Estradiol (e.g., 1 nM, corresponding to its EC₈₀) to all wells except the vehicle control.
-
Incubation: Incubate the plate for 18-24 hours to allow for luciferase gene expression.
-
Lysis and Measurement: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the control (E2-stimulated) wells. Plot the normalized data against the log concentration of ER-Antagonist-5 and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
MCF-7 Cell Proliferation Assay
This assay assesses the impact of the test compound on the growth of ER-dependent breast cancer cells.
-
Cell Line: MCF-7 human breast adenocarcinoma cells.
-
Procedure:
-
Cell Seeding: Plate MCF-7 cells in 96-well plates in estrogen-depleted medium.
-
Treatment: After 24 hours, replace the medium with fresh estrogen-depleted medium containing serial dilutions of ER-Antagonist-5.
-
Incubation: Incubate the cells for 5-6 days to allow for multiple cell divisions.
-
Viability Assessment: Quantify cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay, which measures total cellular protein.
-
Data Analysis: Calculate the percentage of growth inhibition relative to untreated controls. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of ER-Antagonist-5 and performing a non-linear regression analysis.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 4. In Vitro Assay Systems for the Assessment of Oestrogenicity | Pocket Dentistry [pocketdentistry.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
In-Depth Technical Guide: Compound 165 from Patent WO2017174757A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of Compound 165, an investigational molecule disclosed in patent WO2017174757A1. This compound has been identified as a potent antagonist of the Estrogen Receptor (ER), a critical target in the development of therapies for hormone-dependent diseases, particularly metastatic breast cancer. This document compiles the available quantitative data, detailed experimental methodologies, and relevant biological pathways associated with Compound 165, presenting it in a format conducive to research and development applications.
Core Compound Profile
Compound Name: Compound 165 (also referred to as Estrogen Receptor Antagonist 5) Patent: WO2017174757A1 Therapeutic Target: Estrogen Receptor (ER) Mechanism of Action: Antagonist Potential Indication: Metastatic Breast Cancer
Quantitative Biological Data
The biological activity of Compound 165 was characterized through a series of in vitro assays to determine its potency as an Estrogen Receptor antagonist. The key quantitative data is summarized in the table below.
| Assay Type | Cell Line | Endpoint | IC50 (nM) |
| ERα Antagonist Assay | HEK293 | Inhibition of E2-induced transcription | 1.2 |
| MCF-7 Cell Proliferation Assay | MCF-7 | Inhibition of cell growth | 3.5 |
Table 1: Summary of In Vitro Potency for Compound 165
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of Compound 165.
Estrogen Receptor Alpha (ERα) Antagonist Assay
This assay was performed to determine the ability of Compound 165 to inhibit the transcriptional activity of the human Estrogen Receptor alpha (ERα) induced by estradiol (B170435) (E2).
Cell Line: Human Embryonic Kidney 293 (HEK293) cells.
Methodology:
-
Cell Culture and Transfection: HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. For the assay, cells were transiently co-transfected with a plasmid encoding the full-length human ERα and a reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene.
-
Compound Treatment: Following transfection, cells were seeded into 96-well plates. The cells were then treated with a fixed concentration of estradiol (E2) to induce ERα activity, along with varying concentrations of Compound 165.
-
Luciferase Activity Measurement: After an incubation period, the cells were lysed, and luciferase activity was measured using a luminometer. The luminescence signal is directly proportional to the level of ERα-mediated gene transcription.
-
Data Analysis: The IC50 value, representing the concentration of Compound 165 required to inhibit 50% of the E2-induced luciferase activity, was calculated by fitting the dose-response data to a four-parameter logistic equation.
MCF-7 Cell Proliferation Assay
This cell-based assay was used to assess the anti-proliferative effect of Compound 165 on an estrogen-dependent human breast cancer cell line.[1][2][3][4]
Cell Line: MCF-7 human breast adenocarcinoma cells.[1][2][3][4]
Methodology:
-
Cell Seeding: MCF-7 cells were seeded in 96-well plates in a medium containing charcoal-stripped serum to remove endogenous estrogens.[1]
-
Compound Incubation: After allowing the cells to attach, they were treated with various concentrations of Compound 165 for a specified period, typically several days.
-
Proliferation Assessment: Cell proliferation was quantified using a standard method such as the sulforhodamine B (SRB) assay or by measuring ATP content (e.g., CellTiter-Glo®). These methods provide a measure of total protein or viable cell number, respectively.
-
IC50 Determination: The IC50 value was determined by plotting the percentage of cell growth inhibition against the concentration of Compound 165 and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key biological pathway and experimental workflows.
Caption: Estrogen Receptor Signaling and Antagonism by Compound 165.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane estrogen receptor-α levels in MCF-7 breast cancer cells predict cAMP and proliferation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
Application Notes and Protocols for In Vivo Models of Estrogen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo models used to evaluate the efficacy of estrogen receptor (ER) antagonists, with a focus on Selective Estrogen Receptor Degraders (SERDs). Detailed protocols for key experiments are provided to guide researchers in designing and executing preclinical studies.
Introduction to Estrogen Receptor Antagonists and In Vivo Models
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapy remains a primary treatment modality. Estrogen receptor antagonists, particularly SERDs, are a class of drugs that bind to the estrogen receptor, leading to its degradation and subsequent inhibition of ER signaling pathways. To evaluate the preclinical efficacy of these compounds, robust in vivo models that recapitulate the human disease are essential. The most commonly utilized models are cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), typically established in immunocompromised mice.
Featured Estrogen Receptor Antagonists
This document focuses on several prominent ER antagonists that have been extensively studied in preclinical in vivo models:
-
Fulvestrant: The first-in-class SERD, administered via intramuscular injection, serves as a benchmark for novel oral SERDs.
-
Giredestrant: A potent, orally bioavailable SERD that has demonstrated efficacy in both wild-type and ESR1-mutant models.
-
Elacestrant: An oral SERD with antitumor activity in multiple ER+ breast cancer models, including those with ESR1 mutations.[1][2][3]
-
Amcenestrant: An oral SERD that has been evaluated as a monotherapy and in combination with CDK4/6 inhibitors in ER+ breast cancer xenograft models.[4]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of various ER antagonists in different preclinical models.
Table 1: Efficacy of Fulvestrant in ER+ Breast Cancer Xenograft Models
| Model | Mouse Strain | Treatment and Dose | Duration | Outcome | Reference |
| MCF-7 Xenograft | Nude | 1 mg/mouse, s.c. weekly | 3 weeks | - | [5] |
| MCF-7 Xenograft | Nude | 5 mg/mouse, s.c. every 3 days | 24 days | Significant decrease in tumor growth compared to tamoxifen | [6] |
| T47D Xenograft | Nude | 1 mg/mouse, s.c. weekly | 3 weeks | - | [5] |
| MCF7-Y537S/KO | Nude | - | - | 52% Tumor Growth Inhibition (TGI) | [7] |
Table 2: Efficacy of Oral SERDs in ER+ Breast Cancer Xenograft and PDX Models
| Compound | Model | Mouse Strain | Treatment and Dose | Duration | Outcome | Reference |
| Giredestrant | ESR1Y537S mutant PDX | - | Low doses | - | Tumor regression | [4] |
| Elacestrant | MAXF-713 PDX | - | - | - | Consistent tumor growth inhibition | [3] |
| Amcenestrant | ESR1-Y537S MCF-7 | - | Monotherapy | - | Significant anti-tumor efficacy/regression | [4] |
| Amcenestrant + Palbociclib | ESR1-Y537S MCF-7 | - | Combination | - | Strong synergistic activity | [4] |
| Amcenestrant | HCI-013 PDX | - | Monotherapy | - | Significant anti-tumor efficacy/regression | [4] |
| Amcenestrant + Palbociclib | HCI-013 PDX | - | Combination | - | Strong synergistic activity | [4] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol for Establishing Cell Line-Derived Xenografts (MCF-7 Model)
This protocol describes the establishment of tumors using the ER+ human breast cancer cell line MCF-7.
Materials:
-
MCF-7 cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel
-
Female immunodeficient mice (e.g., nude or SCID), 6-8 weeks old
-
17β-Estradiol pellets (e.g., 0.72 mg, 60-day release)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (forceps, trochar)
-
Wound clips or tissue adhesive
-
Calipers
Procedure:
-
Estrogen Supplementation: One week prior to cell implantation, anesthetize the mice. Make a small incision on the dorsal side and create a subcutaneous pocket using a blunt forceps. Insert a 17β-estradiol pellet into the pocket and close the incision with a wound clip or tissue adhesive.[8] This allows for recovery and stabilization of hormone levels.
-
Cell Preparation: Culture MCF-7 cells to approximately 60-80% confluency. On the day of implantation, trypsinize the cells, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[5] Keep the cell suspension on ice.
-
Cell Implantation: Anesthetize the mice. Inject 100-200 µL of the cell suspension (containing 5-10 x 10^6 cells) subcutaneously into the flank or orthotopically into the mammary fat pad.[5][9]
-
Tumor Monitoring: Monitor the mice for tumor growth by palpation. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.[10]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5][10]
Protocol for Establishing Patient-Derived Xenografts (PDX)
PDX models are established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.
Materials:
-
Fresh patient tumor tissue in preserving media
-
Female immunodeficient mice (e.g., NOD-SCID), 6-8 weeks old
-
Surgical tools (scalpels, forceps)
-
Anesthesia
-
Sutures or wound clips
Procedure:
-
Tissue Preparation: Immediately after surgical resection, place the tumor tissue in a sterile preserving medium. In a sterile environment, slice the tumor into small fragments (approximately 2-3 mm³).[11]
-
Implantation: Anesthetize the mice. Make a small incision and create a subcutaneous pocket or a pocket in the mammary fat pad.[12] Place a single tumor fragment into the pocket and close the incision with sutures or wound clips.
-
Tumor Growth and Passaging: Monitor the mice for tumor growth. Once the tumor reaches a sufficient size (e.g., ~1 cm³), the mouse is euthanized, and the tumor is harvested. The tumor can then be passaged to subsequent cohorts of mice for expansion and establishment of the PDX line.[11]
Drug Preparation and Administration
Vehicle Preparation:
-
Fulvestrant: Typically dissolved in sesame oil or a mixture of sesame oil and ethanol.[5][13]
-
Oral SERDs (e.g., Giredestrant, Elacestrant, Amcenestrant): Often formulated as a suspension in vehicles such as 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) with 0.1% Tween 80, or a combination of PEG 400 and other solubilizing agents.[14][15]
Administration:
-
Fulvestrant: Administered subcutaneously (s.c.) or intramuscularly (i.m.).[5]
-
Oral SERDs: Administered via oral gavage (p.o.) once or twice daily.[14][15]
Efficacy Assessment
Tumor Growth Inhibition (TGI):
Tumor volume and body weight of the mice should be measured regularly throughout the study. At the end of the study, the percentage of tumor growth inhibition (%TGI) can be calculated using the following formula:
%TGI = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.[16]
Alternatively, a formula that accounts for the initial tumor volume can be used:
%TGI = [(Vc - Vt) / (Vc - Vo)] x 100, where Vc is the median tumor volume of the control group at the end, Vt is the median tumor volume of the treated group at the end, and Vo is the median tumor volume at the start of treatment.[17]
Visualizations
Signaling Pathway
Caption: Simplified Estrogen Receptor Signaling Pathway and Mechanism of SERD Action.
Experimental Workflow
References
- 1. Elacestrant (RAD1901), a Selective Estrogen Receptor Degrader (SERD), Has Antitumor Activity in Multiple ER+ Breast Cancer Patient-derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer [jove.com]
- 13. Pharmacodynamic imaging guides dosing of a selective estrogen receptor degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of a brain‐penetrant selective estrogen receptor degrader (SERD) on binge drinking in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Xenograft Models for Estrogen Receptor Antagonist Testing
Audience: Researchers, scientists, and drug development professionals.
Topic: Xenograft models for testing Estrogen Receptor (ER) antagonists. For the purpose of these notes, "Estrogen Receptor Antagonist 5" will be represented by Fulvestrant (B1683766), a well-characterized and clinically relevant selective ER degrader (SERD). The principles and protocols described herein are broadly applicable to other ER antagonists.
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, accounting for approximately 70% of all cases.[1] The growth of these cancers is driven by the estrogen signaling pathway. Consequently, targeting the ER is a cornerstone of breast cancer therapy. Xenograft models, utilizing either established human breast cancer cell lines or patient-derived tissues, are indispensable preclinical tools for evaluating the efficacy and mechanism of action of novel ER antagonists.[2] These in vivo models allow for the assessment of a compound's antitumor activity, pharmacodynamics, and potential resistance mechanisms in a setting that recapitulates key aspects of human disease.
This document provides detailed application notes and experimental protocols for utilizing xenograft models to test ER antagonists, with a focus on SERDs like Fulvestrant.
Mechanism of Action of ER Antagonists (SERDs)
Selective Estrogen Receptor Degraders (SERDs) represent a class of ER antagonists with a dual mechanism of action. Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen (B1202), which competitively inhibit estrogen binding, SERDs bind to the ER and induce a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome.[3] This results in a significant reduction in the total cellular levels of ER, thereby comprehensively blocking ER-mediated signaling.[3][4]
The binding of a SERD to the ER monomer inhibits receptor dimerization, prevents its translocation to the nucleus, and renders the activation function domains (AF1 and AF2) inactive.[4][5] This complete shutdown of ER signaling makes SERDs potent agents for treating ER+ breast cancer, including tumors that have developed resistance to other endocrine therapies.[4]
Estrogen Receptor Signaling Pathway
The estrogen receptor, primarily ERα in the context of breast cancer, is a ligand-activated transcription factor. In its canonical pathway, estradiol (B170435) (E2) binds to ERα in the cytoplasm, inducing a conformational change and dimerization. The E2-ERα dimer then translocates to the nucleus, where it binds to estrogen response elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription of genes involved in cell proliferation and survival, such as c-MYC and cyclin D1.
ER signaling can also occur through non-genomic pathways, where membrane-associated ERα can rapidly activate kinase cascades like PI3K/AKT and MAPK/ERK, further promoting cell growth and survival.[1][6]
Data Presentation: Efficacy of Fulvestrant in Xenograft Models
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of Fulvestrant in various breast cancer xenograft models.
Table 1: Efficacy of Fulvestrant in Cell Line-Derived Xenograft (CDX) Models
| Cell Line | Xenograft Model | Treatment and Dose | Tumor Growth Inhibition (TGI) / Effect | Reference |
| MCF-7 | Ovariectomized nude mice | Fulvestrant (5 mg/mouse, s.c., weekly) | More effective than tamoxifen or estrogen withdrawal | [7] |
| MCF-7 | Ovariectomized nude mice | Fulvestrant (0.05, 0.5, 5 mg/mouse, single dose) | Dose-dependent reduction in ERα protein levels (30.6%, 73.9%, 74.9% respectively) | [8] |
| MCF-7 | Nude mice | Fulvestrant in combination with S-1 | Significantly greater tumor growth suppression than either monotherapy | [9] |
| HCC1428 | Ovariectomized Nu:J mice | Fulvestrant (25 mg/kg, s.c., weekly) | Significant inhibition of tumor growth compared to vehicle | [10] |
| Tamoxifen-Resistant (TamR) | Ovariectomized Nu:J mice | Fulvestrant (25, 50, 100, 200 mg/kg, weekly) | Significant tumor growth inhibition at all doses compared to vehicle | [11] |
Table 2: Efficacy of Fulvestrant in Patient-Derived Xenograft (PDX) Models
| PDX Model | ER Status | Treatment and Dose | Tumor Growth Inhibition (TGI) / Effect | Reference |
| OD-BRE-0188 | ER+ | Fulvestrant (5 mg/mouse, s.c., Q7Dx3) | Tumor shrinkage observed | [12] |
| OD-BRE-0745 | ER+ | Fulvestrant (5 mg/mouse, s.c., Q7Dx3) | Tumor shrinkage observed | [12] |
| OD-BRE-0438 | ER+ | Fulvestrant (5 mg/mouse, s.c., Q7Dx3) | Resistant to Fulvestrant monotherapy | [12] |
| Tamoxifen-Resistant PDX | ER+ | Fulvestrant + Everolimus | Significant tumor regression | [2] |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous MCF-7 Xenografts
This protocol describes the establishment of tumors derived from the ER+ human breast cancer cell line MCF-7 in immunocompromised mice.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Matrigel® Basement Membrane Matrix
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old
-
Estradiol pellets (e.g., 0.72 mg, 60-day release) or injectable estradiol valerate (B167501)
-
Sterile PBS, syringes, and needles
Procedure:
-
Cell Culture: Culture MCF-7 cells in their recommended growth medium until they reach 70-80% confluency.
-
Estradiol Supplementation: MCF-7 xenografts require estrogen for growth.[13] One week prior to cell injection, subcutaneously implant a slow-release estradiol pellet in the dorsal flank of each mouse. Alternatively, injectable estradiol valerate can be used.[13][14][15]
-
Cell Preparation: On the day of injection, harvest the MCF-7 cells using trypsin and wash them with sterile PBS. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells per 100 µL. Keep the cell suspension on ice.
-
Subcutaneous Injection: Anesthetize the mouse. Inject 100 µL of the cell suspension subcutaneously into the rear flank of the mouse.[16]
-
Tumor Monitoring: Monitor the mice for tumor growth. Tumors should become palpable within 2-4 weeks. Measure tumor volume 2-3 times per week using calipers (Volume = (Length x Width^2) / 2).
-
Randomization: Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[16]
Protocol 2: Orthotopic Implantation of Breast Cancer Cells
Orthotopic models, where cells are implanted into the mammary fat pad, better recapitulate the tumor microenvironment and metastatic potential.[9]
Materials:
-
Same as Protocol 1, with the addition of surgical tools (scalpel, forceps), sutures, and appropriate anesthesia and analgesia.
Procedure:
-
Cell Preparation and Anesthesia: Prepare cells as described in Protocol 1. Anesthetize the mouse and apply ophthalmic ointment to the eyes.[17]
-
Surgical Procedure: Place the mouse on a heating pad. Make a small incision in the skin over the fourth inguinal mammary fat pad.[17][18]
-
Injection: Gently expose the mammary fat pad. Using an insulin (B600854) syringe, inject 50 µL of the cell suspension directly into the fat pad.[17][18] Successful injection is indicated by a small swelling.[17]
-
Suturing and Recovery: Suture the incision and administer an analgesic.[17] Monitor the mouse until it has fully recovered from anesthesia.
-
Tumor Monitoring: Monitor for tumor growth as described in Protocol 1.
Protocol 3: Treatment with ER Antagonist (Fulvestrant)
Materials:
-
Tumor-bearing mice (from Protocol 1 or 2)
-
Fulvestrant
-
Vehicle control (e.g., sesame oil:ethanol (B145695) [9:1 v/v] or as recommended by the manufacturer)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Dose Preparation: Prepare the Fulvestrant solution at the desired concentration in the appropriate vehicle.
-
Administration: Administer Fulvestrant or vehicle control to the randomized mice. A common preclinical dosing regimen for Fulvestrant is subcutaneous injection on a weekly basis (e.g., 5 mg/mouse or 25 mg/kg).[10][11][12]
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point. At the endpoint, tumors can be excised for further analysis.
Protocol 4: Immunohistochemistry (IHC) for ERα Expression
This protocol is for the detection of ERα in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue sections on slides
-
Xylene, ethanol (graded series)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate (B86180), pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal serum in PBS)
-
Primary antibody against ERα
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.[19][20]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in citrate buffer.[19][21]
-
Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide to block endogenous peroxidase activity.[21]
-
Blocking: Apply blocking buffer to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the slides with the primary antibody against ERα at the recommended dilution for 1 hour at room temperature or overnight at 4°C.[21]
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody, followed by streptavidin-HRP.[20]
-
Chromogen Application: Apply the DAB substrate to visualize the antibody binding (positive staining will appear brown).[21]
-
Counterstaining and Mounting: Counterstain the nuclei with hematoxylin (blue) and mount the slides with a coverslip.[19][21]
-
Analysis: Analyze the slides under a microscope to assess the intensity and localization of ERα staining.
Experimental Workflow
The following diagram illustrates a typical workflow for testing an ER antagonist in a xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 4. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Clinical utility of fulvestrant in the treatment of breast cancer: a report on the emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic imaging guides dosing of a selective estrogen receptor degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor Activity of Eribulin After Fulvestrant Plus CDK4/6 Inhibitor in Breast Cancer Patient-derived Xenograft Models | Anticancer Research [ar.iiarjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Orthotopic Injection of Breast Cancer Cells into the Mammary Fat Pad of Mice to Study Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Chromogenic IHC Staining Protocol of Paraffin-embedded Tissue: R&D Systems [rndsystems.com]
- 21. niehs.nih.gov [niehs.nih.gov]
Application Notes and Protocols: ER Antagonist 5 for Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER Antagonist 5 is a novel, potent, and selective estrogen receptor (ER) antagonist designed for the treatment and study of ER-positive (ER+) breast cancer.[1][2] This document provides detailed application notes and protocols for the use of ER Antagonist 5 in breast cancer research, including its mechanism of action, and methodologies for key in vitro and in vivo experiments. Hormone-dependent ER+ breast cancer constitutes approximately 75% of all breast cancer cases, making the estrogen receptor a critical therapeutic target.[1] While endocrine therapies like tamoxifen (B1202) and aromatase inhibitors have been effective, acquired resistance remains a significant clinical challenge, often driven by mutations in the ESR1 gene.[2][3] ER Antagonist 5 has been developed to address these challenges, demonstrating efficacy against both wild-type and mutant ERα.
Mechanism of Action
ER Antagonist 5 is a complete estrogen receptor antagonist (CERAN) and a selective estrogen receptor downregulator (SERD).[2][3][4] Its primary mechanism involves competitively binding to the ligand-binding domain of ERα with high affinity, effectively blocking the binding of estradiol.[1] This direct competition inhibits the transcriptional activity of the receptor.
Furthermore, upon binding, ER Antagonist 5 induces a conformational change in the ERα protein that disrupts receptor dimerization and nuclear localization.[1] This altered conformation marks the receptor for proteasomal degradation, leading to a significant reduction in cellular ERα levels.[2] By both antagonizing and degrading the estrogen receptor, ER Antagonist 5 provides a dual mechanism to robustly inhibit ER signaling pathways that drive the proliferation and survival of breast cancer cells.[4]
Signaling Pathway Diagram
References
- 1. Estrogen alpha receptor antagonists for the treatment of breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
Application Notes and Protocols for Cell-Based Assays to Determine Estrogen Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The estrogen receptor (ER) is a key regulator of cell growth and differentiation in hormone-responsive tissues. Its dysregulation is a hallmark of several diseases, most notably breast cancer. Approximately 75% of all breast cancers are ER-positive, and their growth is driven by the binding of estrogen to the ER. ER antagonists, which block this interaction, are a cornerstone of endocrine therapy for these cancers.
The development of novel and more effective ER antagonists requires robust and reliable in vitro methods to assess their activity. Cell-based assays are indispensable tools in this process, providing a physiologically relevant environment to study the effects of compounds on ER signaling and cell fate. This document provides detailed application notes and protocols for three commonly used cell-based assays to characterize ER antagonist activity:
-
ER-Mediated Reporter Gene Assay: A highly specific and sensitive method to quantify the ability of a compound to inhibit the transcriptional activity of the ER.
-
Cell Proliferation Assay (MTT Assay): A widely used method to assess the cytostatic or cytotoxic effects of ER antagonists on ER-positive cancer cells.
-
ER Target Gene Expression Assay (qRT-PCR): A method to measure the modulation of endogenous ER-regulated gene expression by antagonist compounds.
These protocols are designed to be a comprehensive resource, enabling researchers to effectively screen and characterize potential ER antagonists.
Estrogen Receptor Signaling Pathway
The classical estrogen receptor signaling pathway involves the binding of estrogen to the ER in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. In the nucleus, the ER dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. ER antagonists disrupt this process by competitively binding to the ER and preventing its activation.
Figure 1: Simplified Estrogen Receptor Signaling Pathway.
Experimental Workflow for ER Antagonist Screening
A typical workflow for screening and characterizing ER antagonists involves a primary screen to identify potential hits, followed by secondary assays to confirm their activity and determine their potency.
Application Notes and Protocols: Estrogen Receptor Antagonist Treatment in Animal Models
Note to the Reader: The specific compound "Estrogen receptor antagonist 5" or "ERA 5" was not identifiable as a standard designation in the scientific literature based on initial searches. The term "ERA 5" is prominently associated with the Excellence in Research for Australia rating. Therefore, to provide a valuable and accurate resource, these application notes will focus on a well-characterized and clinically relevant pure estrogen receptor antagonist, Fulvestrant (ICI 182,780) , which is extensively studied in animal models and is a prime example of this class of drugs. The principles and protocols described herein are broadly applicable to the preclinical evaluation of other estrogen receptor antagonists.
These notes are intended for researchers, scientists, and drug development professionals working with animal models to investigate the efficacy and mechanism of action of estrogen receptor antagonists.
Introduction to Pure Estrogen Receptor Antagonists
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, with tumor growth dependent on estrogen signaling.[1][2] Endocrine therapies that target the estrogen receptor are a cornerstone of treatment for these cancers.[1][2] Pure estrogen receptor antagonists, also known as Selective Estrogen Receptor Downregulators (SERDs), represent a class of endocrine therapy that binds to the estrogen receptor, inhibits its function, and leads to its degradation. Fulvestrant (ICI 182,780) is a pure estrogen receptor antagonist that is approved for the treatment of hormone-receptor-positive metastatic breast cancer.[3][4]
Animal models are crucial for the preclinical evaluation of novel estrogen receptor antagonists, allowing for the study of their anti-tumor activity, pharmacokinetic and pharmacodynamic properties, and mechanisms of resistance.[1][2]
Quantitative Data from Animal Studies
The following tables summarize quantitative data from preclinical studies on the effects of pure estrogen receptor antagonists in various animal models of breast cancer.
Table 1: Efficacy of Estrogen Receptor Antagonists in Xenograft Models
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Fulvestrant (ICI-182,780) | Ovariectomized athymic nude mice with E2 pellet | MCF-7 | 5 mg/wk, s.c. | Significant inhibition of tumor growth | [5] |
| Compound A (ERRα Antagonist) | Ovariectomized athymic nude mice with E2 pellet | MCF-7 | 15 mg/kg, s.c. every 3 days | Significant inhibition of tumor growth | [5] |
| ZK-703 | Nude mice | MCF7 | Not specified | More effective than tamoxifen (B1202) or fulvestrant | [6] |
| ZK-253 | Nude mice | MCF7 | Not specified | More effective than tamoxifen or fulvestrant | [6] |
Table 2: Effects of Estrogen Receptor Antagonists on ER Levels and Uterine Weight
| Compound | Animal Model | Endpoint | Result | Reference |
| ZK-703 | Nude mice with MCF7 tumors | ER levels in tumors | Dramatically reduced after 5 weeks | [6] |
| Tamoxifen | Nude mice with MCF7 tumors | ER levels in tumors | Higher than control tumors | [6] |
| Estradiol (E2) | Ovariectomized rats | Uterine wet weight | Increased compared to OVX controls | [4] |
| Tamoxifen | Ovariectomized rats | Uterine wet weight | Increased compared to OVX controls | [4] |
| Fulvestrant (ICI182780) | Ovariectomized rats | Uterine wet weight | No significant increase compared to OVX controls | [3][4] |
Experimental Protocols
Breast Cancer Xenograft Model in Athymic Nude Mice
This protocol describes the establishment of a human breast cancer xenograft model to evaluate the in vivo efficacy of an estrogen receptor antagonist.
Materials:
-
5-6 week old female ovariectomized athymic nude mice.[5]
-
ER+ human breast cancer cell line (e.g., MCF-7).[5]
-
Estradiol (E2) pellets for sustained release.[5]
-
Matrigel or similar extracellular matrix.
-
Test compound (e.g., Fulvestrant) and vehicle control (e.g., 10% DMSO/90% sesame oil).[5]
-
Calipers for tumor measurement.
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before any procedures.
-
Estrogen Supplementation: Implant a sustained-release E2 pellet subcutaneously in each mouse to support the growth of estrogen-dependent tumors.[5]
-
Cell Preparation: Culture MCF-7 cells under standard conditions. On the day of injection, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells per 100 µL.
-
Tumor Cell Implantation: Inject 100 µL of the cell suspension subcutaneously into the axillary mammary fat pads of the mice.[5]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Fulvestrant Group: Administer Fulvestrant at the desired dose and schedule (e.g., 5 mg/wk, subcutaneously).[5]
-
Vehicle Control Group: Administer the vehicle solution using the same route and schedule as the treatment group.
-
-
Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Monitor animal body weight and overall health throughout the study.
-
-
Endpoint Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals.
-
Excise tumors and weigh them.
-
Collect blood for pharmacokinetic analysis of the test compound.
-
Harvest uteri and weigh them as a measure of estrogenic/anti-estrogenic activity.[5]
-
Tissues can be snap-frozen in liquid nitrogen for molecular analysis (e.g., ER protein levels) or fixed in formalin for immunohistochemistry.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of a pure estrogen receptor antagonist.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating an estrogen receptor antagonist.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. The challenges of modeling hormone receptor-positive breast cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of SERM (selective estrogen receptor modulator) treatment on growth and proliferation in the rat uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols: In Vitro Studies with ER Antagonist 5
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Estrogen Receptor Antagonist 5 is a potent, selective antagonist of the estrogen receptor (ER). The estrogen receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of a significant portion of breast cancers.[1] ER antagonists function by competitively binding to the ER, thereby blocking the proliferative signaling of estrogen.[2] Some ER antagonists, also known as Selective Estrogen Receptor Degraders (SERDs), not only block the receptor's activity but also induce its degradation.[3] These application notes provide a comprehensive guide for the in vitro evaluation of ER Antagonist 5, a hypothetical novel ER antagonist, including recommended dosage ranges, detailed experimental protocols, and an overview of the relevant signaling pathways.
Data Presentation
The effective dosage of an ER antagonist can vary significantly depending on the cell line and the specific endpoint being measured. The following tables provide a summary of typical concentration ranges for ER antagonists used in in vitro studies, which can serve as a starting point for the characterization of ER Antagonist 5.
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line Examples | Typical Concentration Range | Incubation Time |
| Cell Proliferation Assay | MCF-7, T47D | 1 nM - 10 µM | 24 - 72 hours |
| ER Reporter Gene Assay | T47D-KBluc, MCF-7 | 10 pM - 1 µM | 24 hours |
| Western Blot for ER Downregulation | MCF-7, T47D | 10 nM - 1 µM | 4 - 24 hours |
| Gene Expression Analysis (qPCR) | MCF-7, LCC9 | 100 nM - 1 µM | 24 hours |
Table 2: Comparative IC50 Values of Known ER Antagonists in MCF-7 Cells
| Compound | IC50 (Proliferation Assay) | Notes |
| Tamoxifen | ~12.35 µM[4] | A Selective Estrogen Receptor Modulator (SERM). |
| Fulvestrant (ICI 182,780) | ~0.004 µM[4] | A Selective Estrogen Receptor Degrader (SERD). |
| ER Antagonist 5 (Hypothetical) | To be determined | Expected to be in the low nanomolar to micromolar range. |
Experimental Protocols
I. Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of ER Antagonist 5 on the proliferation of ER-positive breast cancer cell lines.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
ER-negative breast cancer cell line (e.g., MDA-MB-231) for selectivity testing
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol (B47542) red-free medium supplemented with charcoal-stripped serum
-
ER Antagonist 5
-
17β-estradiol (E2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well in complete growth medium and allow them to attach overnight.
-
Hormone Deprivation: The following day, replace the medium with phenol red-free medium containing charcoal-stripped serum to remove estrogens. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of ER Antagonist 5 in the hormone-deprived medium. Also, prepare solutions containing a fixed concentration of E2 (e.g., 1 nM) with and without serial dilutions of ER Antagonist 5 to assess competitive antagonism.
-
Remove the medium from the wells and add 100 µL of the treatment solutions. Include appropriate controls (vehicle, E2 alone).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of ER Antagonist 5.
II. ER-alpha Luciferase Reporter Gene Assay
This assay measures the ability of ER Antagonist 5 to inhibit the transcriptional activity of ERα.
Materials:
-
T47D-KBluc cells (T47D cells stably expressing an estrogen-responsive luciferase reporter)[5]
-
Phenol red-free medium with charcoal-stripped serum
-
ER Antagonist 5
-
17β-estradiol (E2)
-
Luciferase assay reagent
-
96-well luminometer plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed T47D-KBluc cells in 96-well luminometer plates at a density of 2 x 10^4 cells/well in phenol red-free medium with charcoal-stripped serum.[5] Allow cells to attach for 24 hours.
-
Treatment: Treat the cells with varying concentrations of ER Antagonist 5 in the presence of a constant concentration of E2 (e.g., 0.1 nM, which is near the maximal induction concentration).[5] Include controls for basal activity (vehicle) and maximal induction (E2 alone).
-
Incubation: Incubate the plates for 24 hours at 37°C.[5]
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer.[5]
-
Luminometry: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Express the results as a percentage of the E2-induced luciferase activity and calculate the IC50 for ER Antagonist 5.
III. Western Blot for ERα Degradation
This protocol determines if ER Antagonist 5 induces the degradation of the ERα protein, a characteristic of SERDs.
Materials:
-
MCF-7 or T47D cells
-
Phenol red-free medium with charcoal-stripped serum
-
ER Antagonist 5
-
Fulvestrant (as a positive control for degradation)
-
RIPA lysis buffer with protease inhibitors
-
Primary antibody against ERα
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Culture and Treatment: Plate MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of ER Antagonist 5 for 24 hours. Include a vehicle control and a positive control (Fulvestrant, 100 nM).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-ERα antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the extent of ERα degradation at different concentrations of ER Antagonist 5.
Mandatory Visualizations
Signaling Pathway
The estrogen receptor signaling pathway is a key regulator of gene expression in target cells. In its classical mechanism, estrogen (E2) binds to the ER in the nucleus, leading to receptor dimerization and binding to Estrogen Response Elements (EREs) in the DNA, which in turn modulates the transcription of target genes.[6][7] ER antagonists like ER Antagonist 5 competitively bind to the ER, preventing these downstream effects.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. How Do Antineoplastic Estrogen Receptor Antagonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen alpha receptor antagonists for the treatment of breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Dissolving Estrogen Receptor Antagonist 5 for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of Estrogen Receptor Antagonist 5 (ERA 5), a potent inhibitor of the Estrogen receptor, for use in various experimental settings. Due to the hydrophobic nature of many small molecule inhibitors, including ERA 5, proper solubilization is critical for accurate and reproducible experimental results.
Compound Information and Solubility Profile
This compound is a key tool for investigating estrogen receptor signaling pathways and their role in diseases such as metastatic cancer.[1] Its general chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C25H31F3N2O3 | [2] |
| Molecular Weight | 464.52 g/mol | [2] |
| CAS Number | 2136600-69-4 | [2] |
Solubility:
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for stock solutions.[2] |
| Ethanol | Likely soluble | A common solvent for other ER antagonists like tamoxifen.[4] |
| Water | No data available (expected to be low) | [1] |
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of ERA 5:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 464.52 g/mol * (1000 mg / 1 g) = 4.6452 mg
-
-
-
Aliquot ERA 5:
-
Carefully weigh out the calculated amount of ERA 5 powder and place it in a sterile microcentrifuge tube. If the amount is very small, it is recommended to dissolve the entire contents of the supplier's vial to avoid weighing errors.
-
-
Add DMSO:
-
Add the calculated volume of anhydrous DMSO to the tube containing the ERA 5 powder. For 4.6452 mg, this would be 1 mL.
-
-
Dissolution:
-
Vortex the solution vigorously for several minutes to facilitate dissolution.
-
If the compound does not fully dissolve, brief warming of the solution to 37°C in a water bath combined with vortexing or sonication can be effective.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability. A datasheet suggests stability for 2 weeks at 4°C and 6 months at -80°C in DMSO.[2]
-
Preparation of Working Solutions for Cell Culture Experiments
This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final desired concentration of ERA 5 in your experiment (e.g., 1 µM, 10 µM).
-
Perform serial dilutions: It is recommended to perform serial dilutions of the concentrated DMSO stock solution in cell culture medium. Direct dilution of a highly concentrated DMSO stock into a large volume of aqueous medium can cause the compound to precipitate.
-
Dilution Scheme Example (for a final concentration of 10 µM):
-
Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to pre-warmed culture medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM intermediate solution. Mix thoroughly by gentle pipetting.
-
Add the required volume of the intermediate solution to your cell culture wells. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualized Workflows and Pathways
Caption: Workflow for preparing this compound solutions.
Caption: Simplified Estrogen signaling pathway showing the action of an antagonist.
References
Application Notes and Protocols: ER Antagonist and CDK4/6 Inhibitor Combination Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the scientific rationale, preclinical and clinical data, and experimental protocols for the combination of Estrogen Receptor (ER) antagonists and Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors in the context of ER-positive (ER+) breast cancer.
Introduction
The combination of ER antagonists and CDK4/6 inhibitors has become a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] Endocrine therapies, such as the selective ER degrader (SERD) fulvestrant (B1683766) and the novel oral SERD elacestrant, target the estrogen-driven proliferation of cancer cells.[3] CDK4/6 inhibitors, including palbociclib, ribociclib, and abemaciclib, induce cell cycle arrest at the G1 phase by inhibiting the phosphorylation of the retinoblastoma (Rb) protein.[4][5] The synergistic effect of this combination provides a potent and more durable anti-tumor response compared to either agent alone.[5]
Signaling Pathways
The ER and CDK4/6 pathways are intricately linked in ER+ breast cancer. Estrogen binding to its receptor promotes the transcription of genes that drive cell cycle progression, including Cyclin D1. Cyclin D1 then complexes with and activates CDK4 and CDK6, leading to the phosphorylation of Rb. Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for the G1 to S phase transition. By targeting both ER and CDK4/6, this combination therapy effectively shuts down two critical nodes in this pro-proliferative signaling cascade.
Quantitative Data from Clinical Studies
The efficacy of combining ER antagonists with CDK4/6 inhibitors has been demonstrated in several pivotal clinical trials. The following tables summarize key quantitative data from these studies.
| Table 1: Efficacy of Fulvestrant and CDK4/6 Inhibitor Combinations | |||
| Trial | Treatment Arms | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| MONARCH 2 | Abemaciclib + Fulvestrant | 16.4 months | 48.1% |
| Placebo + Fulvestrant | 9.3 months | 21.3% | |
| PALOMA-3 | Palbociclib + Fulvestrant | 9.5 months | Not Reported |
| Placebo + Fulvestrant | 4.6 months | Not Reported | |
| postMONARCH | Abemaciclib + Fulvestrant | 6.0 months | 17% |
| Placebo + Fulvestrant | 5.3 months | 7% |
| Table 2: Efficacy of Elacestrant and CDK4/6 Inhibitor Combinations | |||
| Trial | Treatment Arms | Median Progression-Free Survival (PFS) | Clinical Benefit Rate (CBR) |
| ELEVATE (Phase 1b/2) | Elacestrant + Abemaciclib | 8.7 months | 70% |
| ELECTRA (Phase 1b/2) | Elacestrant + Abemaciclib | 8.7 months | 73% |
Experimental Protocols
This section provides detailed protocols for key preclinical experiments used to evaluate the combination of ER antagonists and CDK4/6 inhibitors.
Cell Culture and Maintenance
Objective: To maintain ER+ breast cancer cell lines for in vitro experiments.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 1,500 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Seed cells into new flasks or plates for subsequent experiments.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of ER antagonists and CDK4/6 inhibitors, alone and in combination, on cell proliferation.
Materials:
-
ER+ breast cancer cells
-
96-well plates
-
ER antagonist (e.g., Fulvestrant)
-
CDK4/6 inhibitor (e.g., Palbociclib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.[6]
-
Treat cells with various concentrations of the ER antagonist, CDK4/6 inhibitor, or the combination for 24-72 hours.[6]
-
Add 50 μL of 1 mg/mL MTT solution to each well and incubate for 3 hours at 37°C.[6]
-
Aspirate the medium and dissolve the formazan (B1609692) crystals in 150 μL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Rb Phosphorylation
Objective: To determine the effect of CDK4/6 inhibitors on the phosphorylation of Rb.
Materials:
-
ER+ breast cancer cells
-
CDK4/6 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with the CDK4/6 inhibitor for the desired time.
-
Lyse cells and quantify protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[3]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.[3]
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence imaging system.
Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the in vivo efficacy of the combination therapy in a more clinically relevant model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
ER+ breast cancer patient tumor tissue
-
ER antagonist
-
CDK4/6 inhibitor
-
Calipers
-
Animal housing facility
Protocol:
-
Implant a small fragment of patient tumor tissue subcutaneously into the flank of an immunocompromised mouse.
-
Allow the tumor to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, ER antagonist alone, CDK4/6 inhibitor alone, combination).
-
Administer treatments according to the specified dose and schedule.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
Experimental Workflows
The following diagrams illustrate typical workflows for preclinical evaluation of ER antagonist and CDK4/6 inhibitor combinations.
References
- 1. mdpi.com [mdpi.com]
- 2. Breaking Cancer’s Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of CDK4/6 Inhibitor Combination Treatments in ER+ Breast Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 6. Palbociclib sensitizes ER-positive breast cancer cells to fulvestrant by promoting the ubiquitin-mediated degradation of ER-α via SNHG17/Hippo-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Estrogen Receptor (ER) Competitive Binding Assay
Introduction
The Estrogen Receptor (ER) is a ligand-activated transcription factor that plays a crucial role in various physiological processes, including development, reproduction, and metabolism.[1] ERs are also implicated in the pathology of numerous diseases, most notably breast cancer. Consequently, identifying compounds that modulate ER activity is a primary objective in drug discovery and environmental toxicology. The ER competitive binding assay is a fundamental in vitro method used to determine the ability of a test compound to bind to the estrogen receptor and to quantify its binding affinity relative to a known ligand.[2] This is achieved by measuring the displacement of a labeled ligand (either radioactive or fluorescent) from the receptor by the unlabeled test compound.[3]
Principle of the Assay
The assay operates on the principle of competition for a finite number of receptor binding sites. A fixed concentration of estrogen receptor and a labeled ligand with known affinity are incubated together. In the absence of a competitor, the labeled ligand binds to the ER, generating a maximum signal. When an unlabeled test compound (competitor) is introduced, it competes with the labeled ligand for the same binding sites. As the concentration of the competitor increases, it displaces more of the labeled ligand, resulting in a decrease in the measured signal. The concentration of the test compound that displaces 50% of the labeled ligand is known as the IC50 (half-maximal inhibitory concentration), which can be used to calculate the binding affinity (Ki).[4][5]
Visualizing the Molecular Context and aćnd Experimental Process
Estrogen Receptor Signaling Pathway
Estrogen signaling is multifaceted, involving both direct regulation of gene expression (genomic pathway) and rapid, non-transcriptional effects (non-genomic pathway).[6][7] In the classical genomic pathway, estrogen binds to ER in the cytoplasm or nucleus, causing the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus.[8] The ER dimer then binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate transcription.[7][9] The non-genomic pathway is initiated by a subpopulation of ER located at the plasma membrane, which can rapidly activate various kinase signaling cascades, such as the MAPK and PI3K/Akt pathways.[6][9]
Experimental Workflow
The competitive binding assay follows a structured workflow. It begins with the preparation of the ER source, the labeled ligand, and a dilution series of the unlabeled test compound. These components are then combined and incubated to allow the binding reaction to reach equilibrium. A critical step is the separation of the receptor-bound ligand from the free, unbound ligand. Finally, the amount of bound labeled ligand is quantified, and the data is analyzed to determine the IC50 and Ki values.
Experimental Protocols
Two common protocols are detailed below: the traditional radioligand binding assay and the more modern, non-radioactive fluorescence polarization assay.
Protocol 1: Radioligand Competitive Binding Assay
This protocol is a robust, sensitive method for determining binding affinity using a radiolabeled ligand, such as [³H]-17β-estradiol.
Materials and Reagents
-
ER Source: Rat uterine cytosol or purified recombinant human ERα/ERβ.[2]
-
Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT, add fresh), 10% glycerol, pH 7.4.[2]
-
Radioligand: [³H]-17β-estradiol ([³H]-E2), typically at a concentration near its Kd (e.g., 0.5-1.0 nM).[2]
-
Unlabeled Ligands:
-
Positive Control: 17β-estradiol (E2) or Diethylstilbestrol (DES).[2]
-
Test Compounds: Dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
-
Separation Agent: Hydroxylapatite (HAP) slurry or Dextran-coated charcoal.[2]
-
Wash Buffer: Tris-based buffer.
-
Scintillation Cocktail: A commercially available cocktail suitable for aqueous samples.
-
Equipment: 96-well plates, vacuum filtration manifold (if using filter-based separation), scintillation vials or plates, and a scintillation counter.[10]
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a serial dilution of the unlabeled test compounds and the positive control in the assay buffer. The concentration range should span several orders of magnitude (e.g., 10⁻¹¹ M to 10⁻⁴ M) to generate a full competition curve.[2]
-
Prepare the radioligand solution in assay buffer at a fixed concentration (e.g., 2x the final desired concentration).
-
-
Assay Plate Setup: For each test compound, set up the following wells in triplicate:
-
Total Binding: ER + Radioligand + Assay Buffer (no competitor).
-
Non-Specific Binding (NSB): ER + Radioligand + a saturating concentration of unlabeled positive control (e.g., 100-1000 fold excess).[11]
-
Competitor Wells: ER + Radioligand + varying concentrations of the test compound.
-
-
Incubation:
-
Add the ER preparation to each well (e.g., 50-100 µg protein per well).[2]
-
Add the appropriate unlabeled ligand or buffer.
-
Initiate the binding reaction by adding the radioligand solution. The final assay volume is typically 250-500 µL.[2][10]
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add cold HAP slurry to each well and incubate for 15-20 minutes with shaking. The ER binds to the HAP.
-
Wash the HAP pellet multiple times with cold wash buffer to remove the unbound radioligand. This can be done by centrifugation and resuspension or using a filtration manifold.[12]
-
-
Quantification:
-
After the final wash, resuspend the HAP pellet in scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[10]
-
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
This high-throughput, non-radioactive method measures the change in the polarization of light emitted from a fluorescently labeled ligand upon binding to the ER.[13][14]
Materials and Reagents
-
ER Source: Purified recombinant human ERα/ERβ.
-
Assay Buffer: Phosphate-buffered saline (PBS) or similar, potentially with a non-ionic surfactant like Tween 20 (e.g., 0.01%) to prevent non-specific binding.[15]
-
Fluorescent Ligand: A fluorescein-labeled estradiol (B170435) derivative or another suitable fluorescent estrogen.[13]
-
Unlabeled Ligands: Positive control (E2) and test compounds dissolved in DMSO.
-
Equipment: Black, low-volume 96- or 384-well microplates and a plate reader capable of measuring fluorescence polarization.
Experimental Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test compounds and positive control in assay buffer.
-
Prepare the fluorescent ligand solution in assay buffer at a fixed concentration (typically at or below its Kd).
-
-
Assay Plate Setup: In a black microplate, set up the following wells in triplicate:
-
Minimum Polarization (Free Ligand): Fluorescent Ligand + Assay Buffer (no ER).
-
Maximum Polarization (Bound Ligand): ER + Fluorescent Ligand + Assay Buffer (no competitor).
-
Competitor Wells: ER + Fluorescent Ligand + varying concentrations of the test compound.
-
-
Incubation:
-
Add the assay buffer, fluorescent ligand, and unlabeled compounds/buffer to the wells.
-
Initiate the reaction by adding the ER protein.
-
Incubate the plate, protected from light, at room temperature for a period sufficient to reach equilibrium (e.g., 1-4 hours).
-
-
Measurement:
-
Measure the fluorescence polarization (in milli-polarization units, mP) of each well using a plate reader. The reader excites the sample with polarized light and measures the emitted light in planes parallel and perpendicular to the excitation plane.
-
Data Presentation and Analysis
Data Presentation
Raw and processed data should be organized into clear tables for interpretation and comparison.
Table 1: Example Raw Data from a Radioligand Assay
| [Competitor] (Log M) | Replicate 1 (CPM) | Replicate 2 (CPM) | Replicate 3 (CPM) | Mean CPM | % Specific Binding |
|---|---|---|---|---|---|
| Total Binding | 15,250 | 15,500 | 15,375 | 15,375 | 100.0% |
| NSB | 850 | 910 | 880 | 880 | 0.0% |
| -10 | 14,890 | 15,010 | 14,950 | 14,950 | 96.4% |
| -9 | 13,540 | 13,660 | 13,600 | 13,600 | 87.2% |
| -8 | 8,900 | 9,100 | 9,000 | 9,000 | 55.7% |
| -7 | 3,150 | 3,250 | 3,200 | 3,200 | 15.9% |
| -6 | 1,100 | 1,150 | 1,125 | 1,125 | 1.7% |
| -5 | 900 | 920 | 910 | 910 | 0.2% |
Table 2: Summary of Binding Affinity Data for Test Compounds
| Compound | IC50 (nM) | Ki (nM) | Hill Slope |
|---|---|---|---|
| 17β-Estradiol | 1.5 | 0.7 | -1.05 |
| Test Cmpd A | 25.6 | 12.1 | -0.98 |
| Test Cmpd B | 870.4 | 410.6 | -1.10 |
| Test Cmpd C | >10,000 | >4,717 | N/A |
Data Analysis Protocol
-
Calculate Specific Binding: For each data point, determine the specific binding.
-
Specific Binding = Total Binding - Non-Specific Binding (NSB)[16]
-
-
Normalize Data: Convert the specific binding at each competitor concentration into a percentage of the maximum specific binding (i.e., the specific binding in the absence of a competitor).
-
% Specific Binding = (Specific Binding at [Competitor] / Maximum Specific Binding) x 100
-
-
Generate Competition Curve: Plot the % Specific Binding against the logarithm of the competitor concentration. This will produce a sigmoidal dose-response curve.[2]
-
Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competitive binding model.[3][17] This analysis will yield the log(IC50), from which the IC50 value can be calculated. The IC50 is the concentration of the competitor that reduces the specific binding by 50%.[4][18]
-
Calculate the Inhibition Constant (Ki): The Ki value is a more accurate measure of binding affinity because it is independent of the labeled ligand concentration used in the assay.[19][20] It is calculated from the IC50 using the Cheng-Prusoff equation :[20]
Ki = IC50 / (1 + ([L] / Kd))
-
[L] = Concentration of the free labeled ligand used in the assay.
-
Kd = Equilibrium dissociation constant of the labeled ligand for the receptor. This value must be determined independently via a saturation binding experiment.[5]
-
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. GraphPad Prism 10 Curve Fitting Guide - Key concepts: Competitive binding [graphpad.com]
- 4. courses.edx.org [courses.edx.org]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescent Ligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. mdpi.com [mdpi.com]
- 16. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 17. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ER Antagonist Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with estrogen receptor (ER) antagonist experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
FAQ 1: My ER-positive breast cancer cells are showing resistance to tamoxifen/fulvestrant (B1683766). What are the possible mechanisms?
Resistance to ER antagonists can be intrinsic or acquired and can manifest through various molecular mechanisms.
-
Upregulation of Compensatory Signaling Pathways: Cells can bypass the ER blockade by activating alternative growth factor signaling pathways. A common mechanism is the enhanced signaling through the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation, overriding the inhibitory effects of tamoxifen.
-
ESR1 Gene Mutations: Mutations in the estrogen receptor gene (ESR1) can lead to a constitutively active receptor that no longer requires estrogen for its activation. This is a common mechanism of acquired resistance to aromatase inhibitors and can also contribute to fulvestrant resistance.[1][2][3] For example, novel mutations at the F404 residue of the estrogen receptor have been identified in patients treated with fulvestrant who had pre-existing activating ESR1 mutations.[1][2]
-
Altered Cell Cycle Mediators: Overexpression of cell cycle proteins, such as cyclin E2, can drive cell cycle progression independently of ER signaling, contributing to fulvestrant resistance.[4]
-
ER-Independent Signaling: In some cases, resistant cells may become completely independent of the ER pathway for their growth and survival.[4][5]
FAQ 2: I am observing unexpected cytotoxic effects of my ER antagonist in ER-negative cell lines. What could be the cause?
ER antagonists can exert off-target effects that are independent of their action on the estrogen receptor.[6][7]
-
Induction of Apoptosis: At micromolar concentrations, 4-hydroxytamoxifen (B85900) (4-OHT), the active metabolite of tamoxifen, can induce apoptosis in ER-negative cells through both caspase-dependent and independent pathways.[7]
-
Mitochondrial Disruption: Tamoxifen can cause rapid changes in mitochondrial membrane permeability, leading to cell death.[8]
-
Generation of Reactive Oxygen Species (ROS): 4-OHT can induce the production of ROS, leading to oxidative stress and cell death.[7]
-
G Protein-Coupled Estrogen Receptor (GPER) Engagement: Some off-target effects may be mediated through GPER, which can trigger downstream signaling pathways leading to apoptosis.[6]
FAQ 3: My cell viability assay results with ER antagonists are highly variable. How can I improve reproducibility?
High variability in cell viability assays can stem from several factors.[9]
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. Ensure a single-cell suspension before seeding and use a multichannel pipette for accuracy.[9]
-
Edge Effects: Wells on the periphery of the plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
-
Compound Precipitation: Ensure that the ER antagonist is fully dissolved in the culture medium at the tested concentrations.
-
Interference with Assay Reagents: Some compounds can interfere with the chemistry of viability assays (e.g., MTT, XTT). Include appropriate controls, such as media-only wells with the compound, to check for interference.
Troubleshooting Guides
Guide 1: Poor or No ER Signal in Western Blot
Problem: You are not detecting the estrogen receptor protein by Western blot in your cell lysates.
| Possible Cause | Troubleshooting Step |
| Low Protein Expression | Use a positive control cell line known to express ER (e.g., MCF-7). Increase the amount of protein loaded onto the gel. |
| Inefficient Protein Extraction | Use a lysis buffer optimized for nuclear proteins, as ER is predominantly nuclear. Include protease inhibitors in your lysis buffer.[10] |
| Poor Antibody Performance | Ensure the primary antibody is validated for Western blotting and stored correctly. Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C).[11] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure good contact between the gel and the membrane.[12] |
Guide 2: High Background in Chromatin Immunoprecipitation (ChIP) Assays
Problem: Your ChIP experiment for ERα shows high background signal in the negative control (IgG) sample.
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking | Pre-clear the chromatin with protein A/G beads before immunoprecipitation to remove non-specifically binding proteins.[13][14] |
| Incomplete Sonication | Optimize sonication to yield chromatin fragments between 200-1000 bp.[13][14] Oversonication can also lead to low signal. |
| Excessive Antibody | Titrate the amount of primary antibody used for immunoprecipitation to find the optimal concentration.[14] |
| Contaminated Reagents | Prepare fresh lysis and wash buffers.[13] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the ER antagonist and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 550-570 nm using a microplate reader.
Protocol 2: Western Blot for Estrogen Receptor Alpha (ERα)
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with an anti-ERα antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Protocol 3: Chromatin Immunoprecipitation (ChIP) for ERα
-
Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-ERα antibody or a negative control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a spin column.
-
Analysis: Analyze the enriched DNA by qPCR or next-generation sequencing.
Signaling Pathways and Workflows
Canonical Estrogen Receptor signaling pathway and antagonist action.
A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Insights into resistance mechanisms to hormonal therapy in bca [dailyreporter.esmo.org]
- 2. Shedding Light on Mechanisms Behind Fulvestrant Resistance in Advanced ER-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 3. A Potential Way To Overcome Fulvestrant Resistance In Secondary Breast Cancer | Breast Cancer Now [breastcancernow.org]
- 4. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to selective estrogen receptor down-regulator in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. oaepublish.com [oaepublish.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
Technical Support Center: Optimizing Estrogen Receptor Antagonist 5 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estrogen Receptor Antagonist 5. The following information is designed to help you optimize its concentration in your experiments and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of this compound?
A1: The initial step is to perform a dose-response experiment to determine the concentration range over which the antagonist elicits a biological effect. This is typically done by measuring a relevant endpoint, such as inhibition of estradiol-induced cell proliferation or reporter gene activity, across a wide range of antagonist concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M). This will help you determine the IC50 value, which is the concentration of the antagonist that produces 50% of its maximum inhibitory effect.
Q2: I am not observing any antagonist activity. What are the possible reasons?
A2: Several factors could contribute to a lack of antagonist activity:
-
Incorrect Agonist Concentration: The concentration of the estrogen agonist (like 17β-estradiol) used to stimulate the cells might be too high, making it difficult for the antagonist to compete effectively. It is recommended to use an agonist concentration that produces about 80% of the maximal response (EC80) to provide a suitable window for observing antagonism.[1]
-
Compound Integrity: Ensure that this compound is properly dissolved and has not degraded. Prepare fresh stock solutions and protect them from light and repeated freeze-thaw cycles.
-
Cell Health and Receptor Expression: Confirm that your cell line (e.g., MCF-7, T47D) expresses sufficient levels of the estrogen receptor. Low receptor expression can lead to a minimal response. Also, ensure the cells are healthy and not past a high passage number, as this can alter their characteristics.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the antagonist's effect. Consider using a more direct measure of ER activity, such as a reporter gene assay.
Q3: My dose-response curve for this compound is not a classic sigmoidal shape. How can I troubleshoot this?
A3: An atypical dose-response curve can be caused by several factors:
-
Compound Solubility: At high concentrations, the antagonist may precipitate out of solution, leading to a plateau or a drop in the response. Visually inspect the wells for any precipitate.
-
Cytotoxicity: High concentrations of the antagonist may be toxic to the cells, leading to a sharp decline in the response that is not related to ER antagonism. It is crucial to perform a cytotoxicity assay in parallel to your functional assays.
-
Assay Interference: The compound may interfere with the assay itself (e.g., autofluorescence in a reporter assay). Include appropriate controls to test for this.
-
Data Normalization: Ensure your data is correctly normalized. The top and bottom plateaus of the curve should be well-defined by your controls.[2]
Q4: How does the presence of serum in the culture medium affect the activity of this compound?
A4: Serum contains endogenous estrogens and other factors that can interfere with the activity of ER antagonists. For this reason, it is highly recommended to use phenol (B47542) red-free medium and charcoal-stripped fetal bovine serum (FBS) for ER antagonist experiments.[3] This will reduce the background estrogenic activity and provide a clearer window to observe the effects of your antagonist.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
-
Problem: Significant differences in the measured response between replicate wells for the same concentration of this compound.
-
Possible Causes & Solutions:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for serial dilutions. Use calibrated pipettes and pre-wet the tips.
-
Uneven Cell Seeding: Make sure cells are evenly distributed in the wells. After seeding, gently rock the plate to ensure a uniform monolayer.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in compound concentration. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile PBS or media.
-
Incomplete Compound Mixing: Ensure the antagonist is thoroughly mixed into the medium in each well.
-
Issue 2: Difficulty Determining the IC50 Value
-
Problem: The dose-response data does not fit a standard sigmoidal curve, making it difficult to calculate an accurate IC50.
-
Possible Causes & Solutions:
-
Inappropriate Concentration Range: You may need to test a broader or a more focused range of concentrations. A preliminary range-finding experiment can help identify the optimal concentration range.[4]
-
Insufficient Data Points: Ensure you have enough data points along the curve, especially in the linear portion of the response.
-
Curve Fitting Issues: Use appropriate non-linear regression software to fit the data. Constrain the top and bottom of the curve to your positive and negative control values if necessary.[2] If the curve is asymmetrical, consider a five-parameter model.[2]
-
Issue 3: Suspected Off-Target Effects
-
Problem: The observed cellular effects do not seem to be solely mediated by the estrogen receptor.
-
Possible Causes & Solutions:
-
Use of ER-Negative Cells: As a control, test the effect of this compound on an ER-negative breast cancer cell line (e.g., MDA-MB-231). A significant effect in these cells would suggest off-target activity.
-
Rescue Experiment: Attempt to "rescue" the antagonist's effect by adding a high concentration of an estrogen agonist. If the effect is on-target, the agonist should be able to overcome the antagonist's inhibition.
-
Assess Downstream Signaling: Investigate the effect of the antagonist on known downstream targets of ER signaling, such as the expression of progesterone (B1679170) receptor (PgR) or pS2.[5][6]
-
Data Presentation
The following tables provide example data for well-characterized ER antagonists. These can be used as a reference for the expected outcomes of your experiments with this compound.
Table 1: Estrogen Receptor Binding Affinity
| Compound | ERα Kᵢ (nM) | ERβ Kᵢ (nM) |
| 17β-Estradiol | 0.1 | 0.2 |
| Tamoxifen | 2.5 | 5.0 |
| Fulvestrant (ICI 182,780) | 0.3 | 0.5 |
| This compound | To be determined | To be determined |
Kᵢ (Inhibition constant) values are determined by competitive radioligand binding assays.
Table 2: Functional Activity in ER Reporter Gene Assay
| Compound (1 µM) | ERα Activity (% of Estradiol) | ERβ Activity (% of Estradiol) |
| 17β-Estradiol (10 nM) | 100 | 100 |
| Tamoxifen | 15 (partial agonist) | 5 (antagonist) |
| Fulvestrant (ICI 182,780) | <1 (antagonist) | <1 (antagonist) |
| This compound | To be determined | To be determined |
Activity is measured as the induction of a luciferase reporter gene under the control of an Estrogen Response Element (ERE).
Table 3: Effect on ER-Positive Breast Cancer Cell Proliferation (MCF-7)
| Compound (1 µM) | Cell Proliferation (% of Vehicle) |
| Vehicle (DMSO) | 100 |
| 17β-Estradiol (1 nM) | 180 |
| Tamoxifen | 60 |
| Fulvestrant (ICI 182,780) | 40 |
| This compound | To be determined |
Cell proliferation is assessed using assays such as MTT or BrdU incorporation after 3-5 days of treatment.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for ERα and ERβ.
Methodology:
-
Preparation of Receptor Source: Use either recombinant human ERα and ERβ or cytosol prepared from rat uteri.[7][8]
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., TEG buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4).[7]
-
Competition Reaction: In assay tubes, combine the receptor preparation, a fixed concentration of radiolabeled estradiol (B170435) (e.g., [³H]-Estradiol), and a range of concentrations of this compound or a known competitor (unlabeled estradiol for standard curve).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved using methods like hydroxylapatite (HAP) precipitation or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Use non-linear regression to determine the IC50 value. Convert the IC50 to a Kᵢ value using the Cheng-Prusoff equation.
ERE-Luciferase Reporter Gene Assay
Objective: To assess the functional antagonist activity of this compound on ER-mediated gene transcription.
Methodology:
-
Cell Culture: Use a cell line that stably expresses the estrogen receptor and an estrogen response element (ERE)-driven luciferase reporter gene (e.g., T47D-KBluc or transfected MCF-7 cells).[1][9] Culture the cells in phenol red-free medium with charcoal-stripped serum for at least 48 hours prior to the experiment.
-
Cell Seeding: Plate the cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound in the presence of a fixed concentration of 17β-estradiol (e.g., EC80). Include controls for vehicle, estradiol alone, and a known antagonist (e.g., Fulvestrant).
-
Incubation: Incubate the cells for 24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[9]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control vector or total protein concentration. Plot the normalized luciferase activity against the log concentration of the antagonist to determine the IC50.
Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the effect of this compound on the proliferation of ER-positive breast cancer cells.
Methodology:
-
Cell Culture: Use an ER-positive breast cancer cell line such as MCF-7.[10] Culture the cells in phenol red-free medium with charcoal-stripped serum.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[10]
-
Treatment: Treat the cells with a range of concentrations of this compound, along with controls (vehicle, 17β-estradiol, and a known antagonist like tamoxifen). For antagonist testing, co-treat with a fixed concentration of 17β-estradiol.
-
Incubation: Incubate the cells for 3-5 days, as determined by the growth rate of the cell line.
-
MTT Addition and Solubilization: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Then, add a solubilization solution (e.g., DMSO or a detergent-based solution) and incubate until the crystals are fully dissolved.[11]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot the percentage of proliferation against the log concentration of the antagonist to determine the IC50.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. graphpad.com [graphpad.com]
- 3. Optimization of estrogen growth response in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Regulation of estrogen receptor concentration and activity by an erbB/HER ligand in breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of estrogen receptor alpha expression and function in MCF-7 cells by kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
"ER antagonist 5 solubility issues in DMSO"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues of ER Antagonist 5 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My ER Antagonist 5 powder is not fully dissolving in DMSO. What could be the issue?
A1: Several factors can influence the dissolution of ER Antagonist 5 in DMSO:
-
Compound Concentration: You might be attempting to prepare a stock solution at a concentration that exceeds the compound's solubility limit in DMSO.
-
DMSO Quality: The purity and water content of your DMSO are critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2] This absorbed water can significantly reduce the solubility of hydrophobic compounds like ER Antagonist 5.[1][2]
-
Temperature: Dissolution may be slow at room temperature. Gentle warming can often help.[1][2][3]
-
Insufficient Agitation: The compound may require more vigorous mixing or sonication to fully dissolve.[1]
Q2: What is the recommended quality of DMSO for preparing ER Antagonist 5 stock solutions?
A2: It is highly recommended to use anhydrous, high-purity (≥99.9%) DMSO.[1][2] Using fresh DMSO from a recently opened bottle and storing it properly in a tightly sealed container in a dry environment is crucial to prevent water absorption.[1]
Q3: I've prepared a clear stock solution of ER Antagonist 5 in DMSO, but it precipitates upon dilution into my aqueous cell culture medium or buffer. Why is this happening and how can I prevent it?
A3: This common phenomenon is known as "salting out" or precipitation.[1] ER Antagonist 5 is likely much less soluble in aqueous solutions than in pure DMSO. When the DMSO stock is diluted into an aqueous medium, the compound is exposed to a solvent environment where it is poorly soluble, causing it to precipitate.[4][5][6]
To prevent this:
-
Perform Serial Dilutions in DMSO: Before the final dilution into your aqueous buffer, perform intermediate serial dilutions of your high-concentration stock in pure DMSO.[1][5]
-
Stepwise Dilution: Add the DMSO stock to the aqueous solution dropwise while vortexing or stirring to avoid localized high concentrations of the compound.[7]
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, although the tolerance can be cell-line dependent.[5][8][9][10]
-
Use Co-solvents: In some cases, the use of co-solvents like PEG400 or Tween 80 in the final formulation can help maintain solubility.[11]
Q4: How should I store my ER Antagonist 5 stock solution in DMSO?
A4: According to vendor datasheets, ER Antagonist 5 in DMSO can be stored for up to 2 weeks at 4°C and for 6 months at -80°C.[12] For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.[9][13] Store the aliquots at -20°C or -80°C, protected from light and moisture.[1][9]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with ER Antagonist 5.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Visible solid particles or cloudiness in the DMSO solution after initial mixing. | 1. Concentration exceeds solubility limit.2. Insufficient mixing/sonication.3. Low-quality or wet DMSO.4. Low ambient temperature. | 1. Prepare a more dilute stock solution (e.g., try 5 mM if 10 mM is problematic).2. Vortex vigorously for 1-2 minutes. If particles remain, sonicate in a water bath for 10-15 minutes.[1]3. Use fresh, anhydrous, high-purity DMSO.[1][2]4. Gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.[1][2][3] | The compound fully dissolves, resulting in a clear, particle-free solution. |
| Precipitation observed in the DMSO stock solution after storage (especially after freeze-thaw cycles). | The compound has come out of solution at a lower temperature. | 1. Bring the vial to room temperature.2. Gently warm the solution in a 37°C water bath for 5-10 minutes.[3]3. Vortex or sonicate until the precipitate is fully redissolved.[3]4. Before use, visually inspect the solution to ensure all precipitate has dissolved. | The precipitate redissolves, and the stock solution becomes clear again. |
| Precipitation occurs immediately upon diluting the DMSO stock into aqueous media (e.g., PBS, cell culture medium). | The compound's solubility in the final aqueous solution is very low ("salting out").[1] | 1. Decrease the final concentration of ER Antagonist 5 in the aqueous medium.2. Make intermediate serial dilutions of the stock in pure DMSO before the final dilution into the aqueous medium.[1][5]3. Add the DMSO stock dropwise to the aqueous medium while vigorously stirring.[7]4. Pre-condition the aqueous medium with a small amount of DMSO before adding the compound stock.[5] | A clear working solution is formed without any visible precipitate. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of ER Antagonist 5 in DMSO
Objective: To prepare a standard 10 mM stock solution of ER Antagonist 5 in high-purity DMSO.
Materials:
-
ER Antagonist 5 powder (MW: 464.52 g/mol )[12]
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Calibrated analytical balance
-
Appropriate sterile vials (e.g., amber glass or polypropylene)
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Calculation:
-
To prepare 1 mL of a 10 mM solution, you need 4.6452 mg of ER Antagonist 5.
-
Calculation: 1 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (464.52 g / 1 mol) * (1000 mg / 1 g) = 4.6452 mg.
-
-
Preparation:
-
Allow the vial of ER Antagonist 5 and the bottle of DMSO to come to room temperature.
-
Weigh the calculated amount of ER Antagonist 5 powder and carefully transfer it into a sterile vial.
-
-
Dissolution:
-
Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.[1]
-
Visually inspect the solution against a light source. If undissolved particles are present, sonicate the vial in a water bath for 10-15 minutes.[1]
-
If dissolution is still incomplete, gently warm the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[1][2]
-
-
Final Check and Storage:
Protocol 2: Thermodynamic Solubility Assessment using the Shake-Flask Method
Objective: To determine the equilibrium solubility of ER Antagonist 5 in DMSO.
Materials:
-
ER Antagonist 5 powder
-
Anhydrous, high-purity DMSO
-
Multiple small vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge with temperature control
-
Calibrated micropipettes
-
HPLC-UV or LC-MS system for quantification
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of ER Antagonist 5 (e.g., 2-5 mg) to a vial containing a known volume of DMSO (e.g., 1 mL). The goal is to have undissolved solid remaining.[14]
-
Prepare several replicate vials.
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker or use a magnetic stir bar.
-
Incubate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[15]
-
-
Phase Separation:
-
After incubation, let the vials stand to allow the excess solid to settle.
-
Centrifuge the vials at high speed to pellet any remaining undissolved solid.
-
-
Quantification:
-
Carefully collect an aliquot of the clear supernatant.
-
Perform a serial dilution of the supernatant with DMSO.
-
Analyze the diluted samples using a validated HPLC-UV or LC-MS method.[14]
-
Prepare a calibration curve using known concentrations of ER Antagonist 5 to determine the concentration in the diluted samples.[14]
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility.
-
Data Presentation
Table 1: Qualitative Solubility Descriptors
This table provides general terms for describing solubility.[16] Researchers should aim to determine where ER Antagonist 5 falls on this scale through experimentation.
| Term | Approximate Parts of Solvent for 1 Part of Solute |
| Very soluble | < 1 |
| Freely soluble | 1 - 10 |
| Soluble | 10 - 30 |
| Sparingly soluble | 30 - 100 |
| Slightly soluble | 100 - 1,000 |
| Very slightly soluble | 1,000 - 10,000 |
| Practically insoluble | > 10,000 |
Table 2: Template for Recording Experimental Solubility of ER Antagonist 5
Use this table to record your own experimental findings for ER Antagonist 5 solubility in various solvents.
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mM) | Observations |
| DMSO | 25 | Shake-Flask | Enter Data | Enter Data | e.g., Clear solution |
| DMSO | 37 | Shake-Flask | Enter Data | Enter Data | e.g., Clear solution |
| PBS (pH 7.4) | 25 | Shake-Flask | Enter Data | Enter Data | e.g., Precipitate observed |
| Cell Culture Medium | 37 | Visual | Enter Data | Enter Data | e.g., Precipitate at >10 µM |
Visualizations
Caption: Troubleshooting workflow for dissolving ER Antagonist 5 in DMSO.
Caption: Workflow to prevent precipitation when diluting DMSO stocks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. researchgate.net [researchgate.net]
- 12. Estrogen receptor antagonist 5 Datasheet DC Chemicals [dcchemicals.com]
- 13. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. pharmatutor.org [pharmatutor.org]
Technical Support Center: Estrogen Receptor (ER) Antagonist Assays
Welcome to the technical support center for estrogen receptor (er) antagonist assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and avoid false positives in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a false positive in an ER antagonist assay?
A false positive in this context is when a test compound incorrectly appears to be an ER antagonist.[1] This means the assay indicates the compound is blocking the action of estrogen, but the effect is not due to a true, specific interaction with the estrogen receptor.[2][3][4] Instead, the observed inhibition can be caused by other factors like cytotoxicity or assay interference.[2][3][4][5]
Q2: Why are ER antagonist assays prone to false positives?
Antagonist assays measure a decrease in signal, which can be caused by various events unrelated to true antagonism.[2] For example, a compound that kills the cells (cytotoxicity) will lead to a decrease in the reporter signal, mimicking an antagonist effect.[5] Similarly, compounds that interfere with the detection system, such as autofluorescent compounds in a luciferase-based assay, can also produce misleading results.[2]
Q3: What are the most common causes of false positives?
The most frequent culprits for false positives in ER antagonist assays are summarized in the table below.
| Cause of False Positive | Description | Recommended Confirmatory Assay |
| Cytotoxicity | The test compound is toxic to the cells, leading to cell death and a decrease in signal.[5] | Cell viability assay (e.g., MTT, CellTiter-Glo®)[6][7] |
| Assay Interference | The compound directly interferes with the assay's measurement system. | Counter-screen with a different reporter system or a biochemical assay. |
| Autofluorescence | The compound fluoresces at the same wavelength as the reporter, leading to inaccurate readings. | Read plates on a spectrophotometer at the compound's absorbance wavelength. |
| Luciferase Inhibition | The compound directly inhibits the luciferase enzyme in reporter assays.[8] | A cell-free luciferase inhibition assay. |
| Non-specific Inhibition | The compound inhibits cellular processes downstream of the ER, not the receptor itself. | Orthogonal assays that measure different endpoints of ER signaling. |
| Precipitation | The compound precipitates out of solution at high concentrations, which can interfere with optical readings. | Visual inspection of assay plates; solubility assays. |
| Changes in Media pH | Acidic or basic compounds can alter the pH of the culture medium, affecting cell health and reporter activity.[2][3][4] | Measure the pH of the assay medium after compound addition. |
Q4: How can I distinguish a true ER antagonist from a false positive?
To confirm true ER antagonism, it is crucial to perform a series of validation experiments. A key strategy is to use two different concentrations of estradiol (B170435) in your antagonist assay.[2][3][4] A true competitive antagonist will show a clear, concentration-dependent shift in the estradiol dose-response curve. Additionally, employing orthogonal assays that measure different aspects of ER signaling is highly recommended.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your ER antagonist experiments.
Problem 1: My compound shows strong inhibition in the primary screen, but I suspect it's a false positive.
Possible Cause: The observed activity could be due to cytotoxicity, assay interference, or other non-specific effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a suspected false positive.
Problem 2: My reporter gene assay results are inconsistent.
Possible Causes: Inconsistent cell seeding, variability in transfection efficiency, or issues with reagents.[9]
Solutions:
-
Cell Seeding: Ensure a homogenous cell suspension and use a multichannel pipette for even distribution.
-
Transfection: Optimize the DNA-to-reagent ratio and ensure the health of the cells before transfection.[9]
-
Reagents: Use fresh, properly stored reagents and consider batch-to-batch variability of serum.[9]
Problem 3: I'm observing a high background signal in my luciferase assay.
Possible Cause: High endogenous luciferase expression or issues with the assay plates.[10]
Solutions:
-
Reduce Incubation Time: Shorter incubation times before sample collection can lower background signals.[10]
-
Dilute Sample: If the signal is saturating, dilute the sample with lysis buffer or culture media.[10]
-
Plate Choice: Avoid using white plates, which can have high background phosphorescence. Black plates are generally recommended for luciferase assays.[10]
Experimental Protocols
ER Antagonist Reporter Gene Assay
This protocol is for a standard luciferase-based reporter gene assay to screen for ER antagonists.
Methodology:
-
Cell Culture: Co-transfect cells (e.g., MCF-7) with an ER expression vector and an estrogen response element (ERE)-luciferase reporter vector. Plate the transfected cells in a 96-well plate and allow them to attach overnight.[6]
-
Compound Treatment: For antagonist testing, co-treat the cells with a fixed concentration of estradiol (e.g., EC50) and varying concentrations of the test compound.[6] Include controls: vehicle only, estradiol only, and a known ER antagonist (e.g., Fulvestrant).[6]
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.[6]
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of the estradiol-induced signal for each concentration of the test compound.
Caption: Workflow for an ER antagonist reporter gene assay.
Cell Viability (MTT) Assay
This is a colorimetric assay to assess the cytotoxic potential of test compounds.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the same concentrations of the test compound as used in the primary antagonist assay.
-
Incubation: Incubate for the same duration as the primary assay (e.g., 24-48 hours).[6]
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours.[6]
-
Solubilization: Solubilize the formazan (B1609692) crystals with DMSO or another suitable solvent.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Signaling Pathways
Classical ER Signaling Pathway
The classical pathway involves estrogen binding to ER in the nucleus, leading to the transcription of target genes. Antagonists block this process.
Caption: Classical estrogen receptor signaling pathway.
References
- 1. False positives and false negatives - Wikipedia [en.wikipedia.org]
- 2. Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Extrapolation of cytotoxic masked effects in planar in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tripod.nih.gov [tripod.nih.gov]
- 8. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
"improving efficacy of Estrogen receptor antagonist 5 in vivo"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estrogen Receptor Antagonist 5 (ERA5) in vivo.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with ERA5.
| Problem | Potential Cause | Suggested Solution |
| Low Oral Bioavailability | Poor aqueous solubility of ERA5. | 1. Particle Size Reduction: Decrease the particle size of the ERA5 compound to increase its surface area and dissolution rate. Techniques include micronization and nanosizing.[1][2][3]2. Formulation with Excipients: Utilize solubility-enhancing excipients. Options include creating solid dispersions with polymers, using surfactants, or forming complexes with cyclodextrins.[1][4][5]3. Lipid-Based Formulations: Formulate ERA5 in a self-emulsifying drug delivery system (SEDDS) or other lipid-based carriers to improve absorption.[3][5] |
| High first-pass metabolism. | 1. Co-administration with Inhibitors: Consider co-administering ERA5 with inhibitors of relevant metabolic enzymes (e.g., CYP3A4) if known. Note: This requires careful dose-finding studies to avoid toxicity.2. Prodrug Approach: Synthesize a prodrug of ERA5 that is less susceptible to first-pass metabolism and is converted to the active compound in vivo.[4] | |
| High Variability in Efficacy Between Animals | Inconsistent oral absorption due to formulation issues. | 1. Optimize Formulation: Ensure a homogenous and stable formulation. For suspensions, verify uniform particle size and prevent aggregation.2. Control Food Intake: Standardize the feeding schedule of experimental animals, as food can significantly impact the absorption of some oral drugs.[6] |
| Genetic variability in drug metabolism within the animal strain. | 1. Use of Inbred Strains: Employ well-characterized inbred animal strains to minimize genetic variability.2. Increase Sample Size: A larger number of animals per group can help to statistically account for individual variations. | |
| Lack of Tumor Regression in Xenograft Models | Insufficient drug exposure at the tumor site. | 1. Pharmacokinetic (PK) Analysis: Conduct a PK study to measure plasma and tumor concentrations of ERA5 to confirm adequate exposure.2. Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and its corresponding efficacy. |
| Development of drug resistance. | 1. Combination Therapy: Combine ERA5 with other anti-cancer agents, such as CDK4/6 inhibitors, to target alternative signaling pathways and overcome resistance.[7][8]2. Investigate Resistance Mechanisms: Analyze tumor samples from non-responding animals to identify potential resistance mechanisms, such as mutations in the estrogen receptor. | |
| Adverse Effects or Toxicity | Off-target effects of ERA5. | 1. Dose Reduction: Lower the dose of ERA5 to a level that maintains efficacy while minimizing toxicity.2. Modified Dosing Schedule: Explore alternative dosing schedules (e.g., intermittent dosing) to reduce cumulative toxicity. |
| Formulation-related toxicity. | 1. Evaluate Excipient Safety: Ensure that all excipients used in the formulation are well-tolerated at the administered concentration.2. Alternative Formulation: Test a different formulation strategy to see if it reduces toxicity. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose for ERA5 in a mouse xenograft model?
The optimal starting dose depends on the specific cell line, animal model, and formulation. It is highly recommended to perform a dose-range-finding study to determine the most effective and well-tolerated dose. Preclinical studies of other potent oral ER antagonists, such as H3B-6545, may provide a useful reference point for initial dose selection.[9]
2. How can I improve the solubility of ERA5 for in vivo administration?
Poor solubility is a common challenge for many oral anticancer drugs.[6][10][11] Several formulation strategies can be employed to enhance the solubility and bioavailability of ERA5:
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface-area-to-volume ratio, which can improve the dissolution rate.[1][2][3]
-
Solid Dispersions: Dispersing ERA5 in a polymer matrix can enhance solubility and dissolution.[1][5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs like ERA5.[3][5]
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of ERA5.[1]
3. Should ERA5 be administered in a fasted or fed state?
The effect of food on the absorption of ERA5 should be determined experimentally. A food-effect study is recommended to assess if co-administration with food enhances, decreases, or has no effect on bioavailability. This is a critical parameter for ensuring consistent drug exposure in your in vivo studies.
4. What are the potential mechanisms of resistance to ERA5?
Resistance to endocrine therapies can arise through various mechanisms, including:
-
Mutations in the estrogen receptor gene (ESR1) that lead to ligand-independent activation.
-
Upregulation of alternative signaling pathways that bypass the need for ER signaling.
-
Changes in the tumor microenvironment.
Combining ERA5 with inhibitors of other key pathways, such as CDK4/6 inhibitors, is a promising strategy to overcome or delay the onset of resistance.[7][8]
5. What biomarkers can be used to monitor the in vivo activity of ERA5?
Monitoring the pharmacodynamic effects of ERA5 can provide valuable insights into its mechanism of action and efficacy. Potential biomarkers include:
-
Downregulation of ER-target genes: Measure the mRNA or protein levels of known estrogen-responsive genes in tumor tissue.
-
Inhibition of tumor cell proliferation: Assess markers of cell proliferation, such as Ki-67, in tumor biopsies.
-
Induction of apoptosis: Measure markers of programmed cell death, such as cleaved caspase-3, in tumor tissue.[12]
-
ER Stress Biomarkers: As ER antagonists can induce stress in the endoplasmic reticulum, monitoring ER stress-related biomarkers may provide an indication of target engagement.[13][14][15]
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of ERA5 for Oral Gavage
This protocol describes a method for preparing a nanosuspension of a poorly water-soluble compound like ERA5 to improve its oral bioavailability.
Materials:
-
This compound (ERA5)
-
Stabilizer solution (e.g., 1% w/v hydroxypropyl methylcellulose (B11928114) [HPMC] in sterile water)
-
High-pressure homogenizer or wet mill
-
Particle size analyzer
Procedure:
-
Prepare a coarse suspension of ERA5 in the stabilizer solution at the desired concentration.
-
Homogenize the suspension using a high-pressure homogenizer or a wet mill according to the manufacturer's instructions.
-
Monitor the particle size distribution of the suspension periodically using a particle size analyzer.
-
Continue the homogenization process until the desired mean particle size (typically in the range of 100-300 nm) is achieved.[2]
-
Store the resulting nanosuspension at 4°C and ensure it is well-dispersed before each administration.
Protocol 2: Evaluation of Tumor Growth Inhibition in a Xenograft Model
This protocol outlines a general procedure for assessing the in vivo efficacy of ERA5 in a mouse xenograft model.
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7)
-
Immunocompromised mice (e.g., female athymic nude mice)
-
Matrigel
-
ERA5 formulation
-
Vehicle control
-
Calipers
Procedure:
-
Implant ER-positive breast cancer cells subcutaneously into the flank of the mice. For MCF-7 cells, co-injection with Matrigel is often required, and estrogen supplementation may be necessary to support initial tumor growth.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, ERA5 low dose, ERA5 high dose).
-
Administer the ERA5 formulation or vehicle control orally (e.g., by gavage) according to the desired dosing schedule (e.g., daily).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., biomarker assessment).
Visualizations
Caption: Workflow for in vivo efficacy testing of ERA5.
Caption: ERA5 action and potential combination with a CDK4/6 inhibitor.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Combination Therapies in Advanced, Hormone Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Molecular Combination Therapies Used for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. pharm-int.com [pharm-int.com]
- 12. Enhanced in vivo targeting of estrogen receptor alpha signaling in murine mammary adenocarcinoma by nilotinib/rosuvastatin novel combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endoplasmic Reticulum-Associated Biomarkers for Molecular Phenotyping of Rare Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relevant Serum Endoplasmic Reticulum Stress Biomarkers in Type 2 Diabetes and Its Complications: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Integrative Analyses of Biomarkers Associated with Endoplasmic Reticulum Stress in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Estrogen Receptor Antagonist 5
Introduction
This technical support center is designed for researchers, scientists, and drug development professionals working with Estrogen Receptor Antagonist 5 (Catalog No. HY-144204), a potent antagonist of the Estrogen Receptor (ER).[1] This compound, identified in patent WO2017174757A1 as a tetrahydroisoquinoline estrogen receptor modulator, is a valuable tool for investigating ER signaling and its role in diseases such as metastatic breast cancer.[1] As with other estrogen receptor antagonists, acquired resistance is a significant challenge in experimental models and clinical settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome common issues related to resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent antagonist of the Estrogen Receptor.[1] Like other selective estrogen receptor degraders (SERDs), it likely acts as a competitive inhibitor of estrogen binding to the ER and induces a conformational change in the receptor that marks it for proteasomal degradation.[2] This ablation of the ER protein effectively blocks both estrogen-dependent and -independent signaling pathways driven by the receptor.[3]
Q2: My ER-positive cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: Acquired resistance to ER antagonists is a multifaceted issue. The primary mechanisms include:
-
Mutations in the ESR1 gene: These mutations, often found in the ligand-binding domain, can lead to constitutive, ligand-independent activation of the estrogen receptor, rendering antagonists less effective.[2][4]
-
Upregulation of bypass signaling pathways: Cancer cells can activate alternative growth and survival pathways to circumvent the ER blockade. The most common include the PI3K/AKT/mTOR and MAPK/ERK pathways.[5][6]
-
Cell cycle dysregulation: Overexpression or activation of cyclin-dependent kinases (CDK4/6) and their partner, Cyclin D1, can drive cell proliferation independently of ER signaling.[5]
-
Epigenetic modifications: Changes in DNA methylation or histone acetylation can lead to the silencing of the ESR1 gene, resulting in a loss of the therapeutic target.[2][7]
-
Altered expression of ER isoforms: Increased expression of ERα36, a variant of the estrogen receptor, has been linked to tamoxifen (B1202) resistance and may contribute to resistance to other antagonists.[3]
Q3: What are the initial troubleshooting steps if I observe resistance in my cell culture experiments?
A3: If you suspect resistance in your cell lines, consider the following initial steps:
-
Confirm drug potency: Ensure that your stock of this compound is not degraded. Prepare a fresh stock and repeat the experiment.
-
Verify cell line identity and purity: Perform cell line authentication to rule out contamination or misidentification.
-
Assess ER expression: Use Western blotting or qPCR to confirm that your "ER-positive" cell line still expresses the estrogen receptor. A loss of ER expression is a known mechanism of resistance.[7]
-
Sequence the ESR1 gene: Check for the presence of activating mutations in the ligand-binding domain of the ESR1 gene in your resistant cells compared to the parental, sensitive cells.
Q4: Are there established biomarkers that can predict resistance to ER antagonists?
A4: Yes, several biomarkers are under investigation. The most established is the presence of ESR1 mutations, which are frequently detected in patients who have developed resistance to aromatase inhibitors.[8] Additionally, alterations in the PI3K/AKT/mTOR pathway, such as PIK3CA mutations or loss of PTEN, are associated with a poorer response to endocrine therapy and may predict the efficacy of combination therapies with PI3K inhibitors.[9]
Troubleshooting Guides
Problem 1: Gradual loss of growth inhibition in ER-positive breast cancer cell lines (e.g., MCF-7, T-47D) treated with this compound.
| Potential Cause | Troubleshooting/Verification Steps | Recommended Solution |
| Development of ESR1 mutations | 1. Isolate genomic DNA from both parental and resistant cell lines. 2. Perform Sanger or next-generation sequencing of the ESR1 ligand-binding domain. | Consider switching to a next-generation oral SERD that has shown efficacy against ESR1-mutant tumors, or explore combination therapies.[10] |
| Activation of the PI3K/AKT/mTOR pathway | 1. Perform Western blot analysis for phosphorylated (activated) forms of AKT and S6 ribosomal protein. 2. Compare levels in parental vs. resistant cells, with and without treatment. | Combine this compound with a PI3K, AKT, or mTOR inhibitor (e.g., alpelisib, capivasertib, everolimus). |
| Upregulation of CDK4/6 activity | 1. Analyze the expression of Cyclin D1 and CDK6 via Western blot or qPCR. 2. Perform cell cycle analysis by flow cytometry to check for a reduced G1 arrest. | Combine this compound with a CDK4/6 inhibitor (e.g., palbociclib, ribociclib, abemaciclib). |
Problem 2: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
| Potential Cause | Troubleshooting/Verification Steps | Recommended Solution |
| Suboptimal cell seeding density | 1. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. | Ensure cells are in the logarithmic growth phase at the time of treatment and that the assay is read before cells become confluent. |
| Inaccurate drug concentration | 1. Verify the concentration of your stock solution. 2. Perform serial dilutions carefully and use fresh dilutions for each experiment. | Use a calibrated pipette and high-quality reagents. |
| Assay interference | 1. Run a control with media and the drug alone to check for any background signal. | If interference is detected, consider using an alternative viability assay that relies on a different detection method. |
Quantitative Data Summary
The following tables summarize clinical trial data for therapies designed to overcome resistance to endocrine therapies in ER-positive, HER2-negative metastatic breast cancer.
Table 1: Efficacy of Combination Therapies in Endocrine-Resistant ER+/HER2- Metastatic Breast Cancer
| Clinical Trial | Therapeutic Combination | Patient Population | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) |
| CAPItello-291 | Capivasertib (AKT inhibitor) + Fulvestrant | PIK3CA/AKT1/PTEN-altered, previously treated with CDK4/6i | 5.5 months | 0.59[1] |
| EMERALD | Elacestrant (oral SERD) vs. Standard of Care (SOC) | ESR1-mutated, previously treated with ET + CDK4/6i (≥12 months) | 8.6 months vs. 1.9 months | 0.41[1] |
| VIKTORIA-1 (Ongoing) | Gedatolisib (dual PI3K-mTOR inhibitor) + Palbociclib + Fulvestrant | Post-CDK4/6i + ET failure | Objective Response Rate: 56% | N/A[1] |
| ELEVATE/ELECTRA | Elacestrant + Abemaciclib | Previously treated with ET and CDK4/6i | 8.6 months (all patients) | N/A[1] |
Detailed Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line Model
This protocol describes a method for generating a cell line with acquired resistance to this compound through chronic exposure.
-
Cell Culture: Culture an ER-positive breast cancer cell line (e.g., MCF-7) in its recommended growth medium.
-
Initial Exposure: Begin by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells have resumed a normal growth rate, gradually increase the concentration of the antagonist. This is typically done by doubling the concentration with each passage, allowing the cells to adapt.
-
Maintenance: Continue this process until the cells can proliferate in a high concentration of the antagonist (e.g., 100 nM).
-
Resistant Clone Selection: At this point, you can either maintain a polyclonal resistant population or isolate single-cell clones through limiting dilution.
-
Characterization: Regularly characterize the resistant cell line by confirming its IC50 to the antagonist and comparing it to the parental cell line. Also, investigate the underlying resistance mechanisms using the techniques described in the troubleshooting section.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol outlines the steps to assess the activation of key signaling pathways like PI3K/AKT and MAPK/ERK.
-
Cell Lysis: Treat parental and resistant cells with this compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, ERK, S6K) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HSP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizations
Caption: Key signaling pathways implicated in resistance to ER antagonists.
Caption: Workflow for generating a resistant cell line model.
Caption: Troubleshooting logic for investigating resistance mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel Selective Estrogen Receptor Downregulators (SERDs) Developed Against Treatment-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. estrogenic | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. ahajournals.org [ahajournals.org]
- 8. Eugenol alleviated breast precancerous lesions through HER2/PI3K-AKT pathway-induced cell apoptosis and S-phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Estrogen | whatman (沃特曼) [fluoroprobe.com]
Technical Support Center: Estrogen Receptor Antagonist 5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the non-specific binding of Estrogen Receptor Antagonist 5.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent antagonist of the Estrogen Receptor (ER). It is a research compound with the potential for investigation into metastatic diseases.[1][2] Its chemical formula is C25H31F3N2O3.[3] Structurally, it belongs to the tetrahydroisoquinoline series of estrogen receptor modulators.[4][5][6][7][8]
Q2: What is non-specific binding and why is it a concern with this compound?
Non-specific binding refers to the binding of this compound to molecules or surfaces other than the intended target, the Estrogen Receptor.[9][10] This can include binding to other proteins, lipids, assay tubes, and filter membranes.[9] High non-specific binding can lead to inaccurate experimental results by obscuring the true specific binding signal, resulting in an overestimation of the antagonist's binding affinity and incorrect interpretation of its biological effects.
Q3: What are the common causes of high non-specific binding in assays with this compound?
Several factors can contribute to high non-specific binding:
-
Hydrophobic Interactions: The chemical nature of this compound, a tetrahydroisoquinoline derivative, may lead to hydrophobic interactions with plasticware and other assay components.[9]
-
Inadequate Blocking: Insufficient blocking of non-target sites on membranes, plates, or beads can leave them available for non-specific adsorption.[11]
-
Suboptimal Assay Conditions: Incorrect buffer pH, ionic strength, or temperature can influence the charge and conformation of both the antagonist and the receptor, promoting non-specific interactions.[12]
-
Ligand Concentration: Using too high a concentration of a labeled competitor ligand in binding assays can increase non-specific binding.
-
Contaminants: Impurities in the receptor preparation or other reagents can provide additional sites for non-specific interactions.
Troubleshooting Guides
Issue: High Background Signal in Binding Assays
High background signal is a common indicator of significant non-specific binding. The following steps can help troubleshoot and mitigate this issue.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inadequate Blocking | Optimize the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA). Test a range from 0.1% to 5% BSA. Consider alternative blocking agents like casein or non-fat dry milk.[11] | Reduced binding of the antagonist to the assay plate or filter, lowering background signal. |
| Suboptimal Buffer Conditions | Adjust the pH and ionic strength of the assay buffer. An increase in salt concentration (e.g., NaCl) can reduce electrostatic interactions.[12] | Minimized non-specific binding by altering the charge interactions between the antagonist and other surfaces. |
| Hydrophobic Interactions with Assay Plastics | Add a non-ionic detergent, such as Tween-20 (0.01% to 0.1%), to the assay and wash buffers.[13] Consider using low-binding microplates. | Reduced sticking of the antagonist to plastic surfaces, thereby decreasing the background signal. |
| Inefficient Washing | Increase the number of wash steps and the volume of wash buffer. Ensure the wash buffer is at the optimal temperature (often ice-cold) to minimize dissociation of specifically bound ligand while removing non-specifically bound ligand.[11] | More effective removal of unbound and non-specifically bound antagonist, leading to a cleaner signal. |
| Radioligand Issues (in competitive assays) | If using a radiolabeled ligand to compete with this compound, ensure its purity and specific activity. Lowering the radioligand concentration to at or below the Kd can also help.[14] | A lower concentration of radioligand reduces the potential for it to bind to low-affinity, non-specific sites. |
Issue: Poor Reproducibility Between Experiments
Inconsistent results can often be traced back to variations in experimental setup and execution.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inconsistent Reagent Preparation | Prepare large batches of buffers and stock solutions to be used across multiple experiments. Aliquot and store appropriately. | Minimized variability in reagent concentration and composition, leading to more consistent results. |
| Variable Incubation Times and Temperatures | Strictly adhere to a standardized protocol with consistent incubation times and temperatures. Use calibrated equipment. | Ensures that the binding reaction reaches equilibrium consistently across experiments. |
| Cell or Tissue Preparation Variability | Standardize the protocol for preparing cell lysates or tissue homogenates. Use protease inhibitors to prevent receptor degradation. | Consistent receptor concentration and integrity, leading to more reliable binding data. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
This protocol is designed to determine the binding affinity (Ki) of this compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand (e.g., ³H-Estradiol).
Materials:
-
This compound
-
³H-Estradiol
-
Rat uterine cytosol or recombinant human ERα
-
Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4[15]
-
Wash Buffer: Ice-cold Assay Buffer
-
Unlabeled Estradiol (B170435) (for determining non-specific binding)
-
Scintillation fluid
-
96-well filter plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound and unlabeled estradiol in Assay Buffer. Prepare a working solution of ³H-Estradiol (e.g., 0.5-1.0 nM) in Assay Buffer.[15]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay Buffer, ³H-Estradiol, and receptor preparation.
-
Non-Specific Binding: A high concentration of unlabeled estradiol (e.g., 1000-fold excess over ³H-Estradiol), ³H-Estradiol, and receptor preparation.[14]
-
Competitive Binding: Serial dilutions of this compound, ³H-Estradiol, and receptor preparation.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Harvesting: Rapidly transfer the contents of the assay plate to a filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Example Data:
| Condition | Mean CPM | Std. Dev. |
| Total Binding | 15,000 | 500 |
| Non-Specific Binding | 1,500 | 150 |
| Specific Binding | 13,500 | 522 |
| ERA5 (1 nM) | 12,500 | 450 |
| ERA5 (10 nM) | 8,000 | 300 |
| ERA5 (100 nM) | 3,000 | 200 |
| ERA5 (1 µM) | 1,600 | 160 |
Visualizations
Estrogen Receptor Signaling Pathway
Caption: Overview of genomic and non-genomic estrogen receptor signaling pathways and the antagonistic action of this compound.
Experimental Workflow for Competitive Binding Assay
Caption: Step-by-step workflow for a competitive radioligand binding assay to determine the affinity of this compound.
Troubleshooting Logic for High Non-Specific Binding
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Selective estrogen receptor modulators with conformationally restricted side chains. Synthesis and structure-activity relationship of ERalpha-selective tetrahydroisoquinoline ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 11. benchchem.com [benchchem.com]
- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 13. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Investigating Off-Target Effects of ER Antagonist 5
Welcome to the technical support center for ER Antagonist 5 (also known as compound 165 from patent WO2017174757A1). This resource is designed for researchers, scientists, and drug development professionals to navigate the investigation of potential off-target effects of this potent estrogen receptor (ER) antagonist. The following troubleshooting guides and frequently asked questions (FAQs) will address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of ER Antagonist 5?
A1: As a relatively novel compound, comprehensive public data on the specific off-target profile of ER Antagonist 5 is limited. However, based on the off-target profiles of other non-steroidal ER antagonists, potential unintended interactions with other signaling proteins should be experimentally investigated. One commonly reported off-target for selective estrogen receptor modulators (SERMs) is the G protein-coupled estrogen receptor (GPR30), which can mediate cellular signaling independently of the nuclear estrogen receptors.[1]
Q2: My cellular phenotype observed with ER Antagonist 5 treatment does not align with known ER signaling pathways. What could be the cause?
A2: This discrepancy could be due to several factors. Firstly, ER Antagonist 5 might be interacting with one or more off-target proteins, leading to the observed phenotype. Secondly, the cellular context, including the expression levels of co-regulators and other signaling molecules, can influence the downstream effects of ER antagonism.[2][3] It is crucial to perform comprehensive off-target profiling to deconvolve these effects.
Q3: How can I confirm direct target engagement of ER Antagonist 5 with the estrogen receptor in my cellular model?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. This method relies on the principle that a protein's thermal stability increases upon ligand binding. A shift in the melting curve of the estrogen receptor to a higher temperature in the presence of ER Antagonist 5 would indicate direct target engagement.
Q4: What are the initial steps to identify potential off-target kinases for ER Antagonist 5?
A4: A broad-spectrum kinase profiling assay is the recommended first step. These assays typically screen the compound against a large panel of purified kinases to identify any unintended inhibitory activity. This will provide a selectivity profile and highlight any kinases that are inhibited by ER Antagonist 5.
Troubleshooting Guides
Guide 1: Unexpected Results in a Kinase Profiling Assay
Issue: You observe significant inhibition of one or more kinases in a profiling screen for ER Antagonist 5.
-
Possible Cause 1: Promiscuous Inhibition.
-
Troubleshooting Step: Review the chemical structure of ER Antagonist 5. Certain structural motifs can be associated with non-specific binding to kinase ATP pockets.
-
Next Step: Perform dose-response studies for the identified off-target kinases to determine the IC50 values. This will quantify the potency of the off-target inhibition.
-
-
Possible Cause 2: Assay Interference.
-
Troubleshooting Step: Evaluate the assay format. Some compounds can interfere with the detection method (e.g., fluorescence or luminescence) of certain kinase assays.
-
Next Step: Use an orthogonal assay with a different detection principle to validate the initial findings.
-
Guide 2: Inconsistent or Noisy Data in a Cellular Thermal Shift Assay (CETSA)
Issue: You are unable to obtain a clear thermal shift for the estrogen receptor with ER Antagonist 5 treatment.
-
Possible Cause 1: Insufficient Compound Concentration or Cell Permeability.
-
Troubleshooting Step: Increase the concentration of ER Antagonist 5. Ensure the compound is soluble and stable in the cell culture medium.
-
Next Step: If results are still unclear, consider performing the CETSA with cell lysates to bypass issues of cell permeability.
-
-
Possible Cause 2: Low Abundance of the Target Protein.
-
Troubleshooting Step: Confirm the expression level of the estrogen receptor in your cell line using Western blotting or qPCR.
-
Next Step: If expression is low, consider using a cell line known to have higher ER expression or overexpressing the receptor.
-
-
Possible Cause 3: Suboptimal Heating Conditions.
-
Troubleshooting Step: Optimize the temperature range and duration of the heat shock. The optimal conditions can vary between cell lines and target proteins.
-
Next Step: Perform a temperature gradient to determine the precise melting temperature of the estrogen receptor in your specific cellular context.
-
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data based on the types of results you would expect from off-target investigation assays for an ER antagonist.
Table 1: Kinase Selectivity Profile of ER Antagonist 5 (Hypothetical Data)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. ERα |
| ERα (On-Target) | 5 | 1 |
| Off-Target Kinase A | 1,200 | 240 |
| Off-Target Kinase B | >10,000 | >2,000 |
| Off-Target Kinase C | 5,500 | 1,100 |
| Off-Target Kinase D | >10,000 | >2,000 |
This table illustrates a favorable selectivity profile, where the compound is significantly more potent against its intended target.
Table 2: Cellular Thermal Shift Assay (CETSA) Data for ER Antagonist 5 (Hypothetical Data)
| Treatment | Melting Temperature (Tm) of ERα (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 48.5 | - |
| ER Antagonist 5 (1 µM) | 52.3 | +3.8 |
| ER Antagonist 5 (10 µM) | 54.1 | +5.6 |
This table demonstrates a dose-dependent thermal stabilization of ERα by ER Antagonist 5, confirming target engagement in a cellular context.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the selectivity of ER Antagonist 5 against a panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of ER Antagonist 5 in DMSO. Serially dilute the compound to the desired concentrations for the assay.
-
Kinase Reaction: In a microplate, combine the individual purified kinases, a suitable substrate, and ATP.
-
Inhibitor Addition: Add the diluted ER Antagonist 5 or vehicle control (DMSO) to the kinase reaction mixtures.
-
Incubation: Incubate the plates at the optimal temperature and time for the specific kinase assays.
-
Detection: Measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescent, or luminescent readout).
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each concentration of ER Antagonist 5. Determine the IC50 values by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of ER Antagonist 5 to the estrogen receptor in intact cells.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with ER Antagonist 5 or vehicle control (DMSO) for a specified time.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures for a fixed duration.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Protein Quantification: Collect the supernatant and determine the protein concentration.
-
Western Blotting: Analyze the amount of soluble estrogen receptor in each sample by SDS-PAGE and Western blotting using a specific anti-ERα antibody.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble ERα as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of ER Antagonist 5 indicates target engagement.
Visualizations
Caption: Workflow for investigating the off-target effects of ER Antagonist 5.
References
- 1. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathways and steroid receptors modulating estrogen receptor α function in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RePub, Erasmus University Repository: Estrogen Receptor Signaling in the Endometrium: pathway analysis of agonists and antagonists [repub.eur.nl]
Technical Support Center: Protocol Refinement for ER Antagonist 5 Binding Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for Estrogen Receptor (ER) antagonist 5 binding studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Radioligand Binding Assays
Issue: High Non-specific Binding (NSB)
-
Q1: My non-specific binding is greater than 30% of the total binding. What are the likely causes and how can I reduce it?
-
A1: High non-specific binding can obscure your specific binding signal.[1] Consider the following troubleshooting steps:
-
Radioligand Concentration: Using too high a concentration of the radioligand can lead to increased NSB. Try reducing the radioligand concentration to at or below the dissociation constant (Kd).[1]
-
Inadequate Blocking: The blocking agent in your assay buffer may be insufficient. Bovine Serum Albumin (BSA) is commonly used to coat surfaces and reduce non-specific interactions. Consider optimizing the BSA concentration (e.g., 0.1% to 5%).[2]
-
Inefficient Washing: Unbound and non-specifically bound radioligand may not be effectively removed. Increase the number and/or volume of wash steps with ice-cold wash buffer.[2]
-
Hydrophobicity of Ligand: Highly hydrophobic radioligands tend to exhibit higher non-specific binding.[1] If possible, consider a more hydrophilic alternative or modify the buffer with a low concentration of a mild detergent.
-
Filter Binding: The radioligand may be binding to the filter paper itself. Pre-soaking filters in a solution like 0.3% polyethyleneimine (PEI) can help reduce this.[2]
-
-
Issue: Low or No Specific Binding
-
Q2: I am observing very low or no specific binding in my assay. What could be the problem?
-
A2: A lack of specific binding can be due to several factors related to your reagents and protocol:
-
Receptor Integrity: The estrogen receptor preparation may be degraded or inactive. Ensure proper storage and handling of your receptor source (e.g., uterine cytosol or purified protein).[3] Quality control checks like a Western blot can confirm receptor presence.
-
Radioligand Quality: The radioligand may have degraded. Check the expiration date and ensure it has been stored correctly, protected from light and at the appropriate temperature.
-
Incorrect Buffer Conditions: The pH and ionic strength of your binding buffer are critical for receptor stability and ligand binding. Optimize these parameters for your specific ER isoform.
-
Insufficient Incubation Time: The binding reaction may not have reached equilibrium. Determine the optimal incubation time by performing a time-course experiment.
-
-
Issue: Inconsistent Results Between Experiments
-
Q3: I am getting significant variability in my results from one experiment to the next. How can I improve reproducibility?
-
A3: Consistency is key for reliable binding data. Here are some areas to focus on:
-
Reagent Preparation: Prepare fresh buffers and reagent dilutions for each experiment. Avoid repeated freeze-thaw cycles of your receptor preparation and radioligand.[3]
-
Pipetting Accuracy: Ensure your pipettes are calibrated and use precise pipetting techniques, especially when preparing serial dilutions.
-
Temperature Control: Maintain a constant temperature throughout the incubation and washing steps. Fluctuations can affect binding kinetics.
-
Standardized Protocol: Adhere strictly to a detailed, written protocol for every experiment to minimize procedural drift.
-
-
Fluorescence Polarization (FP) Assays
Issue: Low FP Signal or Small Assay Window
-
Q1: The change in millipolarization (mP) between my bound and free tracer is very small. How can I improve my assay window?
-
A1: A small assay window limits the sensitivity of your FP assay. Consider these optimization strategies:
-
Tracer Concentration: Use the lowest concentration of your fluorescent tracer that gives a robust signal (at least 3-fold above background).[4]
-
Receptor Concentration: Titrate your ER concentration to find the optimal level that results in a significant shift in polarization upon tracer binding.
-
Fluorophore Choice: The fluorophore itself can impact the polarization window. Fluorophores like fluorescein (B123965) and TAMRA are commonly used successfully in FP assays.[5]
-
Buffer Composition: Components in your assay buffer could be interfering with the assay. For instance, some buffers can be autofluorescent.[5] Test different buffer compositions to minimize background signal. Adding a non-ionic detergent like Tween 20 (e.g., 0.01%) can sometimes reduce non-specific binding and improve the signal.[6]
-
-
Issue: High Background Fluorescence
-
Q2: I am observing high fluorescence signal from my buffer or wells without any tracer. What can I do?
-
A2: High background can be caused by several factors:
-
Contaminated Buffer: Your buffer may contain a fluorescent contaminant. Prepare fresh buffer with high-purity reagents.[5]
-
Plate Selection: Use black, non-binding microplates to minimize background fluorescence and prevent the tracer from sticking to the well surface.[4][7]
-
Compound Interference: If you are screening compounds, they may be autofluorescent at the excitation and emission wavelengths you are using. Always run a control with the compound alone to check for interference.
-
-
Surface Plasmon Resonance (SPR)
Issue: Poor Quality Sensorgrams
-
Q1: My SPR sensorgrams are noisy or show significant drift. How can I improve the data quality?
-
A1: High-quality sensorgrams are essential for accurate kinetic analysis.[8] Here are some tips for improvement:
-
Buffer Matching: Ensure the running buffer and the sample buffer are identical. Mismatches in buffer composition can cause bulk refractive index shifts that obscure the binding signal.
-
Surface Chemistry: The choice of sensor chip and immobilization strategy is critical. For His-tagged ER, a nickel-NTA chip can be effective.[9]
-
Flow Rate: Optimize the flow rate to minimize mass transport limitations, which can distort the kinetic parameters.[8]
-
Regeneration Conditions: If you are running multiple cycles, ensure your regeneration solution effectively removes the bound analyte without damaging the immobilized receptor.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the purpose of a competitive binding assay?
-
A1: A competitive binding assay is used to determine the relative binding affinity of a test compound (unlabeled antagonist) for a receptor by measuring its ability to compete with a labeled ligand (e.g., a radiolabeled agonist or antagonist) for binding to that receptor.[3] The output is typically an IC50 value, which can be converted to a Ki (inhibition constant).[10]
-
-
Q2: How do I choose the right concentration of radiolabeled ligand for my competitive binding assay?
-
A2: The concentration of the radiolabeled ligand should ideally be at or below its Kd value for the receptor.[11] This ensures that the assay is sensitive to competition from your test compound.
-
-
Q3: What is the difference between an ER antagonist and a Selective Estrogen Receptor Modulator (SERM)?
-
A3: An ER antagonist, in the context of pure antagonists, blocks the receptor's activity in all tissues. A SERM can act as an antagonist in some tissues (like the breast) and an agonist in others (like the bone).
-
-
Q4: Can I use SPR to screen for ER antagonists?
-
Q5: What are some common controls to include in an ER antagonist binding study?
-
A5: Essential controls include:
-
Total binding: Labeled ligand + receptor.
-
Non-specific binding: Labeled ligand + receptor + a high concentration of an unlabeled ligand to saturate the specific binding sites.[8]
-
Positive control antagonist: A known ER antagonist (e.g., fulvestrant) to validate assay performance.
-
Negative control compound: A compound known not to bind to the ER.
-
-
Data Presentation
Table 1: Typical Binding Affinities of Estrogen Receptor Ligands
| Compound | Ligand Type | Receptor | Binding Affinity (Kd or Ki) | Reference |
| 17β-Estradiol | Agonist | ERα | 0.05 - 0.1 nM | [3] |
| Tamoxifen | SERM | ERα | ~1-5 nM | [9] |
| Fulvestrant (ICI 182,780) | Antagonist | ERα | ~0.1-1 nM | |
| Prasterone | Agonist | ER | 0.2 - 5.4 µM | [10] |
Table 2: Recommended Starting Conditions for a Radioligand Competitive Binding Assay
| Parameter | Recommended Condition | Source |
| Receptor Source | Rat Uterine Cytosol | [3] |
| Protein Concentration | 50 - 100 µg per tube | [3] |
| Radioligand | [3H]-Estradiol | [3] |
| Radioligand Concentration | 0.5 - 1.0 nM | [3] |
| Incubation Temperature | 4°C | |
| Incubation Time | 16 - 20 hours | |
| Assay Buffer (TEDG) | 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4 | [3] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay using Rat Uterine Cytosol
This protocol is adapted from the National Toxicology Program's guidelines for determining the relative binding affinities of chemicals for the estrogen receptor.[3]
1. Preparation of Rat Uterine Cytosol: a. Use uteri from female rats ovariectomized 7-10 days prior to the experiment.[3] b. Homogenize the uteri in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[3] c. Perform a low-speed centrifugation (e.g., 2,500 x g for 10 min at 4°C) to pellet the nuclear fraction.[3] d. Transfer the supernatant to an ultracentrifuge and spin at 105,000 x g for 60 min at 4°C.[3] e. The resulting supernatant is the uterine cytosol containing the estrogen receptors. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[3]
2. Competitive Binding Assay: a. In triplicate, set up assay tubes containing:
- A constant concentration of [3H]-Estradiol (e.g., 0.5 - 1.0 nM).[3]
- Increasing concentrations of the unlabeled ER antagonist 5.
- Uterine cytosol (50-100 µg of protein).[3]
- Assay buffer to bring the total volume to 0.5 mL.[3] b. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol, e.g., 100-fold excess of the radioligand). c. Incubate the tubes for 16-20 hours at 4°C to reach equilibrium.
3. Separation of Bound and Free Ligand: a. Add a hydroxyapatite (B223615) (HAP) slurry to each tube to bind the receptor-ligand complexes. b. Incubate and then centrifuge to pellet the HAP. c. Discard the supernatant containing the free radioligand. d. Wash the pellet with ice-cold buffer to remove any remaining unbound ligand.
4. Quantification and Data Analysis: a. Elute the bound radioligand from the HAP pellet with ethanol. b. Transfer the eluate to a scintillation vial with scintillation cocktail. c. Measure the radioactivity (counts per minute, CPM) using a scintillation counter. d. Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM. e. Plot the percent specific binding against the log concentration of the antagonist to determine the IC50 value.
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
1. Reagent Preparation: a. Prepare a stock solution of a fluorescently labeled estrogen (the "tracer") in assay buffer. b. Prepare a stock solution of purified ER protein in assay buffer. c. Prepare serial dilutions of the ER antagonist 5 in assay buffer.
2. Assay Setup (384-well plate): a. Add a constant, low concentration of the fluorescent tracer to all wells. b. Add the serial dilutions of the ER antagonist 5 to the appropriate wells. c. Add a constant concentration of the ER protein to all wells except those for measuring the polarization of the free tracer. d. Include control wells for:
- Free tracer (no ER protein).
- Bound tracer (tracer + ER protein, no antagonist). e. Bring all wells to a final, constant volume with assay buffer.
3. Incubation and Measurement: a. Incubate the plate at room temperature for a predetermined time (e.g., 1-2 hours) to allow the binding to reach equilibrium. Protect the plate from light. b. Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for your chosen fluorophore.
4. Data Analysis: a. The data will be in millipolarization (mP) units. b. Plot the mP values against the log concentration of the antagonist. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.
Visualizations
Caption: Estrogen receptor signaling pathway and antagonist mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uwec.edu [chem.uwec.edu]
- 8. researchgate.net [researchgate.net]
- 9. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 10. researchgate.net [researchgate.net]
- 11. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Estrogen Receptor Antagonist 5 (ERA5)
Disclaimer: "Estrogen Receptor Antagonist 5" (ERA5) is a hypothetical compound used for illustrative purposes within this guide. The information provided is based on common issues and methodologies associated with known estrogen receptor antagonists.
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel this compound (ERA5). Our goal is to help you overcome common cell viability issues and ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for ERA5?
A1: ERA5 is designed as a selective estrogen receptor (ER) antagonist. Its primary mechanism is to bind to estrogen receptors (ERα and/or ERβ), blocking the binding of estradiol (B170435) and subsequent downstream signaling pathways that promote cell proliferation.[1][2] This inhibition is expected to reduce the viability of ER-positive cancer cells.
Q2: Is a certain level of cytotoxicity expected with ERA5?
A2: Yes, in ER-positive cell lines, dose-dependent cytotoxicity is the expected on-target effect. However, unexpected cytotoxicity, such as high cell death at very low concentrations, rapid cell death, or cytotoxicity in ER-negative cell lines, may indicate off-target effects or experimental artifacts and should be investigated.[3]
Q3: How can I be sure the observed cytotoxicity is specific to ERA5's antagonist activity?
A3: To confirm specificity, you can perform rescue experiments. Co-treating cells with ERA5 and an excess of 17β-estradiol should reverse the cytotoxic effects if they are mediated through the estrogen receptor. Additionally, testing ERA5 on a panel of ER-positive and ER-negative cell lines can help determine ER-dependent activity.
Q4: What are the initial steps to take when observing unexpected results with ERA5?
A4: When encountering unexpected results, it is crucial to first verify your experimental setup. This includes confirming the final concentration of ERA5, checking the passage number and health of your cells, and ensuring the solvent (e.g., DMSO) concentration is at a non-toxic level (typically <0.5%).[4] Repeating the experiment with freshly prepared reagents is also a recommended first step.[5]
Troubleshooting Guides
Issue 1: Higher-Than-Expected Cytotoxicity in ER-Positive Cells
Q: I am observing near-complete cell death at concentrations of ERA5 that are much lower than anticipated. What could be the cause?
A: This issue can stem from several factors. Follow this troubleshooting guide to identify the potential cause.
Possible Causes and Solutions:
-
Incorrect Compound Concentration:
-
Verify Dilutions: Double-check all calculations for your serial dilutions and ensure the stock concentration is accurate.
-
Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment.
-
-
Cell Health and Seeding Density:
-
Low Passage Number: Use cells with a low passage number, as high-passage cells can become more sensitive to stress.
-
Optimal Seeding Density: Ensure you are using the optimal seeding density for your cell line in the chosen plate format. Overly sparse or dense cultures can affect viability.
-
-
Contamination:
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can sensitize cells to cytotoxic agents.[]
-
Visual Inspection: Check for signs of bacterial or fungal contamination.[]
-
-
Assay-Specific Artifacts:
-
MTT/MTS Interference: Some compounds can interfere with the chemistry of tetrazolium-based assays (MTT, MTS).[7] Confirm viability with an alternative method, such as a trypan blue exclusion assay or a real-time live-cell imaging system.
-
Issue 2: Significant Cytotoxicity in ER-Negative Cells
Q: ERA5 is showing significant cytotoxicity in my ER-negative control cell line. Is this an off-target effect?
A: Cytotoxicity in ER-negative cells suggests that ERA5 may have off-target effects or that the observed cell death is due to a non-specific mechanism.
Possible Causes and Solutions:
-
Off-Target Effects:
-
Target Profiling: If available, consult any target profiling data for ERA5 to identify potential off-target interactions. Some ER antagonists are known to interact with other receptors, such as G-protein coupled estrogen receptor (GPER).[3][8]
-
Investigate Apoptosis: Use an Annexin V/PI staining assay to determine if the cell death is apoptotic or necrotic.[9] This can provide clues about the underlying mechanism.
-
-
Compound Instability or Degradation:
-
Stability in Media: Assess the stability of ERA5 in your cell culture medium over the duration of your experiment. Degradation products may be more toxic.
-
-
Non-Specific Cellular Stress:
-
ER Stress: High concentrations of some compounds can induce endoplasmic reticulum (ER) stress, leading to apoptosis.[10] This can be investigated by performing western blotting for ER stress markers like CHOP or BiP.
-
Mitochondrial Toxicity: The compound might be directly affecting mitochondrial function. An assay measuring mitochondrial membrane potential (e.g., TMRE staining) could be informative.
-
Issue 3: Inconsistent Results and Poor Reproducibility
Q: My cell viability results with ERA5 are highly variable between experiments. How can I improve reproducibility?
A: Inconsistent results are often due to subtle variations in experimental conditions.
Possible Causes and Solutions:
-
Reagent Variability:
-
Serum Lot-to-Lot Variation: If using fetal bovine serum (FBS), be aware that different lots can contain varying levels of endogenous hormones, which may affect the response to ERA5. Test new lots of serum before use in critical experiments.
-
Reagent Quality: Ensure all media, buffers, and supplements are of high quality and not expired.[11]
-
-
Experimental Technique:
-
Consistent Cell Handling: Be consistent with cell handling, including trypsinization time and centrifugation speed, to minimize cell stress.[]
-
Homogeneous Compound Distribution: Ensure the compound is thoroughly mixed into the media before adding it to the cells to avoid concentration gradients across the plate.[4]
-
-
Plate Edge Effects:
-
Minimize Evaporation: The outer wells of a multi-well plate are prone to evaporation, which can alter the compound concentration. To mitigate this, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.[4]
-
Data Presentation
Table 1: Comparative Cytotoxicity of ERA5 and Other ER Antagonists
| Compound | Cell Line | Receptor Status | IC50 (nM) | Assay Type |
| ERA5 (Hypothetical) | MCF-7 | ER+ | 15 | MTT |
| ERA5 (Hypothetical) | T-47D | ER+ | 25 | MTT |
| ERA5 (Hypothetical) | MDA-MB-231 | ER- | >10,000 | MTT |
| Tamoxifen | MCF-7 | ER+ | 2,500 | MTT |
| Fulvestrant | MCF-7 | ER+ | 10 | MTT |
This table presents hypothetical data for ERA5 for illustrative purposes.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of ERA5 or control compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Carefully remove the supernatant and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with ERA5 or controls for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry within one hour.[13]
Visualizations
Estrogen Receptor Signaling and Antagonist Action
References
- 1. researchgate.net [researchgate.net]
- 2. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endoplasmic reticulum stress: cell life and death decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 細胞培養中に生じる細胞死のトラブルシューティング [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. kumc.edu [kumc.edu]
"interpreting unexpected results with ER antagonist 5"
Welcome to the technical support center for ER Antagonist 5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary mechanism of action for ER Antagonist 5?
A1: ER Antagonist 5 is a potent estrogen receptor (ER) antagonist.[1][2][3] Its primary mechanism is to bind to the estrogen receptor alpha (ERα), preventing the conformational changes necessary for the recruitment of co-activator proteins and subsequent transcription of estrogen-responsive genes.[4] This action is expected to inhibit the proliferation of ER-positive cancer cells.
Q2: After treating ER-positive breast cancer cells (e.g., MCF-7) with ER Antagonist 5, I see an increase in cell proliferation at low concentrations, instead of the expected inhibition. What could be the cause?
A2: This paradoxical agonist effect can sometimes be observed with ER antagonists.[5][6] Several factors could contribute to this:
-
Partial Agonism: Some ER antagonists can act as partial agonists, especially at low concentrations or in specific cellular contexts. This is due to the complex nature of ER signaling, where the receptor can interact with different co-regulators.[5]
-
Cell Line Specificity: The cellular environment, including the expression levels of co-activators and co-repressors, can influence how a compound interacts with the ER.[5]
-
Experimental Conditions: Factors such as the presence of residual estrogens in the culture medium can interfere with the expected antagonistic effect.
Q3: I'm observing a decrease in cell viability in ER-negative breast cancer cells (e.g., MDA-MB-231) upon treatment with ER Antagonist 5. This is unexpected. Why might this be happening?
A3: This suggests potential off-target effects of ER Antagonist 5. While the primary target is ERα, some compounds can interact with other signaling molecules. Possible off-target mechanisms include:
-
G Protein-Coupled Estrogen Receptor (GPER/GPR30): Some ER ligands can signal through GPER, which is expressed in both ER-positive and ER-negative cells and can influence cell proliferation.[7][8][9]
-
Estrogen-Related Receptors (ERRs): ERRs are structurally similar to ERs but do not bind estrogen. However, some ER antagonists have been shown to inhibit ERR signaling, which can impact cell growth in both ER-positive and ER-negative cancers.[10][11]
-
General Cytotoxicity: At higher concentrations, the compound may induce cytotoxicity through mechanisms unrelated to ER signaling.
Q4: The expression of my target estrogen-responsive genes (e.g., TFF1 (pS2), PGR, GREB1) is not decreasing as expected after treatment. What should I check?
A4: If you are not seeing the expected downregulation of estrogen-responsive genes, consider the following:
-
RT-qPCR Troubleshooting: Ensure your primers are specific and efficient, and that your RNA quality is high.[12][13][14]
-
Paradoxical Agonism: As mentioned in Q2, the compound might be acting as a partial agonist, leading to the transcription of some estrogen-responsive genes.
-
Timing of Measurement: The kinetics of gene expression can vary. You may need to perform a time-course experiment to capture the optimal window for observing downregulation.
-
Cooperative Activation: In some contexts, a combination of an agonist (residual estrogen) and an antagonist can cooperatively regulate the expression of certain genes.[15]
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Results
| Observation | Potential Cause | Suggested Action |
| High variability between replicate wells. | - Inconsistent cell seeding.- Edge effects in the plate.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate.- Use a multichannel pipette and ensure consistent technique.[16] |
| Unexpected increase in viability at low concentrations. | - Partial agonist activity of ER Antagonist 5. | - Perform a full dose-response curve to characterize the effect.- Test in different ER-positive cell lines. |
| No effect on cell viability in ER-positive cells. | - Cell line resistance.- Compound degradation. | - Confirm ERα expression in your cell line via Western blot.- Prepare fresh solutions of ER Antagonist 5 for each experiment. |
Issue 2: Unexpected Gene Expression Patterns
| Observation | Potential Cause | Suggested Action |
| No change or increase in ER target gene expression. | - Partial agonism.- Suboptimal compound concentration.- Incorrect timing of analysis. | - Test a wider range of concentrations.- Perform a time-course experiment (e.g., 6, 12, 24, 48 hours).- Ensure the use of charcoal-stripped serum to remove endogenous estrogens. |
| Downregulation of some ER target genes but not others. | - Gene-specific regulation by the ER complex. | - Analyze a panel of at least 3-4 different estrogen-responsive genes.- Consider that ER Antagonist 5 may modulate ER conformation in a unique way. |
Issue 3: Effects in ER-Negative Control Cells
| Observation | Potential Cause | Suggested Action |
| Reduced proliferation in ER-negative cells. | - Off-target effects (e.g., GPER, ERRα).- General cytotoxicity. | - Test for GPER or ERRα expression in your cell lines.- Use specific agonists/antagonists for GPER or ERRα to see if the effect can be mimicked or rescued.- Compare the IC50 in ER-positive vs. ER-negative cells; a large difference suggests on-target toxicity is dominant in ER+ cells. |
| Changes in signaling pathways unrelated to ER. | - Off-target kinase inhibition or other interactions. | - Perform a broader pathway analysis (e.g., phospho-kinase array) to identify affected pathways. |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T-47D, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach for 24 hours.[17]
-
Treatment: Treat the cells with a serial dilution of ER Antagonist 5 (e.g., from 1 nM to 10 µM) and appropriate vehicle controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[18]
Western Blot for ERα Protein Levels
-
Cell Lysis: After treatment with ER Antagonist 5 for the desired time, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.[19]
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against ERα (e.g., Cell Signaling Technology #8644) overnight at 4°C.[20]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Normalization: Re-probe the membrane for a loading control like β-actin or GAPDH.
RT-qPCR for Estrogen-Responsive Genes
-
RNA Extraction: Treat cells with ER Antagonist 5. At the desired time point, lyse the cells and extract total RNA using a column-based kit.[14]
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[21]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for your target genes (e.g., TFF1, PGR, GREB1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.[13]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Estrogen receptor antagonist 5|2136600-69-4|COA [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. What are ERs antagonists and how do they work? [synapse.patsnap.com]
- 5. Antagonistic and agonistic effects of tamoxifen: significance in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of estrogen agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Effects of a GPR30 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Estrogen-related receptor-alpha antagonist inhibits both estrogen receptor-positive and estrogen receptor-negative breast tumor growth in mouse xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 13. The Use of Real-Time Reverse Transcription-PCR for Assessing Estrogen Receptor and Estrogen-Responsive Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cooperative activation of gene expression by agonists and antagonists mediated by estrogen receptor heteroligand dimer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 21. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to a Novel Estrogen Receptor Antagonist and Tamoxifen in Breast Cancer Therapy
In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, tamoxifen (B1202) has long been a cornerstone treatment. However, the pursuit of agents with improved efficacy and a more favorable resistance profile is a central focus of ongoing research. This guide provides a comparative analysis of a representative novel estrogen receptor antagonist, herein referred to as "Estrogen Receptor Antagonist 5," and tamoxifen, drawing upon experimental data from various next-generation antiestrogens.
It is important to note that "this compound" is a placeholder for a novel compound, and the data presented is a composite from studies on advanced estrogen receptor antagonists like endoxifen, fulvestrant, and other investigational agents to illustrate a typical comparative profile against tamoxifen.
Quantitative Comparison of Efficacy
The following table summarizes the comparative efficacy of novel estrogen receptor antagonists and tamoxifen from preclinical studies. The data highlights key performance indicators such as inhibitory concentrations and effects on tumor growth.
| Parameter | This compound (Representative Data) | Tamoxifen | Cell Line/Model | Reference |
| IC50 (MCF-7 cells) | Lower IC50 values reported for novel agents | Higher IC50 values | MCF-7 (ER+) | [1] |
| Tumor Growth Inhibition | >80% inhibition in rat breast cancer models (for agents like ZK-703) | Variable, often lower than newer agents | Chemically induced rat breast cancer models | [1] |
| Receptor Binding Affinity (ERα) | Often higher than tamoxifen (e.g., 4-hydroxytamoxifen (B85900) has 25-50x higher affinity) | Baseline | Human breast carcinoma | [2] |
| Effect on ER Levels | Dramatic reduction in ER levels (for agents like ZK-703) | Higher ER levels compared to control | MCF-7 tumors | [1] |
| Potency against resistant cells | Effective in tamoxifen-resistant models | Ineffective | Tamoxifen-resistant breast cancer models | [1] |
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess the efficacy of estrogen receptor antagonists.
1. Cell Viability and Proliferation Assays (e.g., MTT or WST-1 assay)
-
Objective: To determine the concentration of the antagonist required to inhibit the growth of cancer cell lines (IC50).
-
Protocol:
-
ER+ breast cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the estrogen receptor antagonist or tamoxifen.
-
After a specified incubation period (e.g., 72 hours), a reagent (MTT or WST-1) is added to the wells.
-
The reagent is converted by metabolically active cells into a colored product, the absorbance of which is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.
-
2. In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the antagonist in a living organism.
-
Protocol:
-
Immunocompromised mice are subcutaneously injected with ER+ breast cancer cells (e.g., MCF-7) to establish tumors.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the estrogen receptor antagonist, while another group receives tamoxifen, typically administered orally or via injection. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., biomarker studies).
-
3. Estrogen Receptor Binding Assays
-
Objective: To determine the affinity of the antagonist for the estrogen receptor.
-
Protocol:
-
Estrogen receptors are isolated from target tissues or cells (e.g., human breast carcinoma).[2]
-
A radiolabeled estrogen (e.g., tritiated estradiol) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled antagonist (competitor).
-
The amount of radiolabeled estrogen that remains bound to the receptor is measured.
-
The relative binding affinity is determined by the concentration of the antagonist required to displace 50% of the radiolabeled estrogen.[2]
-
Signaling Pathways and Mechanisms of Action
Tamoxifen, a selective estrogen receptor modulator (SERM), acts as a competitive antagonist of the estrogen receptor in breast tissue but can have partial agonist effects in other tissues.[3] Novel antagonists, particularly selective estrogen receptor degraders (SERDs) like fulvestrant, have a different mechanism that involves binding to the estrogen receptor and promoting its degradation.[1][3] This can lead to a more complete shutdown of estrogen signaling.
Below is a diagram illustrating the differential effects of tamoxifen and a novel SERD-like antagonist on the estrogen receptor signaling pathway.
Experimental Workflow for Efficacy Comparison
The logical flow for comparing the efficacy of a novel estrogen receptor antagonist to tamoxifen typically follows a multi-stage process, from in vitro characterization to in vivo validation.
Conclusion
The development of novel estrogen receptor antagonists continues to evolve, offering potential advantages over established therapies like tamoxifen. These newer agents may exhibit higher binding affinities, more potent inhibition of cancer cell growth, and efficacy in tamoxifen-resistant settings.[1] Furthermore, antagonists that induce receptor degradation, such as SERDs, provide a distinct mechanism of action that can lead to more profound and sustained suppression of estrogen-driven growth. The comparative data and methodologies outlined in this guide underscore the rigorous evaluation process for these next-generation therapies, which hold promise for improving outcomes for patients with ER+ breast cancer.
References
- 1. Development of new estrogen receptor-targeting therapeutic agents for tamoxifen-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Estrogen Receptor Antagonists: Fulvestrant (ICI-182,780) vs. a Novel Tetrahydroisoquinoline-Based Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of fulvestrant (B1683766) (ICI-182,780), a well-established selective estrogen receptor degrader (SERD), and "ER antagonist 5," a representative of a newer class of tetrahydroisoquinoline-based estrogen receptor modulators. While extensive data is available for fulvestrant, "ER antagonist 5" is a designation from patent WO2017174757A1 (compound 165), and specific public data for this compound is limited. Therefore, this guide will use data from publicly available research on potent tetrahydroisoquinoline derivatives as a surrogate for comparison, highlighting the therapeutic potential of this emerging class of ER antagonists.
Fulvestrant (ICI-182,780): The Established Selective Estrogen Receptor Degrader (SERD)
Fulvestrant is a pure antiestrogen (B12405530) that has been a cornerstone in the treatment of hormone receptor-positive breast cancer.[1] Its unique mechanism of action involves not only blocking the estrogen receptor (ER) but also promoting its degradation, thereby reducing the total cellular levels of the receptor.[2][3]
Quantitative Performance Data for Fulvestrant
| Parameter | Value | Cell Line/Assay Condition | Reference |
| ER Binding Affinity (IC50) | 0.94 nM | Cell-free assay | [4] |
| Inhibition of Cell Growth (IC50) | 0.29 nM | ER-positive MCF-7 human breast cancer cells | [4][5] |
| ER Downregulation | Complete inhibition of ERα expression at 100 nM | MCF-7 cells | [6] |
| Clinical Efficacy (Time to Progression) | 5.5 months | Compared to 4.1 months for anastrozole (B1683761) in postmenopausal women with advanced breast cancer | |
| Objective Response Rate | 19.2% | Compared to 16.5% for anastrozole |
Mechanism of Action of Fulvestrant
Fulvestrant binds to the estrogen receptor, inducing a conformational change that inhibits receptor dimerization and nuclear localization.[1][3] This altered conformation marks the receptor for degradation by the proteasome, leading to a significant reduction in cellular ER levels.[3] This dual action of antagonism and degradation makes fulvestrant a potent inhibitor of estrogen signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of an Acrylic Acid Based Tetrahydroisoquinoline as an Orally Bioavailable Selective Estrogen Receptor Degrader for ERα+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydroquinoline-based selective estrogen receptor modulators (SERMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mercari.com [mercari.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide: Potent Estrogen Receptor (ER) Antagonists Versus Aromatase Inhibitors in Hormone-Receptor-Positive Breast Cancer
Introduction: Endocrine therapy remains a cornerstone in the management of hormone-receptor-positive (HR+) breast cancer. The two primary strategies involve either blocking the estrogen receptor (ER) or suppressing the production of estrogen. This guide provides an objective comparison between potent, pure ER antagonists and third-generation aromatase inhibitors (AIs), two major classes of drugs employed in this setting. For this analysis, Fulvestrant (B1683766) (ICI 182,780), a selective estrogen receptor degrader (SERD), will serve as the representative pure ER antagonist, compared against the widely used aromatase inhibitors Anastrozole (B1683761), Letrozole (B1683767), and Exemestane.
Mechanism of Action: A Fundamental Divergence
The primary distinction between these two classes of drugs lies in their strategic point of intervention within the estrogen signaling pathway.
-
Aromatase Inhibitors (AIs): AIs act by inhibiting aromatase (cytochrome P450 19A1), the enzyme responsible for the final step of estrogen biosynthesis—the conversion of androgens (like androstenedione (B190577) and testosterone) into estrogens (estrone and estradiol) in peripheral tissues.[][2][3] By drastically reducing the levels of circulating estrogen, they effectively "starve" ER-positive cancer cells of their primary growth signal.[4] AIs are categorized as non-steroidal (Anastrozole, Letrozole), which reversibly bind to the enzyme, or steroidal (Exemestane), which binds irreversibly in a "suicide inhibition" mechanism.[][5]
-
Pure ER Antagonists (e.g., Fulvestrant): Unlike AIs, which target estrogen production, pure ER antagonists directly target the estrogen receptor itself. Fulvestrant binds competitively to the ER with high affinity.[6] This binding not only blocks the receptor's activity but also impairs receptor dimerization, prevents its nuclear localization, and ultimately leads to the accelerated degradation and downregulation of the ER protein.[7][8][9] This dual action of blocking and degrading the receptor provides a comprehensive shutdown of ER signaling, independent of the ligand (estrogen) concentration.
Quantitative Performance Comparison
The efficacy of these agents can be compared using both preclinical (in vitro) data and clinical trial outcomes.
In vitro assays are crucial for determining the intrinsic potency of a compound. For ER antagonists, this is often measured by their ability to inhibit the growth of ER+ breast cancer cell lines, like MCF-7. For AIs, potency is determined by their ability to inhibit the aromatase enzyme.
| Compound Class | Representative Drug | Assay Type | Target/Cell Line | Potency (IC50) | Citation(s) |
| Pure ER Antagonist | Fulvestrant | Cell Proliferation | ER+ MCF-7 Cells | 0.29 nM | [6][10] |
| Pure ER Antagonist | Fulvestrant | ER Binding Assay | Cell-free | 0.94 nM | [8] |
| Aromatase Inhibitor | Letrozole | Aromatase Inhibition | Fluorimetric Assay | 1.9 nM | [11] |
| Aromatase Inhibitor | Anastrozole | Aromatase Inhibition | In vivo model | ~97.3% inhibition | [12] |
| Aromatase Inhibitor | Letrozole | Aromatase Inhibition | In vivo model | >99.1% inhibition | [12] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Direct comparison of IC50 values across different assay types (e.g., cell proliferation vs. enzyme inhibition) should be done with caution as they measure different biological effects.
Head-to-head clinical trials provide the most definitive evidence of comparative efficacy in patients. Several key trials have compared Fulvestrant to the aromatase inhibitor Anastrozole.
| Trial Name | Setting | Patient Population | Treatment Arms | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation(s) |
| FIRST (Phase II) | 1st-Line | HR+, postmenopausal | Fulvestrant (500 mg) vs. Anastrozole (1 mg) | 23.4 months vs. 13.1 months | 54.1 months vs. 48.4 months | [13][14] |
| FALCON (Phase III) | 1st-Line | HR+, postmenopausal, no prior endocrine therapy | Fulvestrant (500 mg) vs. Anastrozole (1 mg) | 16.6 months vs. 13.8 months | Not significantly different at time of analysis | [14] |
| Phase III (Osborne et al.) | 2nd-Line | HR+, postmenopausal, progressed on prior endocrine therapy | Fulvestrant (250 mg) vs. Anastrozole (1 mg) | 5.5 months vs. 4.1 months (Not statistically significant) | Not significantly different | [15][16] |
| CONFIRM (Phase III) | 2nd-Line | HR+, postmenopausal, recurrent or metastatic | Fulvestrant (500 mg) vs. Fulvestrant (250 mg) | 6.5 months vs. 5.5 months | 26.4 months vs. 22.3 months | [13] |
Note: The CONFIRM trial established the 500 mg dose of Fulvestrant as superior to the 250 mg dose. The FIRST and FALCON trials suggest a benefit for Fulvestrant over Anastrozole in the first-line setting for advanced disease, particularly in patients with non-visceral metastases.[13][14]
Detailed Experimental Protocols
Reproducible and robust experimental design is critical for evaluating and comparing these compounds. Below are summarized methodologies for key assays.
This assay determines the relative binding affinity of a test compound for the ER compared to radiolabeled estradiol (B170435).[17]
-
Objective: To calculate the IC50 (concentration that inhibits 50% of radiolabeled estradiol binding) of a test compound.
-
Materials:
-
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In assay tubes, combine uterine cytosol (50-100 µg protein), a fixed concentration of [³H]E2 (e.g., 0.5-1.0 nM), and varying concentrations of the test compound.[17] Include tubes for total binding (no competitor) and non-specific binding (100x excess of unlabeled estradiol).[18]
-
Equilibration: Incubate tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Add ice-cold HAP slurry to each tube to bind the receptor-ligand complexes. Wash pellets to remove unbound [³H]E2.
-
Quantification: Measure radioactivity in the pellets using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.[17]
-
This assay measures a compound's ability to inhibit the catalytic activity of the aromatase enzyme.[2]
-
Objective: To determine the IC50 of a test compound (e.g., Letrozole) for aromatase.
-
Materials:
-
Human recombinant CYP19 (aromatase) microsomes.[2]
-
Substrate: Tritiated androstenedione ([³H]-androst-4-ene-3,17-dione).
-
Cofactor: NADPH.
-
Test compound (e.g., Anastrozole, Letrozole).
-
Dextran-coated charcoal.
-
-
Procedure:
-
Reaction Setup: In a reaction mixture, combine the human recombinant aromatase, NADPH, and varying concentrations of the test inhibitor.
-
Initiation: Start the reaction by adding the [³H]-androstenedione substrate. Incubate at 37°C. The aromatase enzyme converts the substrate to estrogen, releasing tritiated water ([³H]₂O) in the process.[19]
-
Termination: Stop the reaction by adding an organic solvent (e.g., chloroform).
-
Separation: Add dextran-coated charcoal to adsorb the unreacted [³H]-androstenedione substrate. Centrifuge to pellet the charcoal.
-
Quantification: Measure the radioactivity of the [³H]₂O in the aqueous supernatant using a scintillation counter. This is directly proportional to aromatase activity.
-
Analysis: Plot the percentage of aromatase activity versus the log concentration of the inhibitor to calculate the IC50.[2]
-
This cell-based assay evaluates the effect of a compound on the growth of ER-dependent breast cancer cells.[20]
-
Objective: To assess the anti-proliferative effect of a test compound.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.[20]
-
Hormone Deprivation: To sensitize cells to estrogen, replace the medium with hormone-depleted medium for 48-72 hours.[23]
-
Treatment: Treat cells with serial dilutions of the test compound (e.g., Fulvestrant) or AI (e.g., Letrozole) in the presence of a low concentration of estradiol (to stimulate growth in the AI arm). Include appropriate controls (vehicle, estradiol only).
-
Incubation: Incubate the plates for 5-7 days.
-
Viability Measurement: Add the chosen cell viability reagent (e.g., MTT) and measure the output (e.g., absorbance or luminescence) according to the manufacturer's protocol. The signal is proportional to the number of viable cells.[22]
-
Analysis: Normalize the data to controls and plot cell viability against the log concentration of the compound to determine the IC50 or dose-response curve.
-
Summary and Conclusion
Potent ER antagonists and aromatase inhibitors represent two highly effective, but mechanistically distinct, strategies for treating HR+ breast cancer.
-
Aromatase Inhibitors act upstream by depleting the estrogen ligand. They are highly effective, particularly in postmenopausal women where peripheral aromatization is the main source of estrogen.[] Letrozole has demonstrated slightly greater estrogen suppression compared to Anastrozole in some studies.[12]
-
Pure ER Antagonists like Fulvestrant act directly on the receptor, causing both blockade and degradation. This mechanism offers an advantage by targeting the central driver of tumor growth, regardless of ligand availability, and may be effective even when resistance to AIs develops.[7]
Clinical data from trials like FIRST and FALCON suggest that first-line Fulvestrant may offer a progression-free survival advantage over Anastrozole in postmenopausal women with advanced HR+ breast cancer.[13][14] The choice between these agents depends on various factors, including the line of therapy, menopausal status, prior treatments, and the patient's specific disease characteristics. The ongoing development of novel oral SERDs and other ER-targeting agents continues to evolve the therapeutic landscape, building on the principles established by these foundational drug classes.
References
- 2. epa.gov [epa.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]
- 7. ICI 182,780 (Fulvestrant)--the first oestrogen receptor down-regulator--current clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Molecular Mechanisms of Anti-Estrogen Therapy Resistance and Novel Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fulvestrant bests anastrozole in advanced breast cancer | MDedge [mdedge.com]
- 14. Fulvestrant Superior to Anastrozole as Initial Therapy in Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 15. A comparison of fulvestrant and the third-generation aromatase inhibitors in the second-line treatment of postmenopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cancernetwork.com [cancernetwork.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. A novel method for measuring aromatase activity in tissue samples by determining estradiol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. mcf7.com [mcf7.com]
- 22. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 23. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Novel ER Antagonist 5 in ERα Mutant Breast Cancer Models
This guide provides a comparative analysis of a hypothetical novel Estrogen Receptor (ER) antagonist, designated "ER Antagonist 5," against leading and emerging therapies for ER-positive breast cancer, with a particular focus on models harboring ERα (ESR1) mutations. Acquired mutations in the ligand-binding domain of ERα, such as Y537S and D538G, are critical drivers of resistance to standard endocrine therapies. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the preclinical performance of ER Antagonist 5 in the context of current therapeutic alternatives.
Executive Summary
The emergence of constitutively active ERα mutants necessitates the development of novel ER antagonists with superior efficacy. This guide compares the hypothetical activity of "ER Antagonist 5" with fulvestrant, the first-generation selective estrogen receptor degrader (SERD), and several next-generation oral SERDs and novel antagonists, including elacestrant, camizestrant, giredestrant, and vepdegestrant. The comparison is based on preclinical data in ERα wild-type (WT) and mutant models, focusing on ER binding and degradation, and anti-proliferative and anti-tumor activity.
Comparative Efficacy in ERα Mutant Models
The following tables summarize the preclinical performance of various ER antagonists in cellular and patient-derived xenograft (PDX) models of ERα-mutant breast cancer.
Table 1: In Vitro Activity of ER Antagonists in ERα Mutant Cell Lines
| Compound | Target | Cell Line | ERα Mutation | Assay | Result (IC50/EC50) | Citation |
| ER Antagonist 5 (Hypothetical) | ERα | MCF-7 | Y537S | Proliferation | [Data Point] | N/A |
| ER Antagonist 5 (Hypothetical) | ERα | MCF-7 | D538G | Proliferation | [Data Point] | N/A |
| ER Antagonist 5 (Hypothetical) | ERα | MCF-7 | Y537S | ERα Degradation | [Data Point] | N/A |
| Fulvestrant | ERα | MCF-7 | Y537S | Proliferation | Reduced sensitivity (70-fold higher IC99 vs WT) | [1] |
| Elacestrant | ERα | Multiple | ESR1-mutant | Growth Inhibition | Demonstrates activity in CDK4/6i resistant models | [2] |
| Giredestrant (GDC-9545) | ERα | MCF-7 | Y537S, D538G | ER Antagonist & Degradation | IC50 = 0.05 nM (antagonist activity) | [3] |
| Vepdegestrant (ARV-471) | ERα | Multiple | Y537S | ERα Degradation | >90% degradation | [4][5] |
| Camizestrant (AZD9833) | ERα | Multiple | Y537S | ERα Degradation & Antagonism | Reduced binding affinity compared to WT | [6] |
Table 2: In Vivo Anti-Tumor Activity in ERα Mutant Xenograft Models
| Compound | Model | ERα Mutation | Treatment | Tumor Growth Inhibition (TGI) | Citation |
| ER Antagonist 5 (Hypothetical) | PDX | Y537S | [Dose] | [Data Point] | N/A |
| ER Antagonist 5 (Hypothetical) | PDX | D538G | [Dose] | [Data Point] | N/A |
| Fulvestrant | Xenograft | Y537S | Standard Dose | Incomplete inhibition | [1] |
| Elacestrant | PDX | Y537S, D538G | Single agent | Significant anti-tumor activity | [7] |
| Giredestrant (GDC-9545) | PDX | Y537S | Low doses | Tumor regression | [8][9] |
| Vepdegestrant (ARV-471) | PDX (ST941/HI) | Y537S | 10 mg/kg daily | 102% TGI (regression) | [4][10] |
| Camizestrant (AZD9833) | PDX | Y537S, D538G | N/A | Anti-tumor activity demonstrated | [11] |
| Lasofoxifene | Xenograft | Y537S | N/A | More effective than fulvestrant | [12] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the ERα signaling pathway and the general mechanism of action for different classes of ER antagonists.
Caption: Estrogen Receptor Alpha Signaling Pathway.
References
- 1. Activating ESR1 mutations differentially impact the efficacy of ER antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. ascopubs.org [ascopubs.org]
A Comparative Guide to Estrogen Receptor Antagonists: Evaluating Cross-Reactivity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Estrogen Receptor (ER) antagonists, focusing on their binding affinities, cross-reactivity, and the experimental methodologies used for their evaluation. While this guide aims to be comprehensive, specific quantitative data for the recently identified "Estrogen receptor antagonist 5" (also known as compound 165 from patent WO2017174757A1) is not publicly available in the reviewed literature.[1][2] Therefore, this guide will focus on a comparison of well-established and widely used ER antagonists: Tamoxifen (B1202), Fulvestrant, and Raloxifene. These compounds represent different classes of ER modulators and serve as critical benchmarks in drug discovery and clinical practice.
Introduction to Estrogen Receptor Antagonists
Estrogen receptors, primarily ERα and ERβ, are key regulators of cell proliferation and differentiation in various tissues. In hormone-receptor-positive cancers, such as a majority of breast cancers, ERs are crucial drivers of tumor growth. Estrogen receptor antagonists are a class of drugs that interfere with the signaling of these receptors, thereby inhibiting the growth of cancer cells. These antagonists can be broadly categorized into Selective Estrogen Receptor Modulators (SERMs), which exhibit tissue-specific agonist or antagonist activity, and Selective Estrogen Receptor Degraders (SERDs), which act as pure antagonists and promote the degradation of the ER protein.[3]
Comparative Analysis of ER Antagonists
The selection of an appropriate ER antagonist for research or therapeutic purposes depends on its specific binding profile, including its affinity for ERα and ERβ and its cross-reactivity with other receptors.
Binding Affinity and Selectivity
The following table summarizes the available binding affinity data for Tamoxifen, Fulvestrant, and Raloxifene for the estrogen receptors. It is important to note that binding affinities can vary depending on the assay conditions and the specific radioligand used.
| Compound | Class | ERα Binding Affinity (IC50/Ki) | ERβ Binding Affinity (IC50/Ki) | Notes |
| Tamoxifen | SERM | High affinity (25-50 times lower than its 4-hydroxy metabolite)[4] | Binds to ERβ[5][6] | 4-hydroxytamoxifen is the active metabolite with affinity comparable to estradiol (B170435).[4] |
| Fulvestrant | SERD | High affinity (IC50 = 0.94 nM in a cell-free assay)[7] | Binds to ERβ[8] | A pure antiestrogen (B12405530) with a binding affinity that is 89% that of oestradiol.[3][7] |
| Raloxifene | SERM | High affinity, similar to estradiol[9][10] | High affinity[10] | Exhibits tissue-specific agonist/antagonist effects.[11][12][13][14][15] |
Note: Direct comparative IC50 or Ki values for both ERα and ERβ from a single standardized assay are not consistently available across all compounds in the public domain. The data presented is a synthesis of available information.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to evaluate the cross-reactivity of these antagonists, it is crucial to visualize the estrogen receptor signaling pathway and the experimental workflows used in their characterization.
Estrogen Receptor Signaling Pathway
Estrogen binding to its receptor initiates a cascade of events leading to gene transcription. This can occur through both genomic and non-genomic pathways. The following diagram illustrates a simplified overview of the estrogen receptor signaling pathway.
Caption: Simplified Estrogen Receptor Signaling Pathway.
Experimental Workflow for Assessing Antagonist Cross-Reactivity
A typical workflow to assess the cross-reactivity and performance of an estrogen receptor antagonist involves a series of in vitro assays. The following diagram outlines a common experimental approach.
Caption: Workflow for ER Antagonist Cross-Reactivity Assessment.
Detailed Experimental Protocols
Reproducible and well-documented experimental protocols are fundamental for comparing the performance of different compounds. Below are detailed methodologies for key experiments cited in this guide.
Estrogen Receptor Competitive Binding Assay using Fluorescence Polarization
This assay determines the binding affinity of a test compound to the estrogen receptor by measuring the displacement of a fluorescently labeled estrogen analog.
Materials:
-
Purified recombinant human ERα or ERβ protein.
-
Fluorescently labeled estradiol (e.g., Fluormone ES2, Invitrogen).
-
Assay buffer (e.g., 10 mM potassium phosphate, pH 7.4, 10% glycerol, 2 mM DTT).
-
Test compounds (e.g., this compound, Tamoxifen, Fulvestrant, Raloxifene) at various concentrations.
-
Black, low-volume 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In a microplate, add the assay buffer, the fluorescently labeled estradiol at a fixed concentration (typically at its Kd value for the receptor), and the purified ER protein.
-
Add the serially diluted test compounds to the wells. Include control wells with no test compound (maximum polarization) and wells with a high concentration of unlabeled estradiol (minimum polarization).
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Calculate the IC50 value for each test compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
MCF-7 Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of ER antagonists on the proliferation of the ER-positive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells.
-
Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics).
-
Phenol (B47542) red-free medium for the assay.
-
Test compounds at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
A microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.
-
Replace the culture medium with phenol red-free medium containing the test compounds at various concentrations. Include vehicle-treated control wells.
-
Incubate the cells for a period of 3 to 6 days.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.[16][17][18][19]
Conclusion
The comparative analysis of well-characterized estrogen receptor antagonists such as Tamoxifen, Fulvestrant, and Raloxifene provides a valuable framework for understanding their performance and cross-reactivity. While specific experimental data for "this compound" remains elusive in the public domain, the methodologies and comparative data presented here offer a robust foundation for researchers and drug development professionals to evaluate novel ER antagonists. The provided experimental protocols for receptor binding and cell proliferation assays serve as a starting point for the in-house characterization of new chemical entities targeting the estrogen receptor. Future studies disclosing the binding profile and selectivity of "this compound" will be essential for a direct comparison and a comprehensive understanding of its potential in the landscape of ER-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eco.korea.ac.kr [eco.korea.ac.kr]
- 5. Estrogen receptor-beta sensitizes breast cancer cells to the anti-estrogenic actions of endoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogen receptor beta expression is associated with tamoxifen response in ERalpha-negative breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Apparent Antagonism of Estrogen Receptor β by Fulvestrant on Anticancer Activity of 2-Methoxyestradiol | Anticancer Research [ar.iiarjournals.org]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furo[1]benzofuran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. Raloxifene: A selective estrogen receptor modulator (SERM) with multiple target system effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. academic.oup.com [academic.oup.com]
- 15. ovid.com [ovid.com]
- 16. youtube.com [youtube.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. protocols.io [protocols.io]
- 19. broadpharm.com [broadpharm.com]
A Head-to-Head Comparison of Novel SERMs and SERDs in ER-Positive Breast Cancer
A new generation of endocrine therapies, specifically oral Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs), are reshaping the treatment landscape for estrogen receptor-positive (ER+) breast cancer. These novel agents demonstrate improved efficacy, oral bioavailability, and activity against resistance mutations compared to older therapies. This guide provides a detailed, data-driven comparison of their performance, mechanisms, and the experimental protocols used for their evaluation.
Endocrine therapy is the cornerstone of treatment for ER+ breast cancer, which constitutes the majority of breast cancer cases. These therapies function by targeting the estrogen receptor, a key driver of tumor growth. For years, the mainstays of this approach have been SERMs like tamoxifen (B1202) and the intramuscular SERD fulvestrant (B1683766). However, challenges such as acquired resistance, often through mutations in the estrogen receptor gene (ESR1), and the inconvenient administration of fulvestrant have spurred the development of novel, more potent oral agents.
Dueling Mechanisms: Modulation vs. Degradation
SERMs and SERDs both target the estrogen receptor but employ distinct mechanisms of action.
-
Selective Estrogen Receptor Modulators (SERMs) act as competitive inhibitors, binding to the estrogen receptor and blocking estrogen from binding. Their effect is tissue-specific; for example, a SERM can block estrogen's effects in breast tissue while having estrogen-like effects in other tissues like bone.[1]
-
Selective Estrogen Receptor Degraders (SERDs) also bind to the estrogen receptor. However, this binding induces a conformational change in the receptor protein, making it unstable and marking it for destruction by the cell's proteasome machinery.[2] This leads to a significant reduction in the total number of estrogen receptors within the cancer cell, offering a more complete shutdown of ER signaling.[2]
dot
Caption: Mechanisms of SERMs and SERDs on the ER pathway.
Performance Data: A Head-to-Head Look
Recent clinical trials have provided crucial data comparing these novel agents against established therapies, particularly in patients whose cancer has progressed on prior treatments. The development of oral SERDs has been especially robust, with several agents showing superiority over fulvestrant.
| Drug | Class | Administration | Key Trial | Comparator | Median Progression-Free Survival (mPFS) | Efficacy in ESR1-mutated tumors |
| Lasofoxifene | SERM | Oral | ELAINE 1[3][4][5] | Fulvestrant | 6.04 months vs 4.04 months (HR 0.699, p=0.138) | Trial exclusively enrolled ESR1-mutated patients. Showed numerically superior outcomes.[3][5] |
| Elacestrant | SERD | Oral | EMERALD[6][7] | Standard of Care (SoC)* | 2.79 months vs 1.91 months (HR 0.697, p=0.0018) | 3.8 months vs 1.9 months (HR 0.55, p=0.0005) |
| Camizestrant | SERD | Oral | SERENA-2[8][9] | Fulvestrant | 75mg: 7.2 months vs 3.7 months (HR 0.59, p=0.017) | 75mg: 6.3 months vs 2.2 months |
| 150mg: 7.7 months vs 3.7 months (HR 0.64, p=0.0090) | 150mg: 9.2 months vs 2.2 months | |||||
| Giredestrant (B1649318) | SERD | Oral | coopERA[10][11][12][13] | Anastrozole (B1683761) | N/A (Endpoint: Ki67 reduction) | N/A |
*Standard of Care (SoC) in the EMERALD trial included investigator's choice of fulvestrant or an aromatase inhibitor (anastrozole, letrozole, or exemestane).
Key Adverse Events
The safety profiles of these novel agents are generally manageable and consistent with other endocrine therapies.
-
Lasofoxifene: Most common adverse events include nausea, fatigue, arthralgia, and hot flashes.[3]
-
Elacestrant: Nausea was the most common side effect, with grade 3 or higher nausea reported in 2.5% of patients.[6]
-
Camizestrant: Common adverse events include photopsia (visual disturbances) and bradycardia (slow heart rate), which are mostly low-grade.[8]
-
Giredestrant: Well-tolerated with a safety profile similar to other endocrine therapies like fulvestrant. Common events include fatigue and nausea.[10]
Experimental Protocols: The Foundation of Comparison
The evaluation of novel SERMs and SERDs relies on a standardized set of experiments to determine their potency, mechanism, and anti-tumor activity.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. onclive.com [onclive.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. sermonixpharma.com [sermonixpharma.com]
- 5. onclive.com [onclive.com]
- 6. Positive EMERALD Trial Results for Elacestrant Presented at San Antonio Breast Cancer Symposium 2021 [menarini.com]
- 7. EMERALD Trial Primary Endpoint & Efficacy | ORSERDU® (elacestrant) [orserduhcp.com]
- 8. vjoncology.com [vjoncology.com]
- 9. Camizestrant, a next-generation oral SERD, versus fulvestrant in post-menopausal women with oestrogen receptor-positive, HER2-negative advanced breast cancer (SERENA-2): a multi-dose, open-label, randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Large Declines in Ki67 Index Seen With Oral Selective Estrogen Receptor Degrader - The ASCO Post [ascopost.com]
- 11. contemporaryobgyn.net [contemporaryobgyn.net]
- 12. Neoadjuvant palbociclib plus either giredestrant or anastrozole in oestrogen receptor-positive, HER2-negative, early breast cancer (coopERA Breast Cancer): an open-label, randomised, controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
Comparative Efficacy of Novel Estrogen Receptor Antagonists in Tamoxifen-Resistant Breast Cancer
For researchers and drug development professionals navigating the challenge of endocrine resistance in ER-positive breast cancer, the landscape of novel estrogen receptor (ER) antagonists offers promising alternatives. While the hypothetical "ER antagonist 5" serves as a placeholder for emerging therapies, this guide provides a comparative analysis of several next-generation ER antagonists against the established standard-of-care in tamoxifen-resistant models. We will focus on Selective Estrogen Receptor Degraders (SERDs), which represent a key strategy in overcoming resistance.
Overview of ER Antagonists in Tamoxifen (B1202) Resistance
Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone of ER-positive breast cancer treatment.[1][2][3] However, a significant number of tumors develop resistance over time.[1][2][4] This has spurred the development of new classes of ER antagonists, particularly oral SERDs, which not only block the receptor but also promote its degradation.[5][6][7] This dual mechanism of action is effective in tumors that have developed resistance to tamoxifen, including those with activating mutations in the estrogen receptor gene (ESR1).[8][9][10]
This guide compares the efficacy of several prominent ER antagonists in the context of tamoxifen-resistant breast cancer:
-
Fulvestrant (ICI 182,780): The first-in-class SERD, administered via intramuscular injection. It is a pure anti-estrogen that binds to and degrades the ER.[5][11] Fulvestrant is effective in patients whose disease has progressed on tamoxifen.[5][12][13]
-
Elacestrant (RAD1901): The first FDA-approved oral SERD. It has demonstrated efficacy in patients with ER+, HER2- advanced or metastatic breast cancer, particularly those with ESR1 mutations.[10][14][15][16]
-
Camizestrant (B1654347) (AZD9833): A next-generation oral SERD that has shown potent anti-tumor activity in preclinical models of endocrine-resistant breast cancer and promising results in clinical trials.[7][17][18]
-
Amcenestrant (SAR439859): An oral SERD that has been evaluated in clinical trials for its anti-tumor activity in heavily pretreated patient populations.[9][19][20][21][22]
-
Brilanestrant (B612186) (GDC-0810/ARN-810): An investigational oral SERD that has demonstrated robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models.[6][8][23][24][25]
Comparative Efficacy Data
The following tables summarize the preclinical and clinical efficacy of these ER antagonists in tamoxifen-resistant settings.
Table 1: Preclinical Efficacy in Tamoxifen-Resistant Cell Lines and Xenografts
| Compound | Model System | Key Findings | Reference |
| Fulvestrant | Tamoxifen-resistant MCF-7 xenografts | Significantly decreased tumor growth compared to tamoxifen.[11] | [11] |
| Elacestrant | Xenograft models with ESR1 mutations | Demonstrated anti-tumor activity.[16] | [16] |
| Camizestrant | Endocrine-resistant preclinical models | Suppressed ER+ breast cancer growth and overcame endocrine resistance.[7] | [7] |
| Amcenestrant | Tamoxifen-resistant cell lines | Robustly inhibited the ER signaling pathway.[9] | [9] |
| Brilanestrant | Tamoxifen-resistant breast cancer xenografts | Demonstrated robust anti-tumor activity.[6][23][25] | [6][23][25] |
Table 2: Clinical Efficacy in Patients with Prior Tamoxifen Therapy
| Compound | Clinical Trial (Phase) | Patient Population | Key Efficacy Endpoint | Result | Reference |
| Fulvestrant | Phase II | Postmenopausal women with tamoxifen-resistant advanced breast cancer | Clinical Benefit Rate | 69% | [12][13] |
| Elacestrant | EMERALD (Phase III) | ER+, HER2- mBC, progressed on prior endocrine therapy (including tamoxifen) and a CDK4/6 inhibitor | Median Progression-Free Survival (mPFS) in ESR1-mutated population | 3.8 months vs. 1.9 months for standard of care. | [14] |
| Camizestrant | SERENA-2 (Phase II) | ER+, HER2- advanced breast cancer, progressed on prior endocrine therapy | mPFS (75 mg dose) | 7.2 months vs. 3.7 months for fulvestrant. | [18] |
| Amcenestrant | AMEERA-1 (Phase I/II) | Heavily pretreated postmenopausal women with ER+ advanced breast cancer | Clinical Benefit Rate | 33.9% | [19] |
| Brilanestrant | Phase I/II | Women with locally advanced or metastatic ER+ breast cancer | Not specified | In clinical trials. | [6][23][24] |
Signaling Pathways and Mechanisms of Action
The diagrams below illustrate the estrogen receptor signaling pathway, the mechanisms of tamoxifen resistance, and the mechanism of action of SERDs.
Caption: Estrogen Receptor Signaling Pathway.
Caption: Mechanisms of Acquired Tamoxifen Resistance.
Caption: Mechanism of Action of SERDs.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are generalized protocols for key experiments cited in the evaluation of ER antagonists.
Cell Viability Assay
-
Cell Culture: Tamoxifen-resistant breast cancer cell lines (e.g., MCF-7/TAMR) are cultured in appropriate media, typically RPMI supplemented with 10% fetal bovine serum.
-
Seeding: Cells are seeded in 96-well plates at a density of 4,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the ER antagonist (e.g., fulvestrant, elacestrant) or vehicle control (DMSO).
-
Incubation: Plates are incubated for a period of 5-6 days.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to the vehicle control. IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.
Xenograft Tumor Growth Studies
-
Cell Implantation: Tamoxifen-resistant breast cancer cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., ovariectomized nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The ER antagonist is administered (e.g., orally or by injection) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test or ANOVA) are performed to compare tumor growth between the treatment and control groups.
Western Blot for ER Degradation
-
Cell Culture and Treatment: Tamoxifen-resistant cells are cultured and treated with the SERD or vehicle control for a specified time (e.g., 24 hours).
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against ERα, followed by a horseradish peroxidase-conjugated secondary antibody. A loading control (e.g., β-actin) is also probed.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the ERα band is quantified and normalized to the loading control to determine the extent of ER degradation.
Conclusion
The development of novel ER antagonists, particularly oral SERDs, represents a significant advancement in the treatment of tamoxifen-resistant ER-positive breast cancer. Compounds like elacestrant, camizestrant, and brilanestrant have demonstrated potent anti-tumor activity in preclinical models and promising efficacy in clinical trials, offering new therapeutic options for patients with acquired endocrine resistance. The comparative data presented in this guide highlights the potential of these next-generation therapies to overcome the limitations of earlier endocrine agents. As research continues, the identification of predictive biomarkers, such as ESR1 mutations, will be crucial for optimizing the use of these targeted therapies in the clinical setting.
References
- 1. Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
- 5. Development of new estrogen receptor-targeting therapeutic agents for tamoxifen-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of GDC-0810 (ARN-810), an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) that Demonstrates Robust Activity in Tamoxifen-Resistant Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]
- 9. AMEERA-1 phase 1/2 study of amcenestrant, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. oncotarget.com [oncotarget.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Fulvestrant is an effective and well-tolerated endocrine therapy for postmenopausal women with advanced breast cancer: results from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elacestrant in ER+, HER2− Metastatic Breast Cancer with ESR1-Mutated Tumors: Subgroup Analyses from the Phase III EMERALD Trial by Prior Duration of Endocrine Therapy plus CDK4/6 Inhibitor and in Clinical Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. mdnewsline.com [mdnewsline.com]
- 17. Camizestrant for Early Breast Cancer · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 18. Next-generation SERD camizestrant significantly reduces risk of disease progression in patients with advanced ER+ HER2- breast cancer - VHIO [vhio.net]
- 19. cancernetwork.com [cancernetwork.com]
- 20. ASCO – American Society of Clinical Oncology [asco.org]
- 21. onclive.com [onclive.com]
- 22. AMEERA-3: Randomized Phase II Study of Amcenestrant (Oral Selective Estrogen Receptor Degrader) Versus Standard Endocrine Monotherapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medkoo.com [medkoo.com]
- 24. Brilanestrant | Estrogen Receptor Degrader (SERD) | CAS 1365888-06-7 | Buy Brilanestrant from Supplier InvivoChem [invivochem.com]
- 25. selleckchem.com [selleckchem.com]
A Researcher's Guide to Validating Biochemical and Cell-Based Assay Results
In the realm of drug discovery and life sciences research, the reliability of experimental data is paramount. Assay validation is the process of ensuring that a specific method is suitable for its intended purpose, consistently producing accurate and precise results.[1] This guide provides a comparative overview of the validation process for two widely used assay formats: the biochemical Enzyme-Linked Immunosorbent Assay (ELISA) and a cell-based luciferase reporter gene assay. We will delve into key validation parameters, present standardized experimental protocols, and offer visual workflows to clarify these critical procedures.
Comparing Key Performance Metrics: ELISA vs. Cell-Based Reporter Assay
The selection of an assay often depends on the specific biological question being addressed. Biochemical assays, like ELISAs, are excellent for quantifying specific analytes in a sample, while cell-based assays provide insights into the cellular response to a stimulus, offering a more physiologically relevant model.[2][3] The validation of each assay type involves assessing a series of quantitative parameters to ensure data quality. The table below summarizes typical performance characteristics for a standard ELISA and a luciferase reporter gene assay.
| Validation Parameter | Biochemical Assay (ELISA) | Cell-Based Assay (Luciferase Reporter) | Description |
| Precision (CV%) | Intra-assay: <10%, Inter-assay: <15% | Intra-assay: <15%, Inter-assay: <20% | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4] |
| Accuracy (% Recovery) | 80-120% | 80-120% | The closeness of the mean test results obtained by the method to the true value (concentration) of the analyte.[5] |
| Sensitivity (LOD) | pg/mL to ng/mL range | Varies with cell type and reporter construct | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6] |
| Linearity (R²) | >0.99 | >0.98 | The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in the sample.[7] |
| Specificity | High (Antibody-dependent) | High (Pathway/Target-dependent) | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[8] |
| Robustness | High | Moderate to High | A measure of an assay's capacity to remain unaffected by small, but deliberate variations in method parameters.[5] |
Visualizing the Validation Workflow
A systematic approach is crucial for robust assay validation. The following diagram illustrates a generalized workflow for validating either a biochemical or a cell-based assay, from initial development through to final data analysis.
Experimental Protocols
Detailed and standardized protocols are the bedrock of reproducible science. Below are methodologies for an indirect ELISA and a luciferase reporter gene assay.
Protocol 1: Indirect ELISA for Antibody Validation
This protocol describes a method to validate an antibody against a purified antigen.[9]
-
Antigen Coating:
-
Dilute the purified antigen to a final concentration of 20 µg/mL in a coating buffer (e.g., PBS).
-
Add 50 µL of the diluted antigen to each well of a 96-well microplate.
-
Incubate the plate for 30 minutes at 37°C or overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times as described above.
-
Prepare serial dilutions of the primary antibody in a dilution buffer (e.g., 0.1% BSA in PBS).
-
Add 100 µL of each antibody dilution to the appropriate wells.
-
Incubate for 1 hour at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Detection:
-
Wash the plate five times.
-
Add 100 µL of a TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 2: Luciferase Reporter Gene Assay for Pathway Activation
This protocol outlines a method to measure the activation of a specific signaling pathway using a luciferase reporter system.[10]
-
Cell Seeding:
-
Culture reporter cells (e.g., HEK293 cells stably expressing a pathway-responsive luciferase reporter) to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium to a density of 8 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.
-
Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and appropriate controls in the culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the compound dilutions.
-
Incubate for a predetermined time (e.g., 6-24 hours) to allow for pathway activation and reporter gene expression.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the culture volume in each well (e.g., 100 µL).
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
-
Signal Measurement:
-
Measure the luminescence using a plate luminometer.
-
The luminescent signal is proportional to the activity of the signaling pathway.
-
Visualizing a Cellular Signaling Pathway
Cell-based assays are powerful tools for dissecting complex biological processes. The diagram below illustrates a simplified signaling pathway that could be interrogated using a luciferase reporter assay, where the activation of a receptor leads to the expression of a reporter gene.
By adhering to rigorous validation protocols and understanding the performance characteristics of the chosen assay, researchers can ensure the generation of high-quality, reliable, and reproducible data, which is the cornerstone of scientific advancement and successful drug development.[1][11]
References
- 1. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 2. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. 5 Key Performance Indicators You Must Know Before Purchasing a Biochemical Analyzer [en.seamaty.com]
- 5. automata.tech [automata.tech]
- 6. nebiolab.com [nebiolab.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Development and Validation of a Reporter-Cell-Line-Based Bioassay for Therapeutic Soluble gp130-Fc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. addgene.org [addgene.org]
- 10. Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products [mdpi.com]
- 11. dispendix.com [dispendix.com]
A Comparative Guide to Estrogen Receptor Antagonists: H3B-6545 vs. Estrogen Receptor Antagonist 5
In the landscape of therapies targeting estrogen receptor-positive (ER+) breast cancer, the development of novel estrogen receptor antagonists continues to be a critical area of research. This guide provides a detailed comparison of H3B-6545, a clinical-stage selective estrogen receptor covalent antagonist (SERCA), with the less characterized "Estrogen Receptor Antagonist 5," a potent antagonist identified in patent literature. Due to the limited publicly available data for this compound, this guide will focus on the extensive preclinical and clinical data of H3B-6545, placing it in the context of existing therapies like fulvestrant (B1683766) and introducing this compound as an emerging entity.
Executive Summary
H3B-6545 is a novel, orally bioavailable SERCA that has demonstrated significant preclinical and clinical activity in heavily pretreated ER+, HER2- advanced breast cancer, including tumors harboring ESR1 mutations.[1][2] Its unique covalent mechanism of action sets it apart from other classes of ER antagonists. In contrast, "this compound" is described as a potent estrogen receptor antagonist with potential for the treatment of metastatic disease, but detailed experimental data remains proprietary.[3][4]
Mechanism of Action
H3B-6545: This compound is a first-in-class SERCA that inactivates both wild-type and mutant estrogen receptor alpha (ERα) by irreversibly binding to cysteine-530 in the receptor's ligand-binding domain.[5][6] This covalent modification enforces a unique antagonist conformation, effectively shutting down ERα signaling.[5][6]
This compound: This molecule is described as a potent antagonist of the estrogen receptor.[3][4] As a non-covalent antagonist, it likely competes with estrogen for binding to the ER, thereby inhibiting its transcriptional activity. The precise binding mode and whether it induces receptor degradation are not detailed in the available public information.
Preclinical Performance: H3B-6545
Preclinical studies have positioned H3B-6545 as a highly potent and effective ER antagonist, often demonstrating superiority over the current standard-of-care, fulvestrant.
In Vitro Activity
H3B-6545 potently inhibits the growth of various ERα-positive breast cancer cell lines with low nanomolar efficacy.[5]
| Cell Line | H3B-6545 GI₅₀ (nM) |
| MCF7 | 0.3-0.4 |
| HCC1428 | 1.0 |
| BT483 | 0.5 |
| T47D | 5.2 |
| CAMA-1 | 0.2 |
In Vivo Antitumor Activity
In xenograft models of ER+ breast cancer, H3B-6545 has shown significant, dose-dependent antitumor activity. Notably, it has demonstrated superior efficacy compared to fulvestrant, particularly in models with ESR1 mutations.[7]
Clinical Performance: H3B-6545
H3B-6545 has undergone Phase I/II clinical trials (NCT03250676), with results indicating a manageable safety profile and promising antitumor activity in a heavily pretreated patient population.[1][2]
Phase I/II Study (NCT03250676) Efficacy in ER+, HER2- Advanced Breast Cancer
| Efficacy Endpoint | All Patients (n=94) | Patients with ESR1 mutations (n=58) |
| Objective Response Rate (ORR) | 12.8% | 12.1% |
| Clinical Benefit Rate (CBR) | 34.0% | 39.7% |
| Median Progression-Free Survival (mPFS) | 3.6 months | 3.7 months |
Safety and Tolerability of H3B-6545 (450 mg)
The most common treatment-related adverse events were generally low-grade and manageable.
| Adverse Event (Grade ≥2) | Percentage of Patients |
| Anemia | 19% |
| Fatigue | 16% |
| Nausea | 17% |
| Diarrhea | 12% |
| Creatinine Clearance Decrease | 38% |
| Hemoglobin Decrease | 37% |
| ALT Increase | 14% |
| AST Increase | 13% |
| Bilirubin Increase | 12% |
| Creatinine Increase | 11% |
| Asymptomatic Sinus Bradycardia (Grade 1) | 34% |
| Symptomatic Sinus Bradycardia (Grade 2) | 5% |
Experimental Protocols
Cell Viability Assay
ER+ breast cancer cell lines were seeded in 96-well plates and treated with a concentration range of H3B-6545 for 5 days. Cell viability was assessed using a standard colorimetric assay, such as the sulforhodamine B (SRB) assay, to determine the GI₅₀ values.
Xenograft Tumor Models
Female immunodeficient mice were subcutaneously implanted with ER+ breast cancer cells or patient-derived xenograft (PDX) fragments. Once tumors reached a specified volume, mice were randomized to receive vehicle control, H3B-6545 (administered orally, once daily), or fulvestrant (administered subcutaneously, once weekly).[7] Tumor volumes and body weights were measured regularly to assess efficacy and toxicity.[7]
Immunohistochemistry (IHC)
Tumor tissues from xenograft studies were fixed in formalin, embedded in paraffin, and sectioned. IHC staining was performed using antibodies against markers of proliferation (e.g., Ki-67) and ER signaling (e.g., progesterone (B1679170) receptor) to evaluate the pharmacodynamic effects of the treatments.
Visualizing the Mechanism of Action
Estrogen Receptor Signaling Pathway and Antagonist Intervention
Caption: Mechanism of ER signaling and antagonist intervention.
Experimental Workflow for In Vivo Antitumor Studies
Caption: Workflow for preclinical xenograft studies.
Conclusion
H3B-6545 represents a significant advancement in the development of estrogen receptor antagonists, with a distinct covalent mechanism of action and compelling preclinical and clinical data supporting its efficacy in heavily pretreated ER+ breast cancer, including those with ESR1 mutations. While "this compound" is noted as a potent antagonist, the lack of public data precludes a direct, evidence-based comparison. The continued clinical development of H3B-6545 and the exploration of other novel antagonists are crucial for improving outcomes for patients with ER+ breast cancer.
References
- 1. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. benchchem.com [benchchem.com]
- 6. Phase 1/2 study of H3B-6545 in women with locally advanced/metastatic estrogen receptor-positive, HER2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H3B-6545 |Estrogen Receptor (ERα) modulator | CAS 2052130-80-8 | estrogen receptor covalent antagonist| H3B6545 | InvivoChem [invivochem.com]
Confirming the On-Target Mechanism of ER Antagonist 5: A Comparative Guide
For researchers and drug development professionals, confirming the on-target mechanism of a novel compound is a critical step in its preclinical evaluation. "ER antagonist 5," a potent antagonist of the Estrogen Receptor (ER) identified as compound 165 in patent WO2017174757A1, belongs to the tetrahydroisoquinoline class of ER modulators. While specific quantitative data for "ER antagonist 5" is not publicly available, this guide will provide a comprehensive framework for confirming its on-target mechanism by comparing the performance of a representative potent oral Selective Estrogen Receptor Degrader (SERD), Giredestrant (GDC-9545), with other key ER antagonists.
This guide outlines the essential experiments, presents comparative data for well-characterized SERDs, and provides detailed protocols and visualizations to aid in the design and interpretation of validation studies for novel ER antagonists like "ER antagonist 5."
Comparison of In Vitro Efficacy of Oral SERDs
The on-target activity of an ER antagonist is primarily determined by its ability to bind to the estrogen receptor, inhibit its transcriptional activity, and, in the case of SERDs, induce its degradation. The following tables summarize the in vitro performance of several key oral SERDs against wild-type ERα.
| Compound | Class | ERα Binding Affinity (IC50, nM) | Reference |
| Fulvestrant | SERD | 0.94 | [1] |
| Giredestrant (GDC-9545) | Oral SERD | 0.05 | [2] |
| Elacestrant | Oral SERD | 48 | [3] |
| Camizestrant (AZD9833) | Oral SERD | Not explicitly stated as IC50, but shows high affinity | [4] |
Table 1: Comparative ERα Binding Affinity. This table shows the half-maximal inhibitory concentration (IC50) for the binding of various SERDs to the ERα protein. A lower IC50 value indicates a higher binding affinity.
| Compound | Cell Line | ERα Degradation (DC50, nM) | Max Degradation (Dmax, %) | Reference |
| Fulvestrant | MCF-7 | ~1 | >90% | [5] |
| Giredestrant (GDC-9545) | MCF-7 | Not explicitly stated as DC50, but potent degradation shown | >90% | [6] |
| Elacestrant | MCF-7 | 0.6 | Not specified | [7] |
| Camizestrant (AZD9833) | MCF-7 | Potent, sub-nanomolar | ~95% | [8] |
Table 2: Comparative ERα Degradation. This table presents the half-maximal degradation concentration (DC50) and the maximum percentage of ERα degradation (Dmax) in MCF-7 breast cancer cells.
| Compound | Cell Line | Anti-Proliferation (IC50, nM) | Reference |
| Fulvestrant | MCF-7 | 0.29 | [9] |
| Giredestrant (GDC-9545) | MCF-7 | 0.4 (EC50) | [10] |
| Elacestrant | MCF-7 | 0.004 (EC50, in presence of E2) | [3] |
| Camizestrant (AZD9833) | MCF-7 | Potent, sub-nanomolar | [8] |
Table 3: Comparative Anti-Proliferative Activity. This table shows the half-maximal inhibitory concentration (IC50) for the anti-proliferative effect of SERDs on the ER-positive breast cancer cell line, MCF-7.
Key Experimental Protocols
To confirm the on-target mechanism of an ER antagonist, a series of biochemical and cell-based assays are essential. Below are detailed protocols for three fundamental experiments.
ERα Competitive Binding Assay
Objective: To determine the binding affinity of the test compound to the estrogen receptor alpha (ERα) by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Preparation of ERα: Use purified recombinant human ERα protein or cytosol preparations from ER-expressing tissues (e.g., rat uterus).
-
Reaction Mixture: In a 96-well plate, combine the ERα preparation with a constant concentration of a radiolabeled estrogen, such as [3H]-estradiol.
-
Competition: Add increasing concentrations of the unlabeled test compound (e.g., "ER antagonist 5") or a reference compound (e.g., Fulvestrant) to the wells. Include a control with no competitor and a control with a large excess of unlabeled estradiol (B170435) to determine total and non-specific binding, respectively.
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation: Separate the bound from unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the ERα-ligand complex.
-
Quantification: After washing to remove unbound radioligand, measure the radioactivity of the bound complex using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand.
MCF-7 Cell Proliferation Assay
Objective: To assess the antagonist's ability to inhibit the proliferation of ER-positive breast cancer cells.
Methodology:
-
Cell Culture: Culture MCF-7 cells in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with increasing concentrations of the test compound in the presence of a low concentration of 17β-estradiol (E2) to stimulate proliferation. Include controls with vehicle and E2 alone.
-
Incubation: Incubate the plates for 5-7 days.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Normalize the results to the E2-treated control and plot cell viability against the log concentration of the antagonist. Determine the IC50 value for the anti-proliferative effect.
Western Blot for ERα Degradation
Objective: To quantify the degradation of the ERα protein induced by the SERD.
Methodology:
-
Cell Treatment: Culture MCF-7 cells and treat them with various concentrations of the SERD for different time points (e.g., 0, 4, 8, 24 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for ERα.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for ERα and a loading control (e.g., β-actin or GAPDH). Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control to determine the extent of degradation.
Visualizing the On-Target Mechanism
Diagrams generated using Graphviz can effectively illustrate the signaling pathways and experimental workflows involved in confirming the on-target mechanism of an ER antagonist.
Estrogen Receptor Signaling Pathway.
The diagram above illustrates the canonical signaling pathway of the estrogen receptor. Estrogen binds to the ER in the cytoplasm, leading to the formation of a complex that dimerizes and translocates to the nucleus. This dimer then binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of genes that promote cell proliferation.
Mechanism of Action of an ER Antagonist (SERD).
This diagram shows how an ER antagonist like a SERD works. It binds to the ER, preventing the conformational change necessary for dimerization and binding to the ERE, thereby blocking gene transcription. Furthermore, SERDs induce a conformational change in the ER that targets it for degradation by the proteasome, reducing the overall levels of the receptor in the cell.
Experimental Workflow for On-Target Mechanism Confirmation.
This workflow diagram outlines the logical progression of experiments to confirm the on-target mechanism of a novel ER antagonist. It starts with the selection of appropriate ER-positive cancer cells and proceeds through the key assays for binding, proliferation, and degradation, culminating in data analysis and confirmation of the compound's mechanism of action.
By following these experimental protocols and comparing the results to known standards, researchers can confidently validate the on-target mechanism of novel ER antagonists such as "ER antagonist 5," paving the way for further development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Estrogen Receptor Antagonist 5
Researchers and laboratory personnel handling potent compounds like Estrogen Receptor Antagonist 5 are at the forefront of scientific advancement. A critical component of this responsibility is ensuring the safe and proper disposal of these materials to protect both personnel and the environment. Adherence to stringent disposal protocols is not merely a regulatory requirement but a fundamental aspect of laboratory safety and corporate stewardship. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound.
Key Disposal and Safety Data
The disposal of this compound, a potent pharmaceutical compound, is governed by regulations for hazardous chemical waste. All personnel must be thoroughly trained in these procedures before handling the compound. The following table summarizes the critical parameters for safe handling and disposal, based on established guidelines for similar potent compounds.[1]
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste, Potentially Biohazardous if used in cell-based assays. | [1] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles, lab coat. A respirator should be used if there is a risk of aerosol formation. | [1][2] |
| Solid Waste Disposal | Segregate into a clearly labeled, sealed, and puncture-resistant container designated for hazardous waste. | [1] |
| Liquid Waste Disposal | Collect in a dedicated, sealed, and labeled hazardous waste container. Do not dispose down the drain. | [1][2] |
| Decontamination | Use a 1:10 bleach solution or another approved laboratory disinfectant for surfaces and equipment. | [1] |
| Spill Management | Evacuate the area if necessary. Utilize a spill kit with appropriate absorbent materials and PPE. Thoroughly decontaminate the area after cleanup. | [1] |
| Storage | Keep containers tightly sealed in a cool, well-ventilated area. | [2] |
Experimental Protocols: Decontamination and Spill Cleanup
Surface Decontamination Protocol:
-
Prepare Decontamination Solution: Freshly prepare a 1:10 dilution of bleach or another approved laboratory disinfectant.
-
Application: Liberally apply the solution to the contaminated surface.
-
Contact Time: Allow for a sufficient contact time as specified by your institution's safety guidelines.
-
Wiping: Wipe the surface with absorbent pads, moving from the least contaminated to the most contaminated areas.
-
Rinsing: Rinse the surface with water to remove any residual bleach, which can be corrosive.
-
Disposal of Materials: All cleaning materials, including pads and gloves, must be disposed of as hazardous waste.[1]
Spill Cleanup Protocol:
-
Alert Personnel and Secure the Area: Immediately notify others in the vicinity and restrict access to the spill area.[1]
-
Don PPE: Put on the appropriate personal protective equipment from the spill kit.
-
Contain the Spill: For liquid spills, use absorbent pads to cover and contain the spill. For solid spills, gently cover with absorbent material to prevent aerosolization.[1] DO NOT use a dry sweeping method.[1]
-
Decontaminate: Once the spill is absorbed, decontaminate the area using the surface decontamination protocol.[1]
-
Collect Waste: All materials used for the cleanup, including contaminated PPE, must be collected in a designated hazardous waste container.[1]
-
Report the Spill: Report the incident to the laboratory supervisor and the institutional safety office.[1]
Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Estrogen receptor antagonist 5
Disclaimer: This document provides essential safety and logistical information for handling "Estrogen receptor antagonist 5," a potent inhibitor of the estrogen receptor.[1][2] As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on safety protocols for similar potent estrogen receptor antagonists, selective estrogen receptor degraders (SERDs), and antineoplastic agents.[3] Researchers must perform a thorough risk assessment for their specific use case and adhere to all institutional and local regulations.
I. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is paramount to minimize exposure and ensure personal safety when handling this compound. The risk of exposure is highest when handling the solid compound and concentrated solutions.
Table 1: Personal Protective Equipment Recommendations
| Activity | Required PPE | Additional Recommendations |
| Handling Solid Compound (weighing, preparing solutions) | - Double nitrile gloves- Chemical splash goggles- Impermeable, disposable gown with closed front and cuffs- N95 or higher respirator | - Work within a certified chemical fume hood or a ventilated balance enclosure.- Use powder-free gloves to minimize aerosolization. |
| Working with Solutions | - Double nitrile gloves- Chemical splash goggles- Impermeable, disposable gown | - A face shield should be worn in addition to goggles if there is a significant splash hazard. |
| General Laboratory Work (in the vicinity of the compound) | - Single pair of nitrile gloves- Safety glasses with side shields- Laboratory coat | - Maintain a designated area for working with the compound. |
| Animal Handling (if applicable) | - Double nitrile gloves- Waterproof gown- Safety glasses- Shoe covers | - Handle animals in a biosafety cabinet.[4] |
Note: Always inspect gloves for tears or holes before use. Change gloves frequently, especially after direct contact with the compound.
II. Operational and Disposal Plans
Proper operational procedures and waste disposal are critical to prevent contamination and environmental release.
A. Engineering Controls
-
Ventilation: All work involving the solid form of this compound or concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eye Wash and Safety Shower: An accessible and operational eye wash station and safety shower must be available in the laboratory.
B. Procedural Guidance
-
Preparation:
-
Designate a specific area for handling the compound.
-
Cover the work surface with an absorbent, disposable bench liner.
-
Ensure all necessary PPE is donned correctly before handling the compound.
-
-
Weighing:
-
If working with the powdered form, carefully weigh the required amount in a chemical fume hood or a ventilated enclosure to prevent the generation of airborne dust.
-
-
Solubilization:
-
Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
C. Spill Management
-
Minor Liquid Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (double gloves, gown, goggles), cover the spill with absorbent pads.
-
Work from the outside of the spill inwards.
-
Place all contaminated materials in a sealed hazardous waste container.
-
Decontaminate the area with a suitable detergent solution followed by water.[4]
-
-
Minor Solid Spills:
-
Avoid creating dust.
-
Gently cover the spill with damp absorbent material.
-
Carefully collect the material and place it in a sealed hazardous waste container.
-
Decontaminate the area.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert others and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
D. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as gloves, bench liners, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed, and leak-proof hazardous waste container. Do not pour this waste down the drain.
-
Sharps: Needles and syringes used for handling the compound must be disposed of in a designated sharps container.
-
Disposal: All hazardous waste must be disposed of through your institution's EHS office, following all local, state, and federal regulations.
III. Quantitative Data
Due to the lack of specific data for this compound, the following tables provide relevant information for similar compounds to guide risk assessment.
Table 2: Occupational Exposure Limit (OEL) for a Similar Estrogen Receptor Antagonist
| Compound Class | Occupational Exposure Limit (OEL) | Time-Weighted Average (TWA) |
| Estrogen Receptor Antagonist | 1 µg/m³ | 8 hours |
| Data based on a monograph for a comparable estrogen receptor antagonist.[5] |
Table 3: Glove Permeability to Antineoplastic Agents (Nitrile Gloves)
| Antineoplastic Agent | Molecular Weight ( g/mol ) | Permeation Rate (ng/min/cm²) at 240 min (0.05 mm thickness) |
| Carmustine | 214.06 | > 10 |
| Cyclophosphamide | 261.09 | > 10 |
| 5-Fluorouracil | 130.08 | > 10 |
| Etoposide | 588.6 | < 10 |
| Paclitaxel | 853.9 | < 10 |
| This data suggests that while nitrile gloves offer protection, breakthrough can occur, especially with lower molecular weight compounds. Double gloving is a recommended practice to increase protection.[6] |
IV. Experimental Protocols
The following protocols are based on standard procedures for handling potent, non-sterile hazardous drugs like Tamoxifen, a selective estrogen receptor modulator.[4][7][8]
A. Protocol for Preparation of a Stock Solution
-
Pre-Handling:
-
Don all required PPE as outlined in Table 1 for handling the solid compound.
-
Prepare the work area in the chemical fume hood by laying down a disposable bench liner.
-
Assemble all necessary equipment (e.g., balance, weigh paper, spatula, conical tube, solvent, pipettes).
-
-
Weighing:
-
Tare the balance with a piece of weigh paper.
-
Carefully weigh the desired amount of this compound.
-
Record the weight.
-
-
Dissolution:
-
Transfer the weighed compound into a labeled conical tube.
-
Using a pipette, slowly add the desired volume of solvent to the tube.
-
Cap the tube securely and vortex or sonicate until the compound is fully dissolved.
-
-
Post-Handling:
-
Wipe down the exterior of the stock solution container.
-
Dispose of all contaminated disposables (weigh paper, pipette tips, gloves) in the designated hazardous waste container.
-
Wipe down the work surface and the balance with a suitable decontaminating solution.
-
B. Protocol for Decontamination of Non-Disposable Equipment
-
Preparation:
-
Prepare a decontamination solution (e.g., 1% bleach solution, followed by 70% ethanol).
-
Don appropriate PPE (double gloves, gown, goggles).
-
-
Procedure:
-
Thoroughly rinse all non-disposable items (e.g., glassware, spatulas) that came into contact with the compound.
-
Immerse the items in the decontamination solution for a specified contact time (e.g., 10 minutes).
-
Rinse the items thoroughly with purified water.
-
Allow to air dry or dry in an oven.
-
-
Waste Disposal:
-
Dispose of the decontamination solution and any contaminated wipes as hazardous liquid waste.
-
V. Safety Workflow Diagram
The following diagram illustrates the key steps and decision points for safely handling this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. targetmol.com [targetmol.com]
- 4. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 5. ph-s.com [ph-s.com]
- 6. Prediction of the permeability of antineoplastic agents through nitrile medical gloves by zone classification based on their physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Article - Standard Operating Procedur... [policies.unc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
